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Core Science & Biosynthesis

Foundational

The Senior Application Scientist's In-Depth Technical Guide to Cy5.5-COOH

Introduction: Navigating the Near-Infrared Landscape with Cy5.5-COOH For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. In this context...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Near-Infrared Landscape with Cy5.5-COOH

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. In this context, fluorescent labeling has emerged as an indispensable tool. Among the plethora of available fluorophores, cyanine dyes, and specifically Cy5.5, have carved a significant niche. This is largely due to their emission spectra residing in the near-infrared (NIR) window (approximately 650-900 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio in in-vivo imaging applications.[1][2]

This guide provides a comprehensive technical overview of Cy5.5-COOH, a variant of the Cy5.5 dye featuring a terminal carboxylic acid group. This functional group is the cornerstone of its versatility, enabling its covalent attachment to a wide array of biomolecules. We will delve into the fundamental properties of Cy5.5-COOH, the mechanistic underpinnings of its conjugation chemistry, provide a field-proven, step-by-step protocol for antibody labeling, and discuss the critical aspects of characterization and purification that ensure the generation of reliable and reproducible conjugates.

Core Characteristics of Cy5.5-COOH: A Spectroscopic and Physicochemical Profile

Cy5.5-COOH, or Cyanine5.5 carboxylic acid, is a fluorescent dye that serves as a robust tool for bioimaging and diagnostic research.[3][4] Its excellent spectral properties, including a narrow absorption spectrum, high sensitivity, and good stability, make it a preferred choice for many applications.[3][4]

Photophysical Properties

The utility of any fluorophore is dictated by its interaction with light. The key photophysical parameters of Cy5.5-COOH are summarized in the table below.

PropertyTypical ValueSignificance in Application
Maximum Excitation (λex) ~673-684 nmAligns well with common laser lines (e.g., 633 nm HeNe, 647 nm Krypton-ion) for efficient excitation.[5]
Maximum Emission (λem) ~693-710 nmFalls within the NIR window, minimizing background autofluorescence from biological samples.[3][5][6]
Molar Extinction Coefficient (ε) ~190,000 - 209,000 M⁻¹cm⁻¹A high value indicates efficient photon absorption, contributing to the brightness of the conjugate.[7]
Quantum Yield (Φ) ~0.2 - 0.23Represents the efficiency of converting absorbed photons into emitted fluorescent photons.[7][8]
Correction Factor at 280 nm (CF₂₈₀) ~0.03 - 0.05Essential for accurately determining the protein concentration of the final conjugate.[9]
Chemical and Physical Properties
PropertyDescriptionHandling and Storage Implications
Appearance Dark blue solidVisual confirmation of the lyophilized product.
Solubility Insoluble in water; soluble in organic solvents like DMSO and DMF.[6][7]Stock solutions should be prepared in an appropriate organic solvent before being introduced to aqueous buffers for conjugation.
Storage Store at -20°C in the dark, desiccated.[6]Protects the dye from degradation due to light and moisture. Stock solutions are not recommended for long-term storage and should ideally be used shortly after preparation.[6][7]

The Chemistry of Conjugation: Activating Cy5.5-COOH for Biomolecular Labeling

The carboxylic acid moiety of Cy5.5-COOH is not inherently reactive towards the primary amines (e.g., the ε-amino group of lysine residues) present on proteins. Therefore, it must first be "activated" to create a more reactive species. The most common and robust method for this is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

The Two-Step EDC/NHS Activation Mechanism

The conjugation process is a two-step reaction that provides a balance between efficiency and control.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Cy5.5-COOH to form a highly reactive O-acylisourea intermediate.[11] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.[11] This step is most efficient at a slightly acidic pH of 4.5-6.0.[12][13]

  • Formation of a Stable NHS Ester: To mitigate the instability of the O-acylisourea intermediate, NHS is introduced. It reacts with the intermediate to form a more stable, amine-reactive NHS ester.[11] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the amine-containing biomolecule.

  • Amide Bond Formation: The NHS ester of Cy5.5 readily reacts with primary amines on the biomolecule (e.g., lysine residues on an antibody) to form a stable amide bond, covalently linking the dye to the protein. This reaction is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[7][12]

EDC_NHS_Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Cy5_COOH Cy5.5-COOH O_acylisourea O-acylisourea Intermediate (unstable) Cy5_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea O_acylisourea->Cy5_COOH Cy5_NHS Cy5.5-NHS Ester (amine-reactive) O_acylisourea->Cy5_NHS + NHS Urea_byproduct Urea byproduct O_acylisourea->Urea_byproduct NHS NHS / Sulfo-NHS NHS->Cy5_NHS Conjugate Cy5.5-Protein Conjugate (stable amide bond) Cy5_NHS->Conjugate + Protein_NH2 Protein-NH₂ (e.g., Lysine) Protein_NH2->Conjugate NHS_byproduct NHS byproduct Conjugate->NHS_byproduct Hydrolysis Hydrolysis

Figure 1: EDC/NHS conjugation workflow for Cy5.5-COOH.

A Self-Validating Protocol for Antibody Conjugation with Cy5.5-COOH

This protocol is designed to be a robust starting point for the conjugation of Cy5.5-COOH to a typical IgG antibody. Optimization of the dye-to-antibody molar ratio is crucial for achieving the desired degree of labeling and avoiding issues like self-quenching or loss of antibody function.[]

Pre-Conjugation Considerations and Reagent Preparation
  • Antibody Purity and Buffer: The antibody solution should be at a concentration of at least 2 mg/mL and be free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.[5] A suitable buffer is phosphate-buffered saline (PBS) at pH 7.4. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: All reagents should be allowed to come to room temperature before use to prevent condensation.[15] EDC and NHS are moisture-sensitive and should be stored in a desiccator.[15] Prepare fresh solutions of EDC and NHS immediately before use.

Step-by-Step Conjugation Protocol
  • Prepare the Antibody:

    • Start with 1 mg of antibody in 0.5 mL of PBS, pH 7.4.

  • Prepare the Activated Dye:

    • Dissolve Cy5.5-COOH in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate microfuge tube, combine the following in order:

      • 5 µL of 0.1 M MES buffer, pH 6.0

      • A volume of the Cy5.5-COOH stock solution calculated to achieve the desired molar excess (start with a 10-fold molar excess over the antibody).

      • A 1.5-fold molar excess of NHS over Cy5.5-COOH (from a freshly prepared 100 mM stock in DMSO or water for Sulfo-NHS).

      • A 1.5-fold molar excess of EDC over Cy5.5-COOH (from a freshly prepared 100 mM stock in water).

    • Vortex briefly and incubate at room temperature for 15-30 minutes in the dark.

  • Conjugation Reaction:

    • Add the activated Cy5.5-NHS ester solution directly to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Purification of the Conjugate:

    • The goal of purification is to separate the labeled antibody from unreacted dye and reaction byproducts.[16] Size-exclusion chromatography (e.g., a desalting column) is a highly effective method.[16]

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Carefully apply the conjugation reaction mixture to the top of the column.

    • Elute the conjugate with PBS, pH 7.4. The labeled antibody, being larger, will elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer on the column.

    • Collect the colored fractions containing the purified conjugate.

Characterization of the Cy5.5-Antibody Conjugate: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter that influences the performance of the conjugate.[17][18] A DOL that is too low results in a weak signal, while a DOL that is too high can lead to fluorescence quenching and potentially compromise the antibody's binding affinity.[][17][18] For most IgG antibodies, a DOL of 2-10 is generally considered optimal.[17][18]

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm for Cy5.5).[4][19]

Calculation of the Degree of Labeling
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (A_max, ~675 nm).

  • Calculate the Protein Concentration:

    • The absorbance at 280 nm is a combination of the absorbance of the protein and the dye. A correction factor (CF) is needed to account for the dye's contribution at this wavelength.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.[17]

  • Calculate the Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • Where ε_dye for Cy5.5 is ~190,000 M⁻¹cm⁻¹.

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

DOL_Calculation Start Start: Purified Conjugate Spectro Measure Absorbance: A₂₈₀ and A_max (~675nm) Start->Spectro Calc_Prot Calculate Protein Concentration [Protein] = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein Spectro->Calc_Prot Calc_Dye Calculate Dye Concentration [Dye] = A_max / ε_dye Spectro->Calc_Dye Calc_DOL Calculate DOL DOL = [Dye] / [Protein] Calc_Prot->Calc_DOL Calc_Dye->Calc_DOL End Result: Degree of Labeling Calc_DOL->End

Figure 2: Workflow for calculating the Degree of Labeling (DOL).

Field-Proven Insights and Troubleshooting

  • Low Conjugation Efficiency: This can be due to several factors, including inactive EDC/NHS (ensure they are fresh and stored properly), the presence of competing amines in the antibody buffer, or an inappropriate reaction pH.[15] The activation of the carboxyl group is more efficient at a lower pH (5.0-6.0), while the reaction with the amine is favored at a higher pH (7.2-8.0).[13] A two-step protocol where the pH is adjusted after the initial activation can improve yields.[12][13]

  • Protein Precipitation: If the protein precipitates during the reaction, it could be that the pH is too close to the isoelectric point (pI) of the protein.[13] Ensure the reaction pH is at least 1-2 units away from the pI. High concentrations of the organic solvent (DMSO) used to dissolve the dye can also contribute to precipitation; keep the volume of the dye stock solution added to the aqueous antibody solution to a minimum (ideally <10% of the total volume).

  • Over-labeling: As discussed, this can lead to fluorescence quenching and a decrease in the biological activity of the antibody.[] To avoid this, it is prudent to perform a titration of the dye-to-antibody molar ratio in the initial experiments to determine the optimal labeling conditions for your specific antibody and application.

Conclusion: Harnessing the Power of Cy5.5-COOH for Advanced Bio-applications

Cy5.5-COOH stands as a powerful and versatile tool for the fluorescent labeling of biomolecules, particularly in the realm of in-vivo imaging and other applications where minimizing background fluorescence is critical. A thorough understanding of its properties, the underlying principles of EDC/NHS conjugation chemistry, and the importance of proper purification and characterization are essential for harnessing its full potential. By following a well-structured and validated protocol, researchers can confidently generate high-quality Cy5.5-labeled conjugates, paving the way for more sensitive and reliable experimental outcomes in drug discovery and biomedical research.

References

  • ResearchGate. Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?. [Link]

  • ResearchGate. How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. [Link]

  • Sam, S., et al. (2016). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Sensors and Actuators B: Chemical, 223, 565-574. [Link]

  • Wang, Y., et al. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 13(1), 8887. [Link]

  • ATTO-TEC GmbH. Degree of Labeling Explanation. [Link]

  • Gilles, M. A., Hudson, A. Q., & Borders, C. L. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical biochemistry, 184(2), 244-248. [Link]

  • Millward, S. W., & Wilson, J. T. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Methods in molecular biology (Clifton, N.J.), 2133, 131–135. [Link]

  • Park, K., et al. (2018). Optical imaging to trace near infrared fluorescent zinc oxide nanoparticles following oral exposure. Nanotoxicology, 12(1), 16-26. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • Hahn, S. M., et al. (2011). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Analytical biochemistry, 416(2), 149-56. [Link]

  • Lee, S., et al. (2012). Cy5.5-Conjugated matrix metalloproteinase cleavable peptide nanoprobe. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • ResearchGate. Purification of Labeled Antibodies Using Size-Exclusion Chromatography | Request PDF. [https://www.researchgate.net/publication/342673248_Purification_of_Labeled_Antibodies_Using_Size-Exclusion_Chromatography]([Link]_ Antibodies_Using_Size-Exclusion_Chromatography)

  • ResearchGate. What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?. [Link]

  • Day, R., et al. (2017). Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance. Molecular Pharmaceutics, 14(8), 2695-2704. [Link]

  • ResearchGate. 282 questions with answers in EDC | Science topic. [Link]

  • FluoroFinder. Antibody Conjugation Techniques. [Link]

  • Yang, L., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(12), 7674-7681. [Link]

  • ResearchGate. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling | Request PDF. [Link]

  • Reddit. Help with NHS/EDC coupling protocol to attach antibodies to glass. [Link]

  • Boster Biological Technology. Common Antibody Conjugates & Their Research Applications. [Link]

  • ACS Publications. Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. [Link]

  • Bio-Rad Laboratories. Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. [Link]

Sources

Exploratory

Cy5.5-cooh spectral properties

Technical Guide: Cy5.5-COOH Spectral Dynamics and Bioconjugation Strategies Executive Summary Cy5.5-COOH (Cyanine5.5 carboxylic acid) is a near-infrared (NIR) fluorophore engineered for high-depth tissue imaging and low-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cy5.5-COOH Spectral Dynamics and Bioconjugation Strategies

Executive Summary

Cy5.5-COOH (Cyanine5.5 carboxylic acid) is a near-infrared (NIR) fluorophore engineered for high-depth tissue imaging and low-background fluorescence assays.[1] Unlike its visible-spectrum counterparts (Cy3, Cy5), Cy5.5 emits in the 700–710 nm window, significantly reducing photon scattering and autofluorescence from biological matrices. This guide dissects the physicochemical properties of the free acid form and provides a rigorous, self-validating protocol for its chemical activation and bioconjugation.

Part 1: Physicochemical & Spectral Architecture

The utility of Cy5.5-COOH lies in its benzo-fused indole ring structure, which red-shifts both excitation and emission spectra relative to standard Cy5.[1][] This shift places the dye firmly within the "NIR-I window" (650–900 nm), where hemoglobin and water absorption are minimal.

Core Spectral Data

The following parameters define the dye's performance in physiological and organic environments.

ParameterValueContext/Notes
Excitation Max (

)
673 – 675 nm Optimal excitation via 670 nm or 680 nm lasers.[1]
Emission Max (

)
707 – 710 nm Deep red/NIR emission; distinct from Cy5 (

660 nm).[1]
Extinction Coefficient (

)
209,000 M

cm

High molar absorptivity enables sensitive detection.[1]
Quantum Yield (

)
~0.20 Moderate; highly dependent on solvent viscosity and rigidification.[1]
Stokes Shift ~35 nm Sufficient to minimize self-quenching in high-density labeling.[1]
Molecular Weight 619.23 g/mol Free acid form (non-sulfonated).[1]
Solubility Organic (DMSO, DMF) Critical: The non-sulfonated -COOH form is hydrophobic.[1]
Solvatochromism & Aggregation

Cy5.5-COOH exhibits significant solvatochromism.[1] In aqueous buffers (PBS), the hydrophobic core drives the formation of non-fluorescent H-aggregates (stacked dimers), appearing as a secondary absorption peak at


630 nm.
  • Implication: Always dissolve the stock in anhydrous DMSO or DMF before introducing it to aqueous buffers.[1]

  • Mitigation: Maintain organic co-solvent concentration at 5–10% during labeling if possible, or use the sulfonated analog (Sulfo-Cy5.5) for strictly aqueous workflows.[1]

Part 2: The Bioconjugation Engine (COOH Activation)

The -COOH group on Cy5.5 is chemically inert toward amines under physiological conditions.[1] It requires activation into a reactive ester.[1] While pre-activated NHS esters are commercially available, in situ activation of the -COOH form offers greater control over stoichiometry and cost.

Mechanistic Pathway

The activation utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate, which is immediately stabilized by NHS (N-Hydroxysuccinimide) to form a semi-stable amine-reactive ester.[1]

Bioconjugation_Pathway CyCOOH Cy5.5-COOH (Inert) Intermediate O-Acylisourea (Unstable) CyCOOH->Intermediate Activation (pH 4.5-6.0) EDC EDC (Activator) EDC->Intermediate CyNHS Cy5.5-NHS Ester (Reactive Semi-stable) Intermediate->CyNHS Stabilization NHS NHS (Stabilizer) NHS->CyNHS Conjugate Cy5.5-Amide-Protein (Stable Conjugate) CyNHS->Conjugate Coupling (pH 7.5-8.3) Protein Protein-NH2 (Target) Protein->Conjugate

Figure 1: The two-step activation pathway converts the inert carboxylic acid into a stable amide bond.[1] Note the pH shift required between activation and coupling.[3]

Protocol: In Situ Activation and Labeling

Objective: Label a standard IgG antibody (1 mg/mL) with Cy5.5-COOH.[1]

Reagents:

  • Stock Dye: 10 mg/mL Cy5.5-COOH in anhydrous DMSO.

  • Activation Buffer: 0.1 M MES, pH 5.5 (Do not use phosphate/amine buffers here).

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[1]

  • Crosslinkers: EDC and NHS (freshly prepared in dry DMSO or cold water).[1]

Step-by-Step Methodology:

  • Calculations (The 10x Molar Excess Rule):

    • Target labeling ratio: 10–20 moles of dye per mole of protein during reaction to achieve a final Degree of Labeling (DOL) of 2–4.[1]

    • Why? Hydrolysis competes with amine acylation.[1] Excess dye compensates for this loss.[1]

  • Activation (Step 1):

    • Dilute Cy5.5-COOH stock into MES Buffer to a concentration of ~1 mM.[1]

    • Add EDC (1.5 molar equivalents relative to dye) and NHS (2.5 molar equivalents).[1]

    • Incubate: 15 minutes at room temperature in the dark.

    • Checkpoint: The solution contains active NHS-ester.[1][4] Use immediately.

  • Coupling (Step 2):

    • Buffer exchange the antibody into Sodium Bicarbonate (pH 8.3) .[1] Crucial: Primary amines must be deprotonated to react.

    • Add the activated dye mixture to the protein solution dropwise while vortexing.[1]

    • Incubate: 1 hour at Room Temperature (RT) with rotation.

  • Purification (Self-Validation):

    • Pass the reaction mixture through a Sephadex G-25 desalting column or dialyze against PBS.

    • Visual Check: You should see two bands on a column—a fast-moving blue/cyan band (conjugate) and a slow-moving band (free dye).[1] If only one smear exists, aggregation has occurred.[1]

Part 3: Applications & Troubleshooting

Bioimaging Advantages

Cy5.5 is superior to Cy5 for in vivo imaging due to the "biological window."[1]

  • Tissue Penetration: 700 nm light penetrates ~2x deeper than 650 nm (Cy5) due to reduced scattering (

    
    ).[1]
    
  • Autofluorescence: Tissue autofluorescence (collagen, elastin, NADH) drops exponentially beyond 600 nm.

Troubleshooting Logic

When spectral performance deviates from expected values, follow this decision tree to diagnose the root cause.

Troubleshooting_Logic Problem Issue: Low Fluorescence Signal CheckAbs Check Absorbance Spectrum Problem->CheckAbs Peak630 Peak at 630 nm > 675 nm? CheckAbs->Peak630 Peak675 Peak at 675 nm dominant? CheckAbs->Peak675 Aggreg Diagnosis: H-Aggregation Peak630->Aggreg Yes CheckDOL Calculate Degree of Labeling (DOL) Peak675->CheckDOL Solvent Action: Add 10-20% Ethanol/DMSO or switch to Sulfo-Cy5.5 Aggreg->Solvent LowDOL DOL < 1.0 CheckDOL->LowDOL HighDOL DOL > 6.0 CheckDOL->HighDOL pH_Issue Cause: pH < 7.5 during coupling or Hydrolysis of NHS LowDOL->pH_Issue Quench Cause: Self-Quenching HighDOL->Quench

Figure 2: Diagnostic workflow for resolving spectral anomalies. H-aggregation is the most common failure mode for non-sulfonated Cy5.5.

References

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Peptide Labeling with Cy5.5-COOH (Free Acid)

Abstract This Application Note provides a rigorous technical guide for conjugating Cy5.5-Carboxylic Acid (Cy5.5-COOH) to peptides. Unlike pre-activated NHS esters, Cy5.5-COOH requires in situ activation, offering researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical guide for conjugating Cy5.5-Carboxylic Acid (Cy5.5-COOH) to peptides. Unlike pre-activated NHS esters, Cy5.5-COOH requires in situ activation, offering researchers greater control over reaction kinetics and significantly reduced reagent costs. This guide details two primary methodologies: Solution-Phase Labeling (using HATU activation) and Solid-Phase Labeling (On-Resin), optimized for high-yield synthesis of Near-Infrared (NIR) imaging probes.

Technical Introduction & Mechanism

Cy5.5 (Cyanine 5.5) is a near-infrared fluorophore (Ex: ~675 nm, Em: ~694 nm) widely used in in vivo imaging due to its deep tissue penetration and low background autofluorescence.

The Chemistry of Conjugation

The core challenge with Cy5.5-COOH is that the carboxylic acid group is non-reactive toward amines under physiological conditions. It must be converted into an active ester.

  • Mechanism: The carboxylate is deprotonated by a base (DIPEA) and reacts with a uronium coupling agent (HATU) to form a highly reactive O-acyl(tetramethyl)uronium intermediate. This intermediate undergoes nucleophilic attack by the primary amine of the peptide (N-terminus or Lysine side chain), forming a stable amide bond.

Why Cy5.5-COOH?
  • Stability: Free acid is indefinitely stable at -20°C, unlike NHS esters which hydrolyze rapidly.

  • Cost-Efficiency: Significantly less expensive than NHS-ester derivatives.

  • Versatility: Allows for both solid-phase and solution-phase chemistries.

Materials & Reagents

ReagentGrade/SpecificationPurpose
Cy5.5-COOH >95% PurityFluorophore
Peptide Desalted/HPLC purifiedTarget biomolecule
HATU High PurityCoupling Agent (Activator)
HOAt (Optional)Additive to suppress racemization
DIPEA Anhydrous, redistilledNon-nucleophilic base
DMF/DMSO Anhydrous (>99.8%)Reaction Solvent
Ether Cold diethyl etherPrecipitation

Pre-Labeling Considerations (Critical)

  • Peptide Sequence Analysis:

    • Ensure the peptide has a free amine (N-terminus or Lysine).

    • Note: If the peptide contains multiple amines (e.g., Poly-Lysine), site-specific labeling requires orthogonal protecting groups (e.g., ivDde) during synthesis.

  • Solubility Check:

    • Cy5.5 is hydrophobic.[1][2] The peptide must be soluble in DMF or DMSO for the HATU protocol. If the peptide is only water-soluble, an EDC/sNHS aqueous protocol (not detailed here) is required, but the HATU/Organic method yields superior conjugation efficiency.

Protocol A: Solution-Phase Labeling (Standard)

Best for: Purified peptides where N-terminal labeling is desired.

Step 1: Stock Preparation
  • Dye Stock: Dissolve 1 mg Cy5.5-COOH in 100 µL anhydrous DMSO (10 mg/mL).

  • Peptide Stock: Dissolve peptide in anhydrous DMF at 5–10 mg/mL.

Step 2: In-Situ Activation (The "Pre-Activation" Step)

Crucial: Do not add the peptide yet. Activate the dye first to prevent side reactions.

  • In a microcentrifuge tube, combine:

    • Cy5.5-COOH: 1.0 equivalent

    • HATU: 1.1 equivalents

    • DIPEA: 3.0 equivalents

    • DMF: To final volume (keep concentrated, ~10-20 mM dye)

  • Vortex and incubate at Room Temperature (RT) for 5–10 minutes . The solution typically turns a deep blue.

Step 3: Conjugation
  • Add the Peptide Solution (1.0 – 1.2 equivalents relative to dye) to the activated dye mixture.

    • Note: Using a slight excess of peptide ensures all dye is consumed, simplifying purification (removing unreacted dye is harder than removing unlabeled peptide).

  • Flush headspace with inert gas (Nitrogen/Argon) if available.

  • Incubate at RT for 2–4 hours with continuous darkness (wrap tube in foil).

Step 4: Quenching & Isolation
  • Add 10% volume of water or 1% TFA to quench the reaction.

  • Precipitation: Add 10 volumes of ice-cold diethyl ether.

  • Centrifuge at 10,000 x g for 10 mins. A blue pellet should form.

  • Decant supernatant (contains DMF/DIPEA).

  • Resuspend pellet in HPLC buffer (Water/ACN).

Protocol B: Solid-Phase Labeling (On-Resin)

Best for: Synthesis of new peptides.[3] High yield, easy purification.

Step 1: Resin Preparation
  • Synthesize peptide on resin (e.g., Rink Amide) using standard Fmoc chemistry.

  • Remove the final Fmoc group to expose the N-terminal amine.

  • Wash resin 3x with DMF.

Step 2: Dye Coupling
  • Dissolve Cy5.5-COOH (2.0 eq), HATU (1.95 eq), and DIPEA (4.0 eq) in minimum DMF.

  • Add activated dye solution to the resin.

  • Shake/Agitate for 2–4 hours (or overnight) in the dark.

    • Tip: Monitor reaction completion using the Kaiser Test (if applicable) or micro-cleavage LC-MS.

Step 3: Cleavage
  • Wash resin extensively with DMF (until flow-through is clear) then DCM.

  • Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) cocktail.

    • Warning: Cy5.5 is generally stable in TFA, but minimize exposure time (<2 hours) to prevent degradation of the polymethine chain.

Visualization: Reaction Workflow

G cluster_activation Step 1: In-Situ Activation cluster_coupling Step 2: Conjugation Start Start: Cy5.5-COOH + Peptide Activation Mix: Cy5.5 + HATU + DIPEA (Solvent: Anhydrous DMF) Start->Activation ActiveEster Intermediate: Cy5.5-O-At (Active Ester) Activation->ActiveEster 5-10 mins AddPeptide Add Peptide-NH2 (Incubate 2-4h, Dark) ActiveEster->AddPeptide AmideBond Formation of Stable Amide Bond AddPeptide->AmideBond Nucleophilic Attack Purification Purification (RP-HPLC) Remove free dye & reagents AmideBond->Purification Final Final Product: Cy5.5-Labeled Peptide Purification->Final

Figure 1: Logical workflow for solution-phase conjugation of Cy5.5-COOH using HATU activation.

Purification & Characterization

RP-HPLC Purification
  • Column: C18 Reverse Phase (Semi-prep).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Cy5.5 is hydrophobic.[1][2] Expect the labeled peptide to elute significantly later (higher % B) than the unlabeled peptide.

  • Detection: Monitor at 220 nm (peptide bond) and 650/675 nm (Cy5.5 absorption).

Mass Spectrometry (QC)
  • Method: ESI-MS or MALDI-TOF.

  • Verification:

    • Calculate expected mass:

      
      .
      
    • Note: Cy5.5 adds approximately ~500-600 Da depending on the specific salt/derivative used. Always check the exact molecular weight on the manufacturer's CoA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF/DMSO is anhydrous. Use fresh HATU.
Precipitation Peptide/Dye insolubilityIncrease DMSO % in reaction. Use a sulfonated Cy5.5 variant (Sulfo-Cy5.5) for aqueous solubility.[2][4]
No Reaction Amine protonatedCheck pH. Add more DIPEA to ensure basicity (pH ~8-9 equivalent).
Multiple Labels Non-specific labelingReduce Dye:Peptide ratio. Ensure only one amine is deprotected/available.
Blue Smear on HPLC Dye AggregationUse a gradient starting at higher organic % (e.g., 20% ACN). Add column heater (40°C).

References

  • Gonçalves, J., et al. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. MDPI Chem. Proc. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). On-resin strategy to label α-conotoxins: Cy5-RgIA. PubMed Central. Retrieved from [Link]

Sources

Application

High-Fidelity Fluorescence Microscopy using Cy5.5-COOH: Bioconjugation and Imaging Protocols

Abstract This application note details the technical workflow for utilizing Cy5.5-COOH (Cyanine5.5 carboxylic acid) in high-resolution fluorescence microscopy. Unlike pre-activated NHS esters, Cy5.5-COOH offers superior...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note details the technical workflow for utilizing Cy5.5-COOH (Cyanine5.5 carboxylic acid) in high-resolution fluorescence microscopy. Unlike pre-activated NHS esters, Cy5.5-COOH offers superior long-term stability and cost-efficiency but requires precise chemical activation prior to bioconjugation. This guide provides a validated protocol for EDC/NHS-mediated activation, subsequent protein labeling, and optimized optical configurations for Near-Infrared (NIR) imaging.

Introduction: The NIR Advantage

Cy5.5 is a near-infrared (NIR) fluorophore with excitation/emission maxima at approximately 675 nm / 694 nm . Its emission profile sits within the "biological optical window," significantly reducing background autofluorescence from cellular components (flavins, NADH) which typically plagues the visible spectrum (400–600 nm).

Key Technical Specifications
PropertyValueNotes
Excitation Max 675 nmRequires Red/NIR excitation source (e.g., 633 nm or 647 nm laser)
Emission Max 694 nmDetection requires 700+ nm longpass or bandpass filters
Extinction Coefficient ~209,000 M⁻¹cm⁻¹High brightness
Quantum Yield ~0.20Good efficiency for NIR dyes
Solubility DMSO, DMFHydrophobic in free acid form; requires organic solvent for stock
Reactivity Carboxylic Acid (-COOH)Non-reactive with amines without activation

Bioconjugation Chemistry: The Activation Mechanism

The primary challenge with Cy5.5-COOH is that the carboxylic acid group does not spontaneously react with the primary amines (lysine residues) of antibodies or proteins. To facilitate conjugation, we must convert the -COOH group into a reactive succinimidyl ester (SE) using carbodiimide chemistry.

Why use Cy5.5-COOH instead of Cy5.5-NHS?

  • Stability: NHS esters hydrolyze rapidly in moisture. The -COOH form is indefinitely stable when stored properly.

  • Cost: The acid form is significantly more economical for high-throughput screening.

  • Control: The researcher controls the activation timing, ensuring fresh reactive species.

Mechanism of Action[2][3][4]
  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group to form an unstable O-acylisourea intermediate.[1]

  • Stabilization: N-Hydroxysuccinimide (NHS) or Sulfo-NHS displaces the EDC intermediate to form a semi-stable NHS-ester.

  • Conjugation: The NHS-ester is attacked by a primary amine on the protein, forming a stable amide bond.[1]

ConjugationPathway Cy5 Cy5.5-COOH (Stable Precursor) Inter Unstable O-Acylisourea Cy5->Inter Activation EDC EDC (Activator) EDC->Inter Active Cy5.5-NHS Ester (Reactive) Inter->Active Stabilization NHS NHS/Sulfo-NHS (Stabilizer) NHS->Active Conjugate Cy5.5-Protein Conjugate Active->Conjugate Amine Coupling (pH 8.3) Protein Protein-NH2 (Antibody) Protein->Conjugate

Figure 1: The two-step activation and conjugation pathway for Cy5.5-COOH labeling.

Protocol: Activation and Antibody Labeling

Safety Note: Cy5.5-COOH and organic solvents (DMSO/DMF) should be handled with gloves.

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Cy5.5-COOH (1 mg)[2][3]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF

  • EDC (Sigma-Aldrich or equivalent)

  • NHS or Sulfo-NHS[1][4]

  • Antibody/Protein (1 mg/mL in amine-free buffer like PBS, pH 7.4)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (pH 8.3)

  • Purification: Sephadex G-25 Spin Columns or Dialysis Cassettes (10K MWCO)

Step-by-Step Procedure
Phase 1: Dye Activation (The "In-Situ" NHS Ester Generation)
  • Solubilization: Dissolve 1 mg of Cy5.5-COOH in 100 µL of anhydrous DMSO.

    • Critical: Water causes hydrolysis. Use fresh, high-quality DMSO.

  • Activator Prep: Prepare a fresh solution of EDC (10 mg/mL) and NHS (10 mg/mL) in dry DMSO.

  • Activation Reaction:

    • Add 1.2 molar equivalents of EDC and 1.2 molar equivalents of NHS to the Cy5.5-COOH solution.

    • Incubate for 15–30 minutes at room temperature in the dark.

    • Insight: This converts the -COOH to the reactive NHS-ester form.

Phase 2: Protein Conjugation
  • Buffer Exchange (If necessary): Ensure the antibody is in an amine-free buffer (PBS is fine; avoid Tris or Glycine). Adjust pH to 8.3 using 1M Sodium Bicarbonate to deprotonate lysine amines, increasing reactivity.

  • Mixing: Add the activated Cy5.5 solution to the antibody solution dropwise while stirring.

    • Target Ratio: Aim for a Dye-to-Protein molar ratio of 10:1 to 20:1 during reaction to achieve a final DOL (Degree of Labeling) of 2–4.

    • Note: Do not exceed 5-10% v/v of organic solvent (DMSO) in the final protein mixture to prevent denaturation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C, protected from light.

Phase 3: Purification
  • Removal of Free Dye: Unreacted dye must be removed to prevent high background. Use a Desalting Column (e.g., PD-10 or Zeba Spin Column) equilibrated with PBS.

  • Validation: Measure absorbance at 280 nm (Protein) and 675 nm (Cy5.5) to calculate DOL.



(Where 

for Cy5.5 is ~209,000)

Fluorescence Microscopy Setup

Successful imaging of Cy5.5 requires specific optical hardware due to its far-red/NIR nature. Standard GFP/RFP filter sets will not work .

Optical Configuration
ComponentSpecificationRecommended Part
Light Source High-power LED or Laser633 nm HeNe Laser or 640 nm Diode Laser
Excitation Filter Narrow bandpass650/45 nm (Passes 627–672 nm)
Dichroic Mirror Longpass beam splitter685 nm cut-off (Reflects <685, Transmits >685)
Emission Filter Bandpass720/60 nm (Passes 690–750 nm)
Detector NIR-sensitivesCMOS (high QE in NIR) or GaAsP PMT
Imaging Workflow
  • Sample Prep: Mount samples using an antifade mounting medium tailored for far-red dyes (e.g., ProLong Diamond).

  • Focusing: Since Cy5.5 is barely visible to the human eye, use a co-stain like DAPI (blue) to focus the sample through the eyepieces, then switch to the Cy5.5 channel for digital acquisition.

  • Exposure: NIR dyes often require slightly longer exposure times or higher gain due to lower quantum efficiency of standard silicon detectors at >700 nm.

MicroscopyPath Source Light Source (633/640 nm) ExFilter Excitation Filter (650/45 nm) Source->ExFilter White/Laser Light Dichroic Dichroic Mirror (685 nm LP) ExFilter->Dichroic Excitation Light Sample Sample (Cy5.5 Labeled) Dichroic->Sample Reflected Light EmFilter Emission Filter (720/60 nm) Dichroic->EmFilter Transmitted Light Sample->Dichroic Fluorescence Emission Detector sCMOS/PMT (NIR Sensitive) EmFilter->Detector Signal

Figure 2: Optical path configuration for Cy5.5 fluorescence microscopy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Incomplete ActivationEnsure EDC/NHS are fresh and dry. Water hydrolyzes EDC rapidly.
High Background Free DyeImprove purification. Use two rounds of desalting or dialysis.
Precipitation Over-labelingCy5.5 is hydrophobic. If DOL > 4, the protein may aggregate. Aim for DOL 2–3.
No Signal Filter MismatchVerify your microscope has a "Cy5" or "Cy5.5" specific cube. Standard "TRITC" or "Texas Red" filters will not work.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).
  • Edmund Optics. (n.d.). Fluorescence Filter Sets for Cy5.5. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Imaging with Cy5.5-COOH

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cy5.5-COOH for in vivo fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cy5.5-COOH for in vivo fluorescence imaging. Cyanine dyes, particularly those emitting in the near-infrared (NIR) spectrum like Cy5.5, are invaluable tools for non-invasively studying biological processes within a living organism.[1][2] Their superior tissue penetration and lower background autofluorescence in the NIR window (700-900 nm) make them preferable for in vivo applications.[3] This guide moves beyond a simple set of instructions, delving into the causality behind experimental choices to ensure robust, reproducible, and scientifically sound outcomes. We will cover the fundamental properties of Cy5.5-COOH, detailed protocols for probe conjugation, best practices for animal handling and imaging, and workflows for data analysis, all supported by authoritative references.

Understanding the Imaging Agent: Cy5.5-COOH

Cy5.5-COOH is a fluorescent dye characterized by a carboxylic acid (-COOH) functional group.[4][5] This functional group is not inherently reactive with biomolecules but serves as a crucial handle for covalent attachment to targeting ligands (e.g., antibodies, peptides, nanoparticles) through specific activation chemistry.[4] The resulting fluorescently-labeled probe can then be administered in vivo to visualize drug distribution, monitor disease progression, or assess therapeutic efficacy.[2]

The success of any in vivo imaging experiment hinges on a thorough understanding of the fluorophore's properties.

Causality: Why choose Cy5.5? Its spectral characteristics are well-suited for in vivo work. The excitation and emission maxima fall within the NIR window, where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized. This leads to a significantly improved signal-to-background ratio and allows for the detection of signals from deeper tissues compared to fluorophores in the visible spectrum.[3]

PropertyValueSource
Excitation Maximum (λex) ~673-684 nm[4][5]
Emission Maximum (λem) ~707-710 nm[4][5][6]
Molar Extinction Coefficient ~198,000 - 209,000 L⋅mol⁻¹⋅cm⁻¹[4][5]
Fluorescence Quantum Yield ~0.2[4][5]
Molecular Weight ~619.23 g/mol [4][5]
Solubility Soluble in organic solvents (DMSO, DMF); poorly soluble in water[4][5]
Storage Conditions Store at -20°C in the dark, desiccated.[4][6]

Probe Preparation: Conjugating Cy5.5-COOH to a Targeting Ligand

The carboxylic acid group of Cy5.5-COOH must be chemically activated to react with primary amines (-NH₂) commonly found on proteins and peptides (e.g., the side chain of lysine residues). The most common and reliable method is the use of carbodiimide chemistry, specifically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Mechanism of Action: EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS reacts with the intermediate to form a more stable NHS ester. This semi-stable ester then efficiently reacts with primary amines on the target molecule to form a stable amide bond, covalently linking the dye to the ligand.

G cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Amine Coupling Cy5_COOH Cy5.5-COOH Intermediate Reactive O-acylisourea Intermediate Cy5_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Cy5.5-NHS Ester (Semi-stable) Intermediate->NHS_Ester Hydrolysis Inactive Carboxyl Intermediate->Hydrolysis Hydrolysis (Side Reaction) NHS NHS NHS->NHS_Ester + Final_Product Cy5.5-Ligand Conjugate (Stable Amide Bond) NHS_Ester->Final_Product Ligand Targeting Ligand (with -NH₂ group) Ligand->Final_Product +

Caption: EDC/NHS chemistry workflow for conjugating Cy5.5-COOH to an amine-containing ligand.

Protocol 1: EDC/NHS Conjugation of Cy5.5-COOH to a Protein

This protocol is a self-validating system. The purification step is critical for removing unconjugated dye, which could otherwise lead to misleading biodistribution data.

Materials:

  • Cy5.5-COOH

  • Target protein/antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25 or dialysis cassette)

Methodology:

  • Reagent Preparation:

    • Dissolve Cy5.5-COOH in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Immediately before use, prepare a 10 mg/mL solution of EDC and Sulfo-NHS in reaction buffer or water. These reagents hydrolyze quickly and should not be stored in solution.

  • Protein Preparation:

    • Exchange the protein into an amine-free buffer like PBS at a concentration of 2-10 mg/mL. Buffers containing Tris or glycine are incompatible as they will compete for reaction with the activated dye.

  • Activation and Conjugation:

    • The molar ratio of dye:protein is critical and must be optimized. Start with a 5- to 20-fold molar excess of dye to protein.

    • In a microcentrifuge tube, combine the protein solution with the desired volume of the Cy5.5-COOH stock solution.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the dye).

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification (Trustworthiness Step):

    • Stop the reaction by adding hydroxylamine or Tris buffer to a final concentration of 50 mM to quench unreacted NHS esters.

    • Separate the labeled protein from unconjugated dye and reaction byproducts using a desalting column or dialysis. The first colored fraction to elute will be the high-molecular-weight conjugated protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

    • The DOL is a critical quality control metric to ensure consistency between batches.

In Vivo Imaging: Experimental Design and Protocol

A well-designed experiment is crucial for obtaining meaningful data. This includes selecting the appropriate animal model, preparing the animals correctly, and using optimized imaging parameters.

Causality in Experimental Design:

  • Animal Diet: Standard rodent chow often contains alfalfa, which is high in chlorophyll. Chlorophyll and its metabolites fluoresce in the near-infrared spectrum, creating significant background noise. Switching animals to a purified, alfalfa-free diet for at least one week prior to imaging is essential to improve the signal-to-background ratio.[3]

  • Controls: A self-validating study must include proper controls. This includes imaging naive (uninjected) animals to establish baseline autofluorescence and, critically, injecting a group of animals with an equivalent dose of unconjugated, "free" Cy5.5-COOH. This control group reveals the natural biodistribution and clearance profile of the dye itself, allowing you to confirm that the signal observed with your conjugated probe is due to specific targeting.[3]

  • Anesthesia: Anesthesia is required to immobilize the animal during image acquisition.[7] While injectable anesthetics like pentobarbital are used[1][8], inhaled isoflurane is often preferred as it allows for faster recovery and more precise control over the depth of anesthesia.

Caption: General experimental workflow for an in vivo fluorescence imaging study.

Protocol 2: In Vivo Fluorescence Imaging Procedure

Materials:

  • Purified Cy5.5-conjugated probe in sterile, pyrogen-free saline or PBS

  • Anesthesia system (e.g., isoflurane with induction chamber and nose cone)

  • In vivo imaging system (e.g., IVIS™ Spectrum) equipped with appropriate filters

  • Animal subjects (e.g., nude mice, BALB/c mice)

Recommended Imaging System Filters for Cy5.5:

ParameterWavelength (nm)Source
Excitation Filter 640-660[9]
Emission Filter 710-720[6][9]

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse in an induction chamber (e.g., 2-3% isoflurane).

    • Once anesthetized, transfer the animal to the imaging stage and maintain anesthesia via a nose cone (1.5-2% isoflurane).[10] The stage should be heated to 37°C to maintain the animal's body temperature.[10]

    • If the target is subcutaneous, remove hair from the region of interest using clippers or a depilatory cream 24 hours prior to imaging to prevent light scattering and absorption.

  • Probe Administration:

    • Administer the Cy5.5-conjugated probe via the desired route. For systemic delivery and pharmacokinetic studies, intravenous (tail vein) injection is most common.[1][8][11]

    • The dose must be optimized for each probe but typically ranges from 0.1 to 2 mg/kg.[8] The injection volume for a mouse should be around 100-200 µL.[8]

  • Image Acquisition:

    • Place the animal in the imaging chamber in a consistent orientation (e.g., prone).[1][8]

    • Set the imaging parameters:

      • Excitation Filter: Select the filter appropriate for Cy5.5 (e.g., 640 nm).

      • Emission Filter: Select the filter appropriate for Cy5.5 (e.g., 710 nm).

      • Exposure Time: Adjust to achieve good signal without saturation (typically 0.5-5 seconds).

      • Binning & f/stop: Adjust as needed to balance resolution and sensitivity.

    • Acquire a baseline image immediately post-injection, and then at subsequent time points (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to characterize the probe's pharmacokinetics and target accumulation.[8][11]

Protocol 3: Ex Vivo Biodistribution Analysis

Causality: Ex vivo imaging is the gold standard for validating in vivo findings. It eliminates the confounding variables of tissue depth, scattering, and absorption, providing a more accurate measure of probe accumulation in specific organs.

Methodology:

  • At the final imaging time point, humanely euthanize the animal according to approved institutional protocols.

  • Immediately dissect the major organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).[1][8]

  • Arrange the harvested organs on a non-fluorescent black surface within the imaging chamber.

  • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo acquisition.

  • Use the system's software to draw Regions of Interest (ROIs) around each organ and quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]). This provides quantitative data on the probe's biodistribution.

Data Analysis and Interpretation

  • In Vivo Analysis: Using the imaging software, draw ROIs over the target tissue (e.g., tumor) and a non-target background tissue (e.g., contralateral muscle) for each animal at each time point.

  • Quantification: Export the average radiant efficiency from these ROIs.

  • Interpretation: Plot the data over time. A successful targeted probe will show increasing signal accumulation in the target ROI over time, with a concurrently high target-to-background signal ratio. Compare these results directly to the control group that received the unconjugated dye.

  • Ex Vivo Correlation: Correlate the quantitative ex vivo organ data with the in vivo signal to confirm that the signal observed in the live animal corresponds to actual probe accumulation in the organ of interest.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal Insufficient probe dose; Rapid clearance; Incorrect filter selection; Low degree of labeling (DOL).Increase injected dose; Image at earlier time points; Verify filter settings match Cy5.5 spectra; Re-run conjugation to achieve a higher DOL.
High Background Signal Animal diet (autofluorescence); Incomplete purification of probe; High non-specific binding.Switch to an alfalfa-free diet 1-2 weeks pre-imaging[3]; Re-purify probe to remove all free dye; Include a blocking agent or modify the probe to improve specificity.
Signal Only in Liver/Kidneys Rapid clearance of the probe; Aggregation of the probe.This may be the expected biodistribution for some probes. Modify the probe (e.g., with PEGylation) to increase circulation time; Ensure probe is fully solubilized and filter-sterilized before injection.
Image Saturation Exposure time is too long; Probe dose is too high.Reduce the camera exposure time; Decrease the injected dose of the probe.

References

  • Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Retrieved from [Link]

  • Akter, F., et al. (2021).
  • Elliot Scientific. (n.d.). Cy5.5 Filter Set for Fluorescence Spectroscopy. Retrieved from [Link]

  • Tanaka, E., et al. (2018). Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. Scientific Reports.
  • MIT Department of Comparative Medicine. (n.d.). Guidance - Preclinical Imaging & Testing. Retrieved from [Link]

  • Dove Medical Press. (2024). Polydopamine Modified with Brain Targeting Peptide Rabies Virus Glycop.
  • Revvity. (2024). Training video: In vivo fluorescence imaging (FLI) - part 1. YouTube. Retrieved from [Link]

  • Riefke, B., et al. (1996). In vivo characterization of cyanine dyes as contrast agents for near-infrared imaging. Proc. SPIE 2927.
  • Licha, K., et al. (2011). Cyanine Dyes as Contrast Agents for Near-Infrared Imaging in Vivo: Acute Tolerance, Pharmacokinetics, and Fluorescence Imaging. Journal of Biomedical Optics.
  • ANOVA, M. (2014). Experimental Design and Data Analysis of In Vivo Fluorescence Imaging Studies. Methods in Molecular Biology.
  • Boston University Medical Campus. (n.d.). In Vivo Imaging Core Facility Methods and Protocols. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004). Developing Medical Imaging Drug and Biological Products Part 1: Conducting Safety Assessments.
  • Weigert, R., et al. (2013). Practical Methods for Molecular In Vivo Optical Imaging. Methods in Molecular Biology.
  • LifeTein. (2024). Fluorescent Labelling with Cy5.5. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Developing Medical Imaging Drug and Biological Products Part 3.
  • Klymchenko, A. S., et al. (2022). Anionic Cyanine Membrane Probes for Live Cells and In Vivo Fluorescence Imaging. Analytical Chemistry.
  • ACS Publications. (2023). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores.
  • Sertkaya, A., et al. (2014). Analysis of FDA-approved imaging agents. Molecular Imaging and Biology.
  • Eigner, S., et al. (2021). Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept. Molecules.
  • Royal Society of Chemistry. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing.
  • Oxford Academic. (2023). Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols.
  • U.S.
  • ResearchGate. (2020). Regulatory perspectives and research activities at the FDA on the use of phantoms with in vivo diagnostic devices.
  • Spampinato, G., et al. (2024). Unveiling the chemistry of antibody conjugation for enhanced PET imaging. .

  • MDPI. (2022). PESIN Conjugates for Multimodal Imaging: Can Multimerization Compensate Charge Influences on Cell Binding Properties? A Case Study. MDPI.

Sources

Application

Technical Guide: Biodistribution Profiling with Cy5.5-COOH Conjugates

[1] Introduction: The Near-Infrared Advantage In preclinical drug development, tracking the biodistribution of biologics, nanoparticles, and small molecules is non-negotiable. While radioisotopes ( , ) offer quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Near-Infrared Advantage

In preclinical drug development, tracking the biodistribution of biologics, nanoparticles, and small molecules is non-negotiable. While radioisotopes (


, 

) offer quantitative depth, they require complex regulatory compliance and cyclotrons. Cy5.5-COOH (Cyanine 5.5 Carboxylic Acid) bridges this gap, offering a high-fidelity optical alternative.
Why Cy5.5-COOH?
  • The Optical Window: With an excitation maximum at 675 nm and emission at 694 nm , Cy5.5 operates in the "near-infrared window" where tissue autofluorescence (from collagen and elastin) and hemoglobin absorption are significantly minimized compared to visible dyes like FITC or Rhodamine.

  • Chemical Versatility: The carboxylic acid group (-COOH) is chemically inert until activated. This allows for controlled conjugation to amine-containing ligands (antibodies, peptides) via EDC/NHS chemistry, unlike pre-activated NHS esters which hydrolyze rapidly in moisture.

Phase I: Bioconjugation & Quality Control

CRITICAL: You cannot perform a valid biodistribution study with free Cy5.5-COOH. It must be conjugated to your target carrier. Free dye clears renally within minutes, providing no data on your drug's pharmacokinetics.

The Chemistry (EDC/NHS Coupling)

The carboxylic acid must be converted into a reactive succinimidyl ester (SE) to react with primary amines (


) on your target molecule.

ConjugationWorkflow Cy5 Cy5.5-COOH (Inert) EDC EDC + Sulfo-NHS (Activation) Cy5->EDC MES Buffer, pH 6.0 Active Semi-Stable NHS-Ester EDC->Active 15 min, RT Conjugate Cy5.5-Ligand Conjugate Active->Conjugate + Ligand PBS, pH 7.4 Ligand Target Ligand (Protein/Peptide -NH2) Ligand->Conjugate Purify Purification (Removal of Free Dye) Conjugate->Purify Dialysis / PD-10

Figure 1: Two-step conjugation workflow ensuring high efficiency and stability.

Protocol: Two-Step Activation
  • Activation: Dissolve Cy5.5-COOH in dry DMSO. Dilute in MES Buffer (pH 6.0) . Add 10-fold molar excess of EDC and Sulfo-NHS. React for 15 minutes at room temperature.

  • Coupling: Adjust pH to 7.2–7.5 using PBS. Immediately add your ligand (protein/nanoparticle). Incubate for 2 hours at RT or overnight at 4°C in the dark.

  • Purification (Mandatory): Pass the reaction through a PD-10 Desalting Column or dialyze (MWCO 10-20 kDa) against PBS to remove unreacted free dye.

    • Validation: Run an SDS-PAGE gel. Free dye runs at the dye front; conjugate runs at the protein's molecular weight.

Quality Control: Degree of Labeling (DOL)

Over-labeling causes fluorescence quenching (self-absorption), leading to false-negative biodistribution data. Under-labeling yields poor signal.

Target DOL: 1–3 dyes per protein molecule.

Formula:


[1]
ParameterValue (Cy5.5)Description

MeasuredAbsorbance at 675 nm

~250,000

Molar Extinction Coefficient

0.05Correction Factor (Absorbance of dye at 280nm)

Phase II: In Vivo Imaging Protocol

Animal Preparation
  • Dietary Control: Switch mice to an Alfalfa-Free Diet 1 week prior to imaging. Commercial chow contains chlorophyll, which fluoresces strongly in the 600-700 nm range, obscuring gut signals.

  • Depilation: Shave and use depilatory cream (Nair) on the dorsal and ventral sides 24 hours before injection to prevent scattering.

Image Acquisition (IVIS Spectrum/Lumina)

Settings:

  • Excitation Filter: 675 nm (or 640 nm if 675 is unavailable).

  • Emission Filter: 720 nm (preferred) or 695-770 nm passband.

  • Exposure: Auto-exposure (typically 0.5s – 60s) to avoid saturation (counts > 60,000).

Experimental Groups
  • Vehicle Control: PBS injection (Background baseline).

  • Free Dye Control: Unconjugated Cy5.5-COOH (Shows renal clearance).

  • Experimental: Cy5.5-Conjugate.

Phase III: Ex Vivo Validation & Analysis

In vivo imaging is semi-quantitative due to tissue depth attenuation. Ex vivo imaging of harvested organs is the gold standard for biodistribution.

BioD_Workflow Inject Tail Vein Injection (t=0) LiveImg Longitudinal Imaging (1h, 4h, 24h, 48h) Inject->LiveImg Perfuse Cardiac Perfusion (PBS + Heparin) LiveImg->Perfuse Endpoint Harvest Organ Harvesting (Liver, Spleen, Kidney, Tumor) Perfuse->Harvest Remove Blood Signal ExVivo Ex Vivo Imaging (Black Matte Background) Harvest->ExVivo Analysis Quantification (Radiant Efficiency) ExVivo->Analysis

Figure 2: Biodistribution workflow from injection to quantitative analysis.

Perfusion Protocol

Blood contains circulating signal that can confound organ uptake data.

  • Deeply anesthetize mouse (Isoflurane/Ketamine).

  • Open chest cavity.

  • Cut the right atrium.

  • Inject 20-30 mL cold PBS (with 10 U/mL heparin) into the left ventricle until the liver clears and fluid running from the atrium is clear.

Data Analysis Metrics

When analyzing data in software (e.g., Living Image):

  • Do NOT use "Counts": This is raw camera data dependent on exposure time.

  • Use "Radiant Efficiency":

    
    . This normalizes the signal for exposure time and lamp intensity, allowing comparison between different days and animals.
    

Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action
High Kidney Signal (Early) Free Dye / Small PeptideExpected for peptides <40kDa. If protein >60kDa, indicates conjugate instability.
High Liver/Spleen Signal RES Uptake / AggregationNanoparticles and hydrophobic conjugates naturally accumulate here. Check for aggregation using DLS before injection.
High Gut Signal Chlorophyll / Biliary ExcretionEnsure Alfalfa-free diet. Biliary excretion is common for hydrophobic dyes.
Signal at Injection Site ExtravasationTail vein injection failure. Exclude animal from quantitative analysis.

References

  • Lumiprobe. Cyanine 5.5 NHS ester: Properties and Spectra.

  • Thermo Fisher Scientific.

Sources

Method

Application Notes: Cy5.5-COOH for High-Resolution In Vivo Tumor Imaging in Murine Models

Introduction: The Near-Infrared Advantage in Preclinical Oncology In vivo fluorescence imaging has emerged as an indispensable tool in preclinical cancer research, offering a non-invasive window into dynamic biological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Near-Infrared Advantage in Preclinical Oncology

In vivo fluorescence imaging has emerged as an indispensable tool in preclinical cancer research, offering a non-invasive window into dynamic biological processes within a living organism.[1] The primary challenge in whole-body imaging is overcoming the absorption and scattering of light by biological tissues, as well as endogenous autofluorescence, which can significantly obscure the signal of interest. The near-infrared (NIR) window, particularly the NIR-I spectrum (650-900 nm), provides a solution.[2] Light in this range penetrates tissue more deeply with reduced scattering and encounters minimal autofluorescence, thereby enabling higher signal-to-noise ratios for sensitive detection of deep-seated structures like tumors.[3]

Among the arsenal of NIR fluorophores, cyanine dyes such as Cy5.5 have become a mainstay for in vivo applications.[4] Cy5.5, with its excitation and emission maxima comfortably within the NIR-I window, offers a compelling combination of brightness, photostability, and chemical versatility.[5][6] This guide focuses on Cy5.5-COOH (Cyanine5.5 carboxylic acid) and its activated derivatives (e.g., Cy5.5 NHS ester), providing a comprehensive framework for its application in murine tumor imaging, from probe design to final data interpretation.

Part 1: Understanding the Probe - Properties of Cy5.5

Cy5.5 is a polymethine cyanine dye valued for its spectral characteristics which are ideally suited for in vivo imaging.[7] The terminal carboxylic acid group (-COOH) on Cy5.5-COOH, while not directly reactive, serves as a chemical handle for conjugation to biomolecules after activation.

Mechanism of Action: From Systemic Circulation to Tumor Accumulation

Once conjugated to a macromolecule (e.g., an antibody, nanoparticle, or large peptide), the Cy5.5 probe is typically introduced systemically, most often via intravenous injection.[8] Its accumulation within the tumor is governed by two principal mechanisms:

  • Passive Targeting (The EPR Effect): The Enhanced Permeability and Retention (EPR) effect is a cornerstone of nanomedicine and in vivo imaging.[9] Tumor vasculature is characteristically chaotic and leaky, with poorly-formed endothelial junctions, allowing macromolecules to extravasate from the bloodstream into the tumor interstitium.[10] Coupled with poor lymphatic drainage from the tumor, this leads to the passive accumulation and prolonged retention of the Cy5.5-conjugate within the tumor microenvironment.[11] This mechanism is most effective for larger probes that have a sufficiently long circulation half-life.

  • Active Targeting: To enhance specificity, Cy5.5 can be conjugated to a ligand that binds to a specific molecular target expressed on cancer cells or the tumor vasculature.[12] Common targeting moieties include monoclonal antibodies (e.g., Rituximab against CD20)[13], peptides (e.g., GX1 for tumor vasculature)[14], or small molecules. This active targeting strategy complements the EPR effect, significantly increasing the concentration of the probe at the site of disease.

Key Physicochemical & Spectral Properties

The performance of any fluorescent probe is dictated by its inherent properties. The table below summarizes the essential characteristics of Cy5.5.

PropertyValueSignificance for In Vivo Imaging
Excitation Maximum ~675 nmFalls within the NIR-I window, allowing for deep tissue penetration.[6]
Emission Maximum ~694 - 710 nmEmission is well-separated from tissue autofluorescence, ensuring a high signal-to-background ratio.[12][15]
Extinction Coefficient >190,000 M⁻¹cm⁻¹A high extinction coefficient indicates strong light absorption, contributing to a bright fluorescent signal.[5]
Quantum Yield ~0.2-0.23Represents the efficiency of converting absorbed photons into emitted fluorescence.[6][16]
Solubility Varies by formThe non-sulfonated Cy5.5-COOH is soluble in organic solvents like DMSO and DMF[17]; sulfonated versions and conjugates are water-soluble.[5]

Part 2: Probe Preparation - The Art of Bioconjugation

The carboxylic acid moiety of Cy5.5-COOH is not inherently reactive towards the primary amines (-NH₂) found on proteins and peptides. Therefore, a chemical activation step is required to facilitate conjugation. The most common and reliable method is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. For convenience, Cy5.5 NHS ester is commercially available and is the recommended starting material for labeling proteins and other amine-containing biomolecules.[5][18]

Workflow for Amine-Reactive Labeling with Cy5.5 NHS Ester

This workflow details the essential steps for conjugating Cy5.5 NHS ester to a targeting protein, such as a monoclonal antibody.

G cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification cluster_char Phase 4: Characterization p1 Prepare Protein (e.g., Antibody) - 2-10 mg/mL - Amine-free buffer (e.g., PBS) - pH adjusted to 8.5-9.0 r1 Calculate Dye Volume (Target 5-15 molar excess of dye to protein) p2 Prepare Dye - Dissolve Cy5.5 NHS Ester in anhydrous DMSO to 10 mM p2->r1 r2 Combine Reactants - Add dye solution to protein - Mix gently r1->r2 r3 Incubate - 1-2 hours at room temp. - Protect from light r2->r3 u1 Separate Conjugate - Size-exclusion chromatography (e.g., Sephadex G-25) or - Dialysis r3->u1 u2 Collect Fractions - Identify colored, protein- containing fractions u1->u2 c1 Determine Degree of Labeling (DOL) - Measure Absorbance at 280 nm and 675 nm u2->c1 c2 Assess Purity & Function - SDS-PAGE - Binding Assay (e.g., ELISA) c1->c2 c3 Store Conjugate - Aliquot and store at -20°C or -80°C c2->c3

Caption: Workflow for conjugating Cy5.5 NHS ester to a protein.

Detailed Protocol: Antibody Conjugation

Causality: The protocol is designed to maximize labeling efficiency while preserving the antibody's biological activity. The alkaline pH (8.5-9.0) deprotonates the primary amine groups on lysine residues, making them nucleophilic and reactive towards the NHS ester.[19] Protecting the reaction from light is critical to prevent photobleaching of the Cy5.5 dye. Purification is essential to remove unconjugated free dye, which would otherwise contribute to high background signal and alter the probe's biodistribution in vivo.[20]

Materials:

  • Targeting Antibody (2-10 mg/mL in PBS)

  • 1 M Sodium Bicarbonate buffer, pH 9.0

  • Cy5.5 NHS Ester

  • Anhydrous DMSO

  • Purification column (e.g., PD-10 desalting column)

  • Spectrophotometer

Methodology:

  • Buffer Exchange & pH Adjustment: Ensure the antibody is in an amine-free buffer (e.g., PBS or borate buffer). Tris and glycine buffers are incompatible as they contain primary amines that will compete in the reaction.[19] Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate.

  • Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

  • Reaction Setup: Calculate the volume of dye stock needed to achieve a desired molar excess of dye to antibody (typically 5-15 fold). Add the calculated volume of Cy5.5 solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the Cy5.5-antibody conjugate from the unreacted free dye using a desalting column (size-exclusion chromatography) equilibrated with sterile PBS. The larger antibody conjugate will elute first, while the smaller free dye molecules are retained and elute later.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Cy5.5).

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Store the final conjugate in aliquots at -20°C or -80°C, protected from light.

Part 3: In Vivo Imaging Protocol in a Murine Tumor Model

This section provides a step-by-step protocol for imaging subcutaneous tumors in mice using a prepared Cy5.5-conjugate.

Experimental Workflow: From Animal to Analysis

G a1 Animal Preparation - Anesthetize mouse (e.g., Isoflurane) - Remove fur from imaging area a2 Acquire Pre-Injection Image (Baseline Autofluorescence) a1->a2 a3 Probe Administration - Intravenous (tail vein) injection of Cy5.5-conjugate (e.g., 10-20 nmol in 100 µL PBS) a2->a3 a4 Longitudinal In Vivo Imaging - Image at multiple time points (e.g., 1, 4, 8, 24, 48 hours) a3->a4 a5 Terminal Procedure - Euthanize mouse at final time point a4->a5 a6 Ex Vivo Imaging - Excise tumor and major organs (liver, kidneys, spleen, lungs) - Image organs to confirm biodistribution a5->a6 a7 Data Analysis - Quantify fluorescence intensity in ROIs - Calculate Tumor-to-Background Ratio a6->a7

Caption: Standardized workflow for in vivo tumor imaging.

Detailed Protocol: Imaging a Xenograft Model

Causality: This protocol ensures reproducible and quantifiable results. Anesthesia is required for animal welfare and to prevent motion artifacts during imaging.[21] A pre-injection image is crucial for establishing the baseline autofluorescence of the animal. Intravenous injection ensures systemic distribution of the probe.[8] Longitudinal imaging is vital to determine the optimal time point where tumor accumulation is maximal and background signal from non-target tissues has cleared.[14][22] Finally, ex vivo imaging of excised organs provides the definitive confirmation of the probe's biodistribution and tumor-specific accumulation, validating the in vivo observations.[1]

Materials:

  • Tumor-bearing mouse (e.g., nude mouse with a subcutaneous xenograft)

  • In vivo imaging system (e.g., IVIS™ Spectrum, Pearl Trilogy) equipped with appropriate excitation (~675 nm) and emission (~700 nm) filters.[8]

  • Inhalant anesthesia system (isoflurane)

  • Purified Cy5.5-conjugate probe

  • Sterile PBS

Methodology:

  • Animal & System Preparation:

    • Turn on the imaging system and allow the camera to cool.

    • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1.5% for maintenance). Confirm proper anesthetic depth by pedal reflex.

    • Carefully remove fur from the area surrounding the tumor and the corresponding contralateral side to reduce light scattering and absorption.

  • Pre-Injection Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire a baseline fluorescence image using the Cy5.5 filter set to measure background autofluorescence.

  • Probe Administration:

    • Administer the Cy5.5-conjugate via tail vein injection. A typical dose is between 10-20 nanomoles of dye per mouse in a 100-150 µL volume of sterile PBS. The optimal dose should be determined empirically.

  • In Vivo Imaging Series:

    • Place the mouse back into the imaging chamber.

    • Acquire fluorescence images at a series of time points post-injection (p.i.). A typical series might be 30 min, 4 hr, 8 hr, 24 hr, and 48 hr.[14] Use consistent imaging parameters (exposure time, binning, f/stop) for all animals and time points.

  • Ex Vivo Biodistribution (Terminal Step):

    • At the final time point, euthanize the mouse according to approved institutional protocols.

    • Immediately dissect the tumor and major organs (liver, spleen, kidneys, lungs, muscle).

    • Arrange the organs neatly in the imaging chamber and acquire a final fluorescence image to determine the probe's biodistribution.

Part 4: Data Analysis and Interpretation

Methodology:

  • Region of Interest (ROI) Analysis:

    • For each in vivo image, draw a Region of Interest (ROI) of a consistent size over the tumor.

    • Draw a second ROI over a non-tumor area (e.g., contralateral muscle tissue) to represent background signal.

    • The software will measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.

  • Tumor-to-Background Ratio (TBR):

    • Calculate the TBR by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.

    • TBR = (Tumor ROI Signal) / (Background ROI Signal)

    • Plot the TBR over time for each animal to identify the time point of maximal specific signal. A high TBR indicates successful tumor targeting.[14]

  • Ex Vivo Quantification:

    • Perform ROI analysis on the ex vivo organ images. This provides a quantitative measure of probe accumulation in the tumor relative to other organs, helping to assess specificity and clearance routes (e.g., high signal in kidneys or liver suggests renal or hepatobiliary clearance).[24]

References

  • Online Inhibitor. Cy5.5 NHS Ester (Non-Sulfonated): Transforming In Vivo Tu.... Online Inhibitor. Available from: [Link]

  • D'Alessandria, C., et al. (2010). In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging. PubMed. Available from: [Link]

  • Cheng, Z., et al. (2006). A Cy5.5-labeled Phage-Displayed Peptide Probe for Near-Infrared Fluorescence Imaging of Tumor Vasculature in Living Mice. PubMed. Available from: [Link]

  • D'Alessandria, C., et al. (2010). In Vivo Biodistribution and Lifetime Analysis of Cy5.5-Conjugated Rituximab in Mice Bearing Lymphoid Tumor Xenograft Using Time-Domain Near-Infrared Optical Imaging. ResearchGate. Available from: [Link]

  • Al-Jamal, W. T., et al. (2013). Cyanine 5.5 Conjugated Nanobubbles as a Tumor Selective Contrast Agent for Dual Ultrasound-Fluorescence Imaging in a Mouse Model. VCU Scholars Compass. Available from: [Link]

  • Ballou, B., et al. (2007). Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7. PubMed. Available from: [Link]

  • Pramanik, A., & Gao, R. M. (2014). Near-infrared Molecular Probes for In Vivo Imaging. PMC - NIH. Available from: [Link]

  • Lee, J. H., et al. (2016). Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice. PubMed Central. Available from: [Link]

  • Christensen, J., et al. (2015). Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein. PLOS One. Available from: [Link]

  • Revvity. (2024). Training video: In vivo fluorescence imaging (FLI) - part 1. YouTube. Available from: [Link]

  • Maeda, H. (2012). The EPR effect for macromolecular drug delivery to solid tumors: Improvement of tumor uptake, lowering of systemic toxicity, and distinct tumor imaging in vivo. PubMed. Available from: [Link]

  • ResearchGate. Instrumentation for NIRF Imaging. ResearchGate. Available from: [Link]

  • Rajagopalan, S., et al. (2011). Using In-vivo Fluorescence Imaging in Personalized Cancer Diagnostics and Therapy, an Image and Treat Paradigm. NIH. Available from: [Link]

  • Kim, J., et al. (2022). Auditory Display of Fluorescence Image Data in an In Vivo Tumor Model. MDPI. Available from: [Link]

  • Lee, J., et al. (2023). Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research. Available from: [Link]

  • CORE. NIR Dyes for Bioimaging Applications. CORE. Available from: [Link]

  • Markovic, S., et al. (2016). Near-infrared fluorescence imaging platform for quantifying in vivo nanoparticle diffusion from drug loaded implants. Dove Medical Press. Available from: [Link]

  • Sindhwani, S., et al. (2020). Recent Advances in Tumor Targeting via EPR Effect for Cancer Treatment. MDPI. Available from: [Link]

  • Stanford Medicine. Methods for analysis of near-infrared (NIR) quenched-fluorescent contrast agents in mouse models of cancer. Stanford Medicine. Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available from: [Link]

  • Paired Agent Fluorescence Imaging of Cancer in a Living Mouse Using Pre-assembled Squaraine Molecular Probes with Emission Wavelengths of 690 and 830 nm. (2020). PMC. Available from: [Link]

  • Macsen Labs. NIR dyes in Bioimaging: A Comprehensive Research. Macsen Labs. Available from: [Link]

  • In vivo tumor imaging in mice with near-infrared labeled endostatin. (2004). AACR Journals. Available from: [Link]

  • In Vivo Fluorescence Lifetime Imaging for Monitoring the Efficacy of the Cancer Treatment. (2017). NIH. Available from: [Link]

  • Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis. (2022). Frontiers. Available from: [Link]

  • A Bright NIR-II Fluorescence Probe for Vascular and Tumor Imaging. (2023). JoVE. Available from: [Link]

  • NIR-II Probes for In vivo Imaging. Teledyne Vision Solutions. Available from: [Link]

  • Common Antibody Conjugates & Their Research Applications. (2024). Boster Bio. Available from: [Link]

  • In situ visualization of the enhanced permeability and retention (EPR)... (2020). ResearchGate. Available from: [Link]

  • Ballou, B., et al. (1995). Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies. PubMed. Available from: [Link]

Sources

Application

Application Note: Robust and Efficient Labeling of Oligonucleotides with Cy5.5-COOH

Introduction Fluorescently labeled oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutics. They serve as critical components in a vast array of applications, including quantit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutics. They serve as critical components in a vast array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarrays, and in vivo imaging. The conjugation of a fluorophore to an oligonucleotide allows for sensitive and specific detection, enabling researchers to probe complex biological systems with high precision.

This application note provides a comprehensive guide for the chemical conjugation of Cy5.5-COOH, a near-infrared (NIR) cyanine dye, to amine-modified oligonucleotides. Cy5.5 is particularly advantageous for applications requiring deep tissue penetration and minimal background autofluorescence, owing to its long excitation and emission wavelengths.[1] The protocol herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, a robust and widely adopted method for creating a stable amide bond between the carboxyl group of the dye and a primary amine on the oligonucleotide.

We will delve into the chemical principles underpinning this methodology, provide a detailed, step-by-step protocol for conjugation and purification, and offer guidance on the characterization of the final product. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to reliably produce high-quality Cy5.5-labeled oligonucleotide conjugates for their specific research needs.

Core Principles: The Chemistry of Amide Bond Formation

The successful conjugation of Cy5.5-COOH to an amine-modified oligonucleotide hinges on a two-step carbodiimide-mediated coupling reaction. Understanding the causality of this process is critical for optimization and troubleshooting.

  • Activation of the Carboxylic Acid: The process begins with the activation of the carboxylic acid group (-COOH) on the Cy5.5 dye. EDC is a zero-length crosslinker that reacts with the carboxylate to form a highly reactive and unstable O-acylisourea intermediate.[2] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylate and reduce coupling efficiency.

  • Stabilization with NHS: To mitigate hydrolysis and enhance reaction efficiency, N-hydroxysuccinimide (NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[3] This semi-stable amine-reactive ester can be stored for short periods and is significantly less prone to hydrolysis in aqueous buffers than the O-acylisourea intermediate.

  • Nucleophilic Attack and Amide Bond Formation: The amine-modified oligonucleotide, which contains a primary amine (-NH2) typically introduced at the 5' or 3' terminus via a linker[4][5], is then added. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction displaces the NHS group and results in the formation of a stable, covalent amide bond, permanently linking the Cy5.5 dye to the oligonucleotide. The reaction is typically performed in a buffer with a slightly alkaline pH (8.0-9.0) to ensure the primary amine on the oligonucleotide is deprotonated and thus maximally nucleophilic.[6][7][8]

This well-established EDC/NHS chemistry provides a reliable and efficient means of bioconjugation, forming the basis of the detailed protocol that follows.[9]

Diagram of EDC/NHS Coupling Chemistry

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_conjugation Step 3: Conjugation Cy5_COOH Cy5.5-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Cy5_COOH->O_Acylisourea + EDC EDC NHS NHS NHS_Ester Cy5.5 NHS-Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + Oligo_NH2 Oligo-NH₂ (Amine-Modified Oligo) Final_Product Cy5.5-Oligo Conjugate (Stable Amide Bond) NHS_Ester->Final_Product +

Caption: Chemical workflow for Cy5.5-COOH conjugation using EDC/NHS chemistry.

Materials and Reagents

Equipment
  • Microcentrifuge

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Lyophilizer or centrifugal evaporator

  • pH meter

  • Vortex mixer

  • Analytical balance

Reagents
  • 5'- or 3'-Amine-Modified Oligonucleotide (desalted or purified)

  • Cy5.5-Carboxylic Acid (Cy5.5-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, sequencing grade)

  • N-Hydroxysuccinimide (NHS, sequencing grade)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5[6]

  • Nuclease-free water

  • HPLC Eluent A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • HPLC Eluent B: Acetonitrile (ACN), HPLC grade

Experimental Protocols

This section outlines the complete workflow from reagent preparation to the final characterization of the Cy5.5-labeled oligonucleotide.

Overall Experimental Workflow

workflow prep 1. Reagent Preparation (Oligo, Dye, Buffers) activation 2. Dye Activation (Cy5.5-COOH + EDC/NHS) prep->activation conjugation 3. Conjugation Reaction (Activated Dye + Oligo-NH₂) activation->conjugation purification 4. HPLC Purification (Separate Product from Reactants) conjugation->purification analysis 5. QC & Characterization (UV-Vis, MS) purification->analysis storage 6. Final Product (Lyophilize & Store) analysis->storage

Caption: High-level overview of the Cy5.5-oligonucleotide conjugation process.

Protocol 1: Reagent Preparation

Causality: Proper preparation and quantification of starting materials are paramount for achieving high conjugation efficiency and reproducibility. The use of anhydrous solvents for the dye and activators prevents premature hydrolysis.

  • Amine-Modified Oligonucleotide:

    • Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM (e.g., 1 nmol/µL).

    • Quantify the oligonucleotide concentration accurately by measuring the absorbance at 260 nm (A260) using a spectrophotometer. Use the oligo's specific extinction coefficient for precise concentration determination.

  • Cy5.5-COOH and Activators:

    • Expert Tip: EDC and NHS are highly sensitive to moisture. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare these solutions immediately before use.

    • Prepare a 100 mM solution of Cy5.5-COOH in anhydrous DMF or DMSO.

    • Prepare a 500 mM solution of EDC in anhydrous DMF or DMSO.

    • Prepare a 500 mM solution of NHS in anhydrous DMF or DMSO.

  • Conjugation Buffer:

    • Prepare a 0.1 M sodium borate or sodium bicarbonate buffer.

    • Adjust the pH carefully to 8.5 using HCl or NaOH.[6] This pH is a critical compromise: it's high enough to deprotonate the primary amine for efficient nucleophilic attack but not so high as to cause significant hydrolysis of the NHS ester.

Protocol 2: Conjugation Reaction

This protocol is optimized for a 10 nmol scale reaction. It can be scaled up or down, maintaining the relative molar ratios of the reactants.

  • Dye Activation:

    • In a 0.5 mL microcentrifuge tube protected from light, combine:

      • 5 µL of 100 mM Cy5.5-COOH (500 nmol, 50-fold excess)

      • 5 µL of 500 mM EDC (2500 nmol, 250-fold excess)

      • 5 µL of 500 mM NHS (2500 nmol, 250-fold excess)

    • Vortex briefly and allow the activation reaction to proceed for 15-20 minutes at room temperature. A significant molar excess of activators drives the formation of the NHS ester.

  • Conjugation:

    • In a separate 1.5 mL microcentrifuge tube, combine:

      • 10 µL of 1 mM Amine-Oligonucleotide (10 nmol)

      • 85 µL of 0.1 M Conjugation Buffer (pH 8.5)

    • Add the entire 15 µL of the activated Cy5.5-NHS ester solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate for at least 4 hours, or overnight, at room temperature with continuous gentle agitation, protected from light. Longer incubation times often lead to higher yields.[7]

Protocol 3: Purification by Reverse-Phase HPLC

Causality: Purification is essential to remove unreacted dye, hydrolyzed dye, and unconjugated oligonucleotide, all of which can interfere with downstream applications. Reverse-phase HPLC (RP-HPLC) is the gold standard, separating molecules based on hydrophobicity.[10] The bulky, hydrophobic Cy5.5 dye causes the labeled oligonucleotide to be retained longer on the column than the unlabeled oligonucleotide.[11]

  • System Setup:

    • Equip the HPLC with a C18 column suitable for oligonucleotide purification.

    • Set the detector to monitor two wavelengths simultaneously: 260 nm (for nucleic acids) and 675 nm (the absorption maximum for Cy5.5).[12] This dual monitoring is crucial for identifying the correct product peak.

  • Chromatography:

    • Dilute the conjugation reaction mixture with 100 µL of Eluent A (0.1 M TEAA).

    • Inject the sample onto the column.

    • Run a linear gradient from 5% to 50% Eluent B (Acetonitrile) over 30-40 minutes.

    • Peak Identification:

      • Unconjugated Oligonucleotide: Will elute first and show a strong peak at 260 nm but no peak at 675 nm.

      • Free/Hydrolyzed Dye: Will elute late and show a strong peak at 675 nm but a negligible peak at 260 nm.

      • Desired Product (Cy5.5-Oligo): Will elute after the unconjugated oligonucleotide and show a strong, coincident peak at both 260 nm and 675 nm.

  • Collection and Desalting:

    • Collect the fraction(s) corresponding to the desired product peak.

    • Evaporate the acetonitrile from the collected fractions using a centrifugal evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified, labeled oligonucleotide as a dry pellet. Protect the sample from light during this process to prevent photobleaching.[13]

Data Analysis and Quality Control

Characterization by UV-Vis Spectroscopy

After purification, resuspend the lyophilized product in nuclease-free water. A full UV-Vis spectrum from 220 nm to 750 nm provides a robust quality control check.

  • Measure Absorbance: Record the absorbance at 260 nm (A_260) and at the dye's maximum absorbance, ~675 nm (A_dye).

  • Calculate Concentrations: Use the Beer-Lambert law (A = εcl) to determine the concentration of the oligonucleotide and the dye.

    • Concentration_Oligo (M) = A_260_corrected / ε_oligo

    • Concentration_Dye (M) = A_dye / ε_dye

  • Correction Factor: The dye also absorbs light at 260 nm. This must be corrected for an accurate oligonucleotide concentration. The correction factor (CF_260) is the ratio of the dye's absorbance at 260 nm to its absorbance at its maximum.

    • A_260_corrected = A_260_measured - (A_dye * CF_260)

  • Degree of Labeling (DOL): The DOL is the average number of dye molecules per oligonucleotide. For a well-purified product, this should be close to 1.0.

    • DOL = Concentration_Dye / Concentration_Oligo

Parameter Value Source
Cy5.5 λmax (Absorbance)~675-684 nm[1][12]
Cy5.5 λmax (Emission)~693-710 nm[1][12]
Cy5.5 Extinction Coefficient (ε_dye)~209,000 M⁻¹cm⁻¹[12]
Cy5.5 Correction Factor (CF_260)~0.07[1][12]
Mass Spectrometry (Optional but Recommended)

For definitive confirmation, analyze the purified product using ESI-MS (Electrospray Ionization Mass Spectrometry). The observed molecular weight should match the theoretical mass of the amine-modified oligonucleotide plus the mass of the Cy5.5 dye minus the mass of water (lost during amide bond formation).

Troubleshooting

Problem Potential Cause Recommended Solution
Low Labeling Efficiency (Low DOL) 1. Inactive EDC/NHS due to moisture.Use fresh, anhydrous solvents and allow reagents to warm to RT before opening. Prepare solutions immediately before use.
2. Incorrect pH of conjugation buffer.Verify buffer pH is between 8.0-9.0. Lower pH reduces amine reactivity.
3. Insufficient incubation time.Extend the conjugation reaction time to overnight at room temperature.
4. Problem with amine-modified oligo.Confirm the presence and reactivity of the amine group on the starting oligonucleotide.
Multiple Peaks in HPLC 1. Incomplete reaction.Optimize reaction conditions (time, reagent excess).
2. Degradation of oligonucleotide or dye.Protect the reaction from light. Avoid harsh pH conditions or high temperatures.
3. Issues with oligonucleotide synthesis.Ensure high-purity starting material. Truncated sequences can complicate purification.[14]
No Labeled Product Peak 1. Complete hydrolysis of NHS-ester.Ensure prompt addition of the activated dye to the oligonucleotide solution.
2. Inactive starting materials.Test reagents individually if possible. Source fresh, high-quality reagents.

Conclusion

This application note provides a validated and scientifically grounded protocol for the conjugation of Cy5.5-COOH to amine-modified oligonucleotides. By understanding the underlying chemical principles of EDC/NHS coupling and adhering to the detailed steps for reaction, purification, and characterization, researchers can confidently and reproducibly generate high-quality fluorescently labeled probes. The successful implementation of this protocol will enable the advancement of research in numerous fields that rely on the sensitive detection of nucleic acids.

References

  • ResearchGate. How to process fluorescently labeled oligos after HPLC purification?. Available from: [Link]

  • AbOliGo. Bioconjugation Optimization & Troubleshooting. Available from: [Link]

  • Waters Corporation. RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. Available from: [Link]

  • ACS Publications - Bioconjugate Chemistry. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA. Available from: [Link]

  • G-Biosciences. Modifying Oligonucleotide 5'-Phosphates By EDC for Improved Coupling. Available from: [Link]

  • Glen Research. GENERAL PROCEDURE FOR LABELLING OF AMINO-MODIFIED OLIGONUCLEOTIDES. Available from: [Link]

  • ResearchGate. Oligonucleotide labeling with Cy3 and Cy5 phosphoramidites. Available from: [Link]

  • The Royal Society of Chemistry. Rapid Chemical Ligation of Oligonucleotides by the Diels-Alder Reaction. Available from: [Link]

  • Exactmer. The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Available from: [Link]

  • Chromatography Today. Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available from: [Link]

  • Cambridge Open Engage. Label-free evaluation of short oligonucleotide bound alginate hydrogels using circular dichroism spectroscopy. Available from: [Link]

  • Creative Biolabs. Troubleshooting Guides. Available from: [Link]

  • Google Patents. WO2016005474A1 - Site selective conjugation of an oligonucleotide conjugate or a small molecule to a metal binding protein.
  • ResearchGate. Scheme 1. (i) EDC, NHS, 0°C, DCM, 83%. Available from: [Link]

  • Glen Research. Extinction coefficients and fluorescence data. Available from: [Link]

  • metabion. Cy5.5. Available from: [Link]

Sources

Method

Application Note: Conjugation of Cy5.5-COOH to Dextran

Part 1: Strategic Overview & Scientific Rationale The Challenge of Hydroxyl Conjugation A common misconception in polysaccharide chemistry is the attempt to directly couple carboxylic acids (like Cy5.5-COOH) to the hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Challenge of Hydroxyl Conjugation

A common misconception in polysaccharide chemistry is the attempt to directly couple carboxylic acids (like Cy5.5-COOH) to the hydroxyl groups (-OH) of native dextran using standard carbodiimide (EDC) chemistry. This approach is chemically flawed for two reasons:

  • Nucleophilicity: Hydroxyl groups are poor nucleophiles compared to primary amines. In aqueous conditions, water competes aggressively with hydroxyls for the activated ester, leading to rapid hydrolysis and low conjugation yields.

  • Ester Instability: Even if formed, the resulting ester bond is susceptible to hydrolysis in physiological environments, leading to dye leaching and inaccurate imaging data.

The Solution: The "Amine-Bridge" Strategy

To ensure a stable, covalent linkage with high reproducibility, this protocol utilizes Amino-Dextran as the scaffold. If you possess native dextran, it must first be functionalized (e.g., via periodate oxidation followed by reductive amination) to introduce reactive primary amines.

This guide details the "Gold Standard" Two-Step Activation Protocol :

  • In Situ Activation: Converting Cy5.5-COOH to its amine-reactive NHS-ester form.

  • Amide Bond Formation: Reacting the active ester with Amino-Dextran to form a stable amide linkage.

Part 2: Materials & Reagents[1][2][3][4][5]

ComponentSpecificationPurpose
Cy5.5-COOH Free acid, non-sulfonated (hydrophobic) or sulfonated (hydrophilic)NIR Fluorophore (Ex: ~675 nm, Em: ~694 nm)
Amino-Dextran MW of choice (e.g., 10k, 40k, 70k Da) with known amine densityPolymer backbone
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClZero-length crosslinker (Carboxyl activator)
NHS N-HydroxysuccinimideStabilizes the active intermediate
Anhydrous DMSO Dimethyl sulfoxide, >99.9%, desiccatedSolvent for Cy5.5 and activation reaction
Conjugation Buffer 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 - 8.5Provides basic pH for amine nucleophilicity
Purification PD-10 Columns (Sephadex G-25) or Dialysis CassettesRemoval of unreacted dye

Part 3: Detailed Experimental Protocol

Phase 1: In Situ Activation of Cy5.5-COOH

Note: Commercial Cy5.5-NHS esters are available, but this step allows the use of the more stable and cost-effective -COOH form.

  • Solubilization: Dissolve 1 mg of Cy5.5-COOH in 100 µL of anhydrous DMSO .

    • Expert Insight: Cy5.5-COOH is often hydrophobic. Ensure complete dissolution by vortexing. If using Sulfo-Cy5.5, water/buffer can be used, but DMSO is preferred for the activation step to prevent hydrolysis of the NHS ester intermediate.

  • Activation Mix: Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of NHS to the dye solution.

    • Calculation: If MW of Cy5.5-COOH ≈ 600 g/mol :

      • 1 mg Cy5.5 ≈ 1.67 µmol.

      • Need ~2.5 µmol EDC (MW 191.7)

        
         0.48 mg.
        
      • Need ~4.2 µmol NHS (MW 115.1)

        
         0.48 mg.
        
    • Practical Tip: Prepare 10 mg/mL stocks of EDC and NHS in DMSO immediately before use and pipette the required small volumes.

  • Incubation: Incubate for 30–60 minutes at room temperature in the dark with gentle agitation. This generates the semi-stable Cy5.5-NHS ester.

Phase 2: Conjugation to Amino-Dextran
  • Dextran Preparation: Dissolve 10 mg of Amino-Dextran in 500 µL of Conjugation Buffer (0.1 M NaHCO₃, pH 8.3).

    • Critical Control: The pH must be > 8.0 to ensure the primary amines on the dextran are deprotonated (neutral) and reactive.

  • Coupling: Slowly add the activated Cy5.5-NHS solution (from Phase 1) to the Dextran solution dropwise while vortexing.

    • Stoichiometry: Aim for a dye-to-dextran molar ratio of 2:1 to 5:1 depending on the desired brightness and the number of available amines. Over-labeling can cause fluorescence quenching.

  • Reaction: Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark. Constant gentle stirring is recommended.

Phase 3: Purification

Unreacted dye must be removed to prevent high background in imaging.

Option A: Size Exclusion Chromatography (Fast, for small volumes)

  • Equilibrate a PD-10 Desalting Column with PBS (pH 7.4).

  • Load the reaction mixture onto the column.

  • Elute with PBS.[1][2] Collect the first colored band (high MW dextran conjugate). The free dye will remain trapped in the column longer.

Option B: Dialysis (Scalable, high purity)

  • Transfer reaction mixture to a dialysis cassette (MWCO typically 3.5k or 10k, must be lower than Dextran MW).

  • Dialyze against 1L of PBS at 4°C.

  • Change buffer 3–4 times over 24 hours until the dialysate is clear.

Part 4: Characterization & Data Analysis[5]

Calculating Degree of Labeling (DOL)

Unlike protein conjugations where


 is used for concentration, Dextran does not absorb significantly at 280 nm. Therefore, we determine Dextran concentration gravimetrically (assuming no loss) or via the Anthrone Assay .

Step 1: Measure Absorbance Measure


 of the purified conjugate at 675 nm (dilute if necessary so 

).

Step 2: Calculate Dye Concentration



  • 
    : Extinction Coefficient 
    
    
    
    (Check specific CoA from vendor).
  • 
    : Path length (usually 1 cm).[3]
    

Step 3: Calculate Dextran Concentration If assuming 100% recovery (risk of error):



Better Method (Anthrone Assay): Use a glucose standard curve to determine the carbohydrate concentration experimentally.

Step 4: Final DOL



  • Target: A DOL of 0.5 – 2.0 is typically sufficient for in vivo imaging without altering the pharmacokinetic properties of the dextran.

Part 5: Workflow Visualization

G Cy5 Cy5.5-COOH (Carboxylic Acid) Activation Activation (EDC / NHS / DMSO) Cy5->Activation Dissolve ActiveEster Cy5.5-NHS Ester (Intermediate) Activation->ActiveEster 30-60 min RT Conjugation Conjugation Reaction (Amide Bond Formation) ActiveEster->Conjugation Dropwise Add Dextran Amino-Dextran (NH2-Polymer) Dextran->Conjugation Substrate Buffer Buffer pH 8.3 (Deprotonation) Buffer->Conjugation Environment Purification Purification (Dialysis / SEC) Conjugation->Purification 2 hrs RT FinalProduct Cy5.5-Dextran Conjugate (Stable Amide Link) Purification->FinalProduct Remove Free Dye

Caption: Step-by-step workflow for the activation of Cy5.5-COOH and subsequent conjugation to Amino-Dextran.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for EDC/NHS chemistry mechanisms).

Sources

Application

Cy5.5-cooh as a non-reactive control fluorophore

Application Note: Cy5.5-COOH as a Non-Reactive Control Fluorophore Abstract This technical guide defines the utility of Cyanine5.5 Carboxylic Acid (Cy5.5-COOH) as a critical negative control in bioconjugation and targete...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cy5.5-COOH as a Non-Reactive Control Fluorophore

Abstract

This technical guide defines the utility of Cyanine5.5 Carboxylic Acid (Cy5.5-COOH) as a critical negative control in bioconjugation and targeted delivery assays. Unlike its activated analogs (e.g., NHS esters, maleimides), Cy5.5-COOH possesses a thermodynamically stable carboxylic acid terminus that resists spontaneous covalent bonding to biological amines or thiols under physiological conditions. This inertness allows researchers to decouple passive accumulation (EPR effect, hydrophobic adsorption) from active targeting (ligand-receptor binding), providing a rigorous baseline for validating drug delivery systems.

Introduction: The Physics of the Control

In targeted delivery, a "positive" signal is often misinterpreted. Fluorescence accumulation can result from active receptor uptake, but equally from non-specific hydrophobic binding or passive extravasation. Cy5.5-COOH serves as the molecular null hypothesis .

Chemical & Spectral Profile

Cy5.5 is a Near-Infrared (NIR) fluorophore. Its emission (>700 nm) minimizes background autofluorescence from biological tissue, making it ideal for deep-tissue in vivo imaging.

PropertyValueNotes
Excitation Max 683 nmIdeal for 680 nm laser lines (IVIS, LI-COR)
Emission Max 703–710 nmAvoids hemoglobin/water absorption windows
Extinction Coeff.[1][2] (

)
~198,000 - 250,000

High brightness per molecule
Quantum Yield (

)
~0.20Comparable to Cy5; stable in serum
Molecular Weight ~519 - 619 DaVaries by counterion (Cl⁻ vs Inner Salt)
Solubility Low in water (Non-sulfo)Critical: Requires organic co-solvent (DMSO/DMF)

Critical Distinction: "Cy5.5-COOH" usually refers to the non-sulfonated form, which is hydrophobic. If your targeted agent is highly hydrophilic (e.g., an antibody), use Sulfo-Cy5.5-COOH to match the solubility profile and avoid artifactual hydrophobic aggregation [1].

Mechanism of Action: Why It Works as a Control

The carboxylic acid group (-COOH) on Cy5.5 is negatively charged at physiological pH (pKa ~4-5) but chemically inert toward nucleophiles (amines, thiols) unless activated by carbodiimides (e.g., EDC).

  • The Reactive Probe (Cy5.5-NHS): Forms stable amide bonds with Lysine residues on proteins/nanoparticles. Uptake reflects the carrier's path.

  • The Control Probe (Cy5.5-COOH): Does not bind covalently.[2]

    • In Vitro: Washes away unless passively internalized (pinocytosis) or hydrophobically adsorbed.

    • In Vivo: Rapid renal clearance (if soluble) or RES uptake (if aggregated), distinct from targeted retention.

Visualizing the Experimental Logic

ExperimentalLogic Substrate Biological Target (Cell/Tissue) Covalent Covalent Conjugation (Specific Labeling) Substrate->Covalent NHS Chemistry Wash Wash Step (PBS/Tween) Substrate->Wash ReactiveDye Cy5.5-NHS Ester (Reactive) ReactiveDye->Substrate Amine Reaction ControlDye Cy5.5-COOH (Non-Reactive) ControlDye->Substrate Incubation Signal_Specific High Signal: Validates Targeting Covalent->Signal_Specific Signal_Artifact Low Signal: Validates Specificity Wash->Signal_Artifact Ideal Control Signal_Background High Signal: Indicates Non-Specific Binding/Stickiness Wash->Signal_Background Sticky Dye Artifact

Figure 1: The logic of using Cy5.5-COOH to distinguish specific conjugation from non-specific adsorption.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Causality: Cy5.5-COOH is prone to aggregation in aqueous buffers, which quenches fluorescence and alters biodistribution. Anhydrous organic solvation is mandatory for the master stock.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide). Avoid DMF if using for long-term storage (amine degradation risk).

  • Concentration: Prepare a 10 mM stock.

    • Calculation: Dissolve 1 mg of Cy5.5-COOH (MW ~619 g/mol ) in ~161 µL of DMSO.

  • Storage: Aliquot into light-shielded amber vials. Store at -20°C . Stable for 6 months [2].

Protocol B: In Vitro Non-Specific Binding Assay

Objective: Determine if cellular uptake is mediated by your drug carrier or just the dye itself sticking to the membrane.

Materials:

  • Target Cells (e.g., HeLa, MDA-MB-231).

  • Test Group: Cy5.5-Conjugated Nanoparticle/Protein.

  • Control Group: Free Cy5.5-COOH (matched molar concentration).

Steps:

  • Seeding: Seed cells in 6-well plates (10^5 cells/well) and incubate for 24h.

  • Dosing: Treat cells with 1 µM (final concentration) of either the Conjugate or Free Cy5.5-COOH.

    • Note: Ensure <1% DMSO final concentration to prevent cytotoxicity.

  • Incubation: Incubate for 1–4 hours at 37°C .

  • Washing (Crucial): Aspirate media. Wash 3x with ice-cold PBS + 1% BSA.

    • Why BSA? Albumin acts as a "scavenger" to desorb hydrophobically bound free dye from the plastic and cell membrane, reducing false positives [3].

  • Analysis:

    • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) in the APC-Cy7 channel (or equivalent).

    • Microscopy: Observe localization.[3] Free Cy5.5-COOH usually shows diffuse, weak cytoplasmic staining or rapid clearance, whereas targeted conjugates show punctate endosomal localization [4].

Protocol C: In Vivo Biodistribution Control (Mouse Model)

Objective: Differentiate "Enhanced Permeability and Retention" (EPR) of a nanocarrier from rapid renal clearance of small molecules.

Workflow:

  • Preparation:

    • Group 1 (Targeted): Inject Cy5.5-Nanoparticle (e.g., 100 µL tail vein).

    • Group 2 (Control): Inject Free Cy5.5-COOH (dissolved in 10% DMSO / 40% PEG300 / 50% Saline to ensure solubility).

  • Imaging (IVIS/FMT):

    • Settings: Excitation 675 nm / Emission 720 nm.

    • Timepoints: 1h, 4h, 24h.

  • Expected Outcome:

    • Cy5.5-COOH: Rapid accumulation in the bladder and kidneys within 1–4 hours. Minimal tumor retention at 24h.

    • Targeted Agent: Prolonged circulation, liver/spleen accumulation (RES), and gradual tumor accumulation peaking at 12–24h [5].

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Buffer Cy5.5-COOH is hydrophobic.Use Sulfo-Cy5.5-COOH for aqueous buffers or add 5-10% PEG/Tween-80 to the formulation [1].
High Background Binding Dye aggregation or hydrophobic sticking.Add 1% BSA or FBS to wash buffers. Sonicate stock solution before dilution.
No Signal in Control Rapid renal clearance.This is a good result for a control. Image earlier (30 min) to confirm injection success.
Unexpected Covalent Binding Presence of EDC/activation agents.Ensure buffers are free of carbodiimides. Use fresh tips to avoid cross-contamination with NHS esters.
Decision Matrix: Choosing the Right Cy5.5 Control

DyeSelection Start Select Control Dye Solubility Is your target carrier water-soluble (e.g., Antibody)? Start->Solubility Yes Yes Solubility->Yes Hydrophilic No No (e.g., Liposome/PLGA) Solubility->No Hydrophobic Sulfo Use Sulfo-Cy5.5-COOH (High Solubility, Low Stickiness) Yes->Sulfo NonSulfo Use Cy5.5-COOH (Non-Sulfo) (Matches Lipophilicity) No->NonSulfo Validation Validate Solubility in 10% DMSO/PBS mixture NonSulfo->Validation

Figure 2: Selection guide for Sulfo vs. Non-Sulfo Cy5.5 variants based on carrier properties.

References

  • MedChemExpress. "Cy5.5-COOH Product Protocol and Solubility Data." MedChemExpress Application Notes.

  • Lumiprobe. "Cyanine5.5 carboxylic acid: Properties and Handling." Lumiprobe Technical Documentation.

  • Noedling, A. R., et al. (2020). "Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes."[3] Chemical Communications.[3]

  • Lee, S., et al. (2023). "Toxicity and Biodistribution of Fragmented Polypropylene Microplastics in ICR Mice."[4] International Journal of Molecular Sciences.

  • Ma, Z., et al. (2024). "Targeted Nanoboron Delivery Platform for Boron Neutron Capture Therapy." International Journal of Nanomedicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cy5.5-COOH Conjugation Optimization

Topic: Improving Conjugation Efficiency of Cy5.5-COOH to Biomolecules Doc ID: TS-CY55-OPT-01 | Version: 2.4 | Last Updated: 2026-02-06 Executive Summary Cy5.5-COOH (Cyanine5.5 carboxylic acid) is a near-infrared fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Conjugation Efficiency of Cy5.5-COOH to Biomolecules

Doc ID: TS-CY55-OPT-01 | Version: 2.4 | Last Updated: 2026-02-06

Executive Summary

Cy5.5-COOH (Cyanine5.5 carboxylic acid) is a near-infrared fluorophore widely used for in vivo imaging due to its deep tissue penetration. However, unlike its pre-activated NHS-ester counterpart, Cy5.5-COOH is non-reactive toward amines until chemically activated.

The #1 cause of low conjugation efficiency is the failure to decouple the activation phase (requires acidic pH) from the conjugation phase (requires basic pH). This guide provides a self-validating, two-step protocol designed to maximize the Degree of Labeling (DOL) while preserving protein functionality.

Module 1: The "Gold Standard" Two-Step Protocol

Do not use a "one-pot" mix-and-read approach for Cy5.5-COOH. It leads to low yields and protein crosslinking.

Phase 1: Activation (The "Loading" Step)

Objective: Convert the stable -COOH group into a reactive semi-stable amine-reactive NHS ester.

  • Solubilization: Dissolve 1 mg Cy5.5-COOH in 100 µL anhydrous DMSO (Result: 10 mg/mL stock).

    • Why: Cy5.5 is hydrophobic. Attempting to dissolve it directly in aqueous buffer often causes micro-aggregates that reduce reactivity.

  • Activation Buffer: Prepare 100 mM MES, pH 5.0-6.0.

    • Critical: EDC (the activator) hydrolyzes rapidly at pH > 7.0.

  • Reaction Setup:

    • Add Cy5.5 stock to MES buffer.

    • Add EDC (10-fold molar excess over dye).

    • Add Sulfo-NHS (10-fold molar excess over dye).

    • Incubate: 15-30 minutes at Room Temperature (RT), protected from light.

Phase 2: Conjugation (The "Labeling" Step)

Objective: Covalent attachment to primary amines (Lysine residues) on the target protein.

  • Protein Prep: Buffer exchange your protein into PBS (pH 7.2-7.5) or Bicarbonate (pH 8.0-8.3) .

    • Stop: Ensure NO Tris, Glycine, or BSA are present. These contain amines that will steal the dye.

  • Mixing: Add the activated Cy5.5 solution (from Phase 1) to the protein solution dropwise while vortexing gently.

    • Ratio: Aim for a final dye-to-protein molar ratio of 10:1 to 20:1.

  • Incubation: 1-2 hours at RT or Overnight at 4°C (dark).

  • Purification: Use a Desalting Column (e.g., Zeba Spin, 7K MWCO) or Dialysis to remove free dye.

Module 2: Workflow Visualization

Cy55_Workflow cluster_0 Critical: pH Separation Start Cy5.5-COOH (Hydrophobic) Solvent Dissolve in Anhydrous DMSO Start->Solvent Activation Activation Phase (pH 5.5, MES) + EDC / Sulfo-NHS Solvent->Activation Intermediate Semi-Stable NHS-Ester Activation->Intermediate Forms reactive ester Conjugation Conjugation Phase (Nucleophilic Attack) Intermediate->Conjugation Mix immediately ProteinPrep Protein Prep (pH 8.3, No Amines) ProteinPrep->Conjugation Purification Purification (Remove Free Dye) Conjugation->Purification Final Cy5.5-Protein Conjugate Purification->Final

Figure 1: The Two-Step Activation/Conjugation Workflow. Note the separation of the acidic activation phase from the basic conjugation phase.

Module 3: Troubleshooting Matrix

Symptom: Low Degree of Labeling (DOL < 1.0)

Potential CauseThe "Why" (Mechanism)Corrective Action
Buffer Interference Tris, Glycine, or Azide in protein buffer contain amines that react with the dye.Dialyze protein into PBS or Borate buffer (pH 8.0) prior to reaction.
Hydrolysis of Ester The activated NHS-ester hydrolyzed before finding a protein amine.Increase pH of conjugation buffer to 8.3 to increase amine nucleophilicity. Decrease delay between activation and mixing.
Inefficient Activation EDC is unstable in water; it may have degraded in storage.Use fresh EDC (hygroscopic). Store EDC at -20°C under desiccant.

Symptom: Precipitation / Protein Crash

Potential CauseThe "Why" (Mechanism)Corrective Action
Over-Labeling Cy5.5 is bulky and hydrophobic. Too many dyes destabilize the protein structure.Target a lower DOL (aim for 2-4). Reduce dye molar excess from 20x to 10x.
Solvent Shock Adding too much organic solvent (DMSO/DMF) denatures the protein.Keep final DMSO concentration < 10% (v/v) . Add dye dropwise while vortexing.
Isoelectric Point (pI) Conjugation alters the surface charge of the protein (blocks positive lysines).If protein pI is near reaction pH, shift pH away from pI or add 0.1% Tween-20.

Module 4: Advanced Optimization Logic

Use the following decision tree to diagnose specific efficiency failures in your current workflow.

Troubleshooting_Tree Root Problem: Low Efficiency Q1 Is there precipitate? Root->Q1 YesPrecip Yes: Aggregation Q1->YesPrecip Cloudy NoPrecip No: Low Signal/DOL Q1->NoPrecip Clear Sol1 Reduce Dye Excess (Try 10x instead of 20x) YesPrecip->Sol1 Sol2 Add Co-solvent (5-10% DMSO) YesPrecip->Sol2 Q2 Check Protein Buffer NoPrecip->Q2 AmineBuffer Contains Tris/Glycine? Q2->AmineBuffer FixBuffer Buffer Exchange to PBS AmineBuffer->FixBuffer Yes CheckPH Check pH AmineBuffer->CheckPH No FixPH Activation: pH 5-6 Conjugation: pH 8.0-8.3 CheckPH->FixPH

Figure 2: Troubleshooting Logic Tree for Cy5.5 Conjugation Failures.

Module 5: Frequently Asked Questions (FAQ)

Q: How do I calculate the Degree of Labeling (DOL)? A: You must measure absorbance at 280 nm (


) and the dye's max absorbance (

, ~675 nm).

  • CF (Correction Factor): ~0.05 (Check specific vendor lot). This accounts for the dye's absorbance at 280 nm.

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  ~250,000 M
    
    
    
    cm
    
    
    for Cy5.5.

Q: Can I use "Sulfo-Cy5.5" instead? A: Yes, and it is highly recommended. Sulfo-Cy5.5 is sulfonated, making it water-soluble. This significantly reduces precipitation risks and often eliminates the need for DMSO, preserving sensitive proteins [1].

Q: Why use MES for activation and not PBS? A: EDC forms an O-acylisourea intermediate. This intermediate is most stable at pH 4.5-6.0. In PBS (pH 7.4), the half-life of this intermediate is measured in seconds to minutes, leading to hydrolysis before it can react with the NHS/Sulfo-NHS [2].

Q: My protein concentration is low (0.5 mg/mL). Will this work? A: Efficiency drops drastically below 2 mg/mL because the hydrolysis of the active ester competes with the conjugation reaction.

  • Solution: Concentrate your protein using a centrifugal filter (e.g., Amicon Ultra) to >2 mg/mL before starting.

References

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[2] Academic Press. Chapter 3: Zero-Length Crosslinkers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Cy5.5-COOH Labeled Biomolecules

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Cy5.5-COOH and its activated forms (e.g., NHS esters) for biomolecule labeling. It is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Cy5.5-COOH and its activated forms (e.g., NHS esters) for biomolecule labeling. It is designed to address common challenges encountered during the crucial post-labeling purification step, ensuring the generation of high-quality conjugates for downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding Cy5.5 labeling and purification.

Q1: What is the core difference between Cy5.5-COOH and Cy5.5-NHS ester?

A: Cy5.5-COOH is a carboxylic acid form of the dye and is unactivated, meaning it will not readily react with primary amines on proteins or other biomolecules.[1][2] To make it reactive, it must first be activated, typically using carbodiimide chemistry (e.g., with EDC and NHS) to form a more reactive N-hydroxysuccinimide (NHS) ester. Cy5.5-NHS ester is a pre-activated form of the dye that readily reacts with primary amino groups (like those on lysine residues and the N-terminus of proteins) to form stable amide bonds.[3]

Q2: Why is purification after labeling so critical?

A: Purification is essential to remove unconjugated (free) dye from the labeled biomolecule. Excess free dye can lead to several problems:

  • Inaccurate Quantification: Free dye absorbs light and fluoresces, leading to an overestimation of the degree of labeling (DOL) and conjugate concentration.[4]

  • High Background Signal: In imaging or flow cytometry applications, unbound dye can cause high, non-specific background signals, reducing the signal-to-noise ratio.[5]

  • Altered Biological Activity: Non-covalently bound dye aggregates can sometimes interfere with the biological function of the labeled molecule.

Q3: What are the most common methods for purifying Cy5.5-labeled conjugates?

A: The choice of purification method depends on the size of the biomolecule and the scale of the preparation. The most common methods are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size. It is highly effective for removing small molecules like free dye from larger biomolecules like proteins and antibodies.[3][6]

  • Dialysis: A membrane-based technique that allows for the diffusion of small molecules (like free dye) out of a sample containing larger macromolecules.[3][7]

  • High-Performance Liquid Chromatography (HPLC): Often used for purifying labeled peptides and smaller biomolecules, providing high-resolution separation.[8]

Q4: What is the ideal Degree of Labeling (DOL) for a Cy5.5-protein conjugate?

A: The optimal DOL, or the average number of dye molecules per protein molecule, is application-dependent.[4][9]

  • For many applications, a DOL of 2-10 for antibodies is considered ideal.[9]

  • Over-labeling can lead to fluorescence quenching (reduced signal) and protein aggregation or loss of biological activity.[3][4]

  • Under-labeling results in a weak signal.[4] It is often necessary to perform small-scale labeling reactions with varying dye-to-protein molar ratios to determine the optimal DOL for a specific application.[4]

Q5: How should I store my purified Cy5.5 conjugate?

A: For long-term stability, it is recommended to store the purified conjugate in small aliquots at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[3] Protecting the conjugate from light is also crucial to prevent photobleaching.[10]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of Cy5.5-labeled conjugates.

Troubleshooting Low Labeling Efficiency

Symptom: The calculated Degree of Labeling (DOL) is significantly lower than expected after purification.

Potential Cause Explanation & Solution
Incorrect Reaction pH The reaction of NHS esters with primary amines is most efficient at a pH of 8.2-8.5.[3] A lower pH will protonate the amines, making them less nucleophilic and reducing labeling efficiency. Solution: Ensure your protein solution is in an amine-free buffer (e.g., bicarbonate or borate buffer) at the optimal pH.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris or glycine) will compete with the target biomolecule for the Cy5.5-NHS ester, drastically reducing labeling efficiency.[2][3] Solution: Before labeling, ensure the biomolecule is thoroughly dialyzed or passed through a desalting column to exchange it into an appropriate amine-free buffer.[3]
Low Protein Concentration Labeling efficiency is concentration-dependent. Very low protein concentrations (< 1-2 mg/mL) can lead to poor labeling outcomes.[3] Solution: If possible, concentrate your protein solution using spin concentrators before labeling.[3]
Hydrolyzed NHS Ester Cy5.5-NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive. Solution: Store the dye desiccated at -20°C.[2] Prepare the dye solution in a dry organic solvent like DMSO or DMF immediately before use and add it to the protein solution promptly.[2]
Troubleshooting Incomplete Removal of Free Dye

Symptom: A significant amount of free dye is still present in the purified conjugate, as indicated by techniques like SDS-PAGE with fluorescence scanning or analytical SEC.

Potential Cause Explanation & Solution
Inappropriate SEC Resin The chosen SEC resin may not have the appropriate fractionation range to effectively separate the conjugate from the free dye. Solution: For proteins, a resin like Sephadex G-25 is commonly used.[3][11] Ensure the molecular weight cutoff is suitable for retaining the conjugate while allowing the small dye molecule to pass through more slowly. For very small biomolecules, a resin with a lower molecular weight fractionation range may be necessary.[11]
Insufficient Dialysis Dialysis may not have been performed for a long enough duration or with sufficient changes of dialysis buffer (dialysate). Solution: A typical dialysis protocol involves dialyzing for 1-2 hours, changing the buffer, dialyzing for another 1-2 hours, and then performing a final overnight dialysis with a fresh buffer change at 4°C.[12] The volume of the dialysate should be at least 200-500 times the sample volume.[12]
Dye Aggregation Cyanine dyes like Cy5.5 can form non-covalent aggregates, which may be larger than the free dye monomer and co-elute with the conjugate during SEC.[13][] Solution: Performing the labeling reaction in the presence of a small amount of organic solvent can sometimes prevent aggregation.[13] If aggregation is suspected, consider alternative purification methods like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography.[11]
Troubleshooting Conjugate Aggregation and Precipitation

Symptom: The purified conjugate appears cloudy or precipitates out of solution, either immediately after purification or during storage.

Potential Cause Explanation & Solution
Over-labeling Attaching too many hydrophobic Cy5.5 molecules to a protein can lead to aggregation and precipitation.[15] Solution: Reduce the molar ratio of dye to protein in the labeling reaction to achieve a lower DOL.[11] Perform a titration to find the optimal ratio that provides sufficient fluorescence without causing solubility issues.[15]
Inhomogeneous Dye Distribution Dye molecules may not be evenly distributed on the biomolecule, leading to localized hydrophobic patches that promote aggregation.[13] Solution: Modifying the labeling conditions, such as including organic solvents, may help achieve a more statistical distribution of the dye.[13]
Inappropriate Storage Buffer The final buffer composition may not be optimal for maintaining the solubility of the conjugate. Solution: Ensure the final buffer has an appropriate pH and ionic strength for the specific biomolecule. The addition of stabilizing agents may be necessary for some proteins.

III. Experimental Protocols & Workflows

Workflow for Cy5.5 Labeling and Purification

The following diagram illustrates the general workflow for labeling a protein with Cy5.5-NHS ester and subsequent purification.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p_prep Protein Preparation (Buffer Exchange to Amine-Free Buffer, pH 8.2-8.5) reaction Incubate Protein + Dye (1 hour, room temp, protect from light) p_prep->reaction Add Dye d_prep Dye Preparation (Dissolve Cy5.5-NHS in dry DMSO/DMF) d_prep->reaction sec Size Exclusion Chromatography (e.g., Sephadex G-25) reaction->sec Crude Conjugate dialysis Dialysis (Multiple buffer changes) reaction->dialysis Alternative analysis Characterization (Spectrophotometry for DOL, SDS-PAGE) sec->analysis Purified Conjugate dialysis->analysis Purified Conjugate

Caption: General workflow for Cy5.5 conjugation and purification.

Protocol: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for removing unconjugated Cy5.5 from proteins and other macromolecules.

  • Select an appropriate SEC resin: For most proteins (>30 kDa), a resin like Sephadex G-25 is suitable.[3][11]

  • Prepare the column: Pack the resin into a column and equilibrate it with at least 5 column volumes of the desired final buffer (e.g., PBS).

  • Apply the sample: Carefully load the crude conjugation reaction mixture onto the top of the column.

  • Elute the conjugate: Begin flowing the equilibration buffer through the column. The larger, labeled protein will travel faster through the column and elute first. The smaller, free dye will be retained longer and elute in later fractions.

  • Collect fractions: Collect fractions and monitor the elution of the conjugate (colored) and the free dye. The labeled protein typically appears as the first colored band to elute.[11]

  • Pool and concentrate: Pool the fractions containing the purified conjugate and concentrate if necessary using a spin concentrator.

Protocol: Calculation of Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).[3]

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~675 nm (Aₘₐₓ).

  • Calculate Protein Concentration: The dye also absorbs at 280 nm, so a correction factor (CF) is needed.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF is the correction factor for the dye at 280 nm (typically provided by the dye manufacturer).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Cy5.5 at its Aₘₐₓ.

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

This calculation provides the average number of dye molecules per protein molecule.[4]

IV. References

  • Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. Retrieved from [Link]

  • ResearchGate. (2018). Removal of the free Cy5 dye?. Retrieved from [Link]

  • ResearchGate. (2022). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?. Retrieved from [Link]

  • PubMed Central. (2017). Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage. Retrieved from [Link]

  • ACS Publications. (2023). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Retrieved from [Link]

  • LifeTein Peptide Blog. (2025). Fluorescent Labelling with Cy5. Retrieved from [Link]

  • LifeTein Peptide Blog. (2024). Fluorescent Labelling with Cy5.5. Retrieved from [Link]

  • GlpBio. (2024). Fluorescent Labeling with Cy5.5 NHS Ester: A Versatile Tool in Biological Research. Retrieved from [Link]

  • PubMed Central. (2010). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Retrieved from [Link]

  • ResearchGate. (2025). Prevention of H-Aggregates Formation in Cy5 Labeled Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Size-exclusion chromatogram of one-pot conjugation-Cy5 labeling reaction. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Cy5 conjugation of Antibodies. Retrieved from [Link]

  • ResearchGate. (2020). Purification protein-FITC using dialysis?. Retrieved from [Link]

  • PubMed. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • YouTube. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. Retrieved from [Link]

  • PubMed Central. (2019). Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions. Retrieved from [Link]

  • National Institutes of Health. (2014). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. Retrieved from [Link]

  • University of San Diego. (2021). Biochem Lab Protein Dialysis Protocol F21. Retrieved from [Link]

  • Bio-Rad. (n.d.). LYNX Rapid PerCP-Cy5.5 Antibody Conjugation Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • PubMed Central. (2018). Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting. Retrieved from [Link]

  • PubMed Central. (2016). In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging. Retrieved from [Link]

  • ACS Publications. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. Retrieved from [Link]

  • ACS Publications. (2021). Mechanistic Insights on How to Avoid and Harness Cyanine Photoconversion. Retrieved from [Link]

  • FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Flow Cytometry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cy5.5-COOH Imaging

A Guide to Reducing Background Noise and Enhancing Signal-to-Noise Ratio Welcome to the technical support center for Cy5.5-COOH imaging. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reducing Background Noise and Enhancing Signal-to-Noise Ratio

Welcome to the technical support center for Cy5.5-COOH imaging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in their imaging experiments. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio (SNR) is critical for generating high-quality, publishable data. This resource provides in-depth, evidence-based solutions to help you optimize your imaging protocols.

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: High Background Across the Entire Image

Question: Why am I observing a high, uniform background fluorescence across my entire sample when using a Cy5.5-COOH conjugate?

Answer: This is a common issue that can often be traced back to several factors, primarily related to non-specific binding of the fluorescent probe. Let's break down the potential causes and solutions.

1. Suboptimal Blocking:

  • The "Why": Biological samples, especially tissues, have inherent properties that can lead to non-specific binding of antibodies and fluorescent dyes. Inadequate blocking of these sites will result in a high background signal.

  • The "How":

    • Increase Blocking Agent Concentration: If you are using a standard blocking buffer with 1% Bovine Serum Albumin (BSA), consider increasing the concentration to 3% or even 5%.[1]

    • Use a Different Blocking Agent: Normal serum from the species in which the secondary antibody was raised is often an effective blocking agent.[2][3] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum.

    • Commercial Blocking Buffers: Consider using a commercially available blocking buffer specifically designed for fluorescent applications. These are often optimized to reduce background noise.[4]

2. Inadequate Washing:

  • The "Why": Insufficient washing will leave unbound or loosely bound fluorescent conjugates on the sample, contributing to background noise.

  • The "How":

    • Increase the Number and Duration of Washes: Instead of three 5-minute washes, try five 10-minute washes.

    • Add a Detergent to the Wash Buffer: A mild detergent like Tween-20 (0.05%) in your wash buffer can help to reduce non-specific binding.[5]

3. Issues with the Fluorescent Conjugate:

  • The "Why": The Cy5.5-COOH dye itself, if not properly conjugated and purified, can contribute to background. Unconjugated dye or aggregates of the dye-conjugate can bind non-specifically to the sample.

  • The "How":

    • Purification of the Conjugate: Ensure your Cy5.5-COOH conjugate is purified using an appropriate method, such as column chromatography, to remove any free dye.[6]

    • Optimize Conjugation Ratio: A high degree of labeling (too many dye molecules per antibody) can lead to aggregation and increased non-specific binding. Aim for an optimal dye-to-antibody ratio, which is typically between 3 and 7.[6]

Issue 2: Autofluorescence Obscuring the Signal

Question: My control samples (without the Cy5.5-COOH probe) are showing significant fluorescence in the near-infrared (NIR) channel. How can I reduce this autofluorescence?

Answer: Autofluorescence is the natural fluorescence emitted by biological tissues and can be a significant source of background noise, even in the NIR spectrum.[7][8]

1. Spectral Considerations:

  • The "Why": While NIR imaging is designed to minimize autofluorescence compared to the visible spectrum, some endogenous molecules can still be excited and emit in this range.[9]

  • The "How":

    • Optimize Excitation and Emission Wavelengths: While Cy5.5 has a specific excitation and emission maximum, you may be able to slightly adjust your filter sets to avoid the peak autofluorescence of your specific sample type.[10]

    • Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple wavelengths and use software to separate the specific Cy5.5 signal from the broad autofluorescence spectrum.[7]

2. Sample Preparation:

  • The "Why": Certain fixatives and components of the sample itself can contribute to autofluorescence.

  • The "How":

    • Autofluorescence Quenching: Treat your samples with an autofluorescence quenching agent. A common method is to use a fresh solution of sodium borohydride.[11]

    • Choice of Mounting Media: Some mounting media can be fluorescent. Use a mounting medium specifically designed for fluorescence microscopy with low intrinsic fluorescence.[11]

3. For In Vivo Imaging:

  • The "Why": The diet of animals can significantly impact gut autofluorescence, which can interfere with imaging of abdominal organs.[10]

  • The "How":

    • Use a Purified Diet: Switching animals to a purified, low-chlorophyll diet for at least a week before imaging can dramatically reduce autofluorescence from the gastrointestinal tract.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of primary and secondary antibodies to use with Cy5.5-COOH?

A1: There is no single optimal concentration, as it depends on the specific antibodies and the expression level of the target antigen. It is crucial to titrate both your primary and secondary antibodies to find the concentration that gives the best signal-to-noise ratio. Start with the manufacturer's recommended dilution and then perform a serial dilution to find the optimal concentration for your experiment.[5][12]

Q2: How can I optimize my image acquisition settings to reduce background noise?

A2: Image acquisition parameters play a significant role in the final image quality.[13]

  • Exposure Time: Use the shortest exposure time that still provides a detectable signal. Longer exposure times will amplify both the signal and the background noise.

  • Laser Power/Excitation Intensity: Use the lowest laser power necessary to excite your sample. High laser power can increase autofluorescence and lead to photobleaching.[13]

  • Detector Gain: For cameras with adjustable gain, there is an optimal range. Excessively high gain will amplify noise.[14]

  • Binning: While binning can increase signal intensity, it also reduces spatial resolution. Use with caution and only if your signal is very weak.

Q3: Can the Cy5.5-COOH dye itself be a source of noise?

A3: Yes. Cyanine dyes like Cy5.5 can be susceptible to environmental factors.

  • Ozone Degradation: Cy5 dyes are sensitive to ozone, which can degrade the fluorophore and reduce its signal.[11]

  • Photoconversion: Under certain conditions, Cy5 can be photoconverted to a species that fluoresces at a different wavelength, which could be misinterpreted as background.[15]

  • Reactive Oxygen Species (ROS): Some cyanine dyes can react with ROS, which can alter their fluorescent properties.[16]

Q4: Are there any post-acquisition image processing techniques to reduce noise?

A4: Yes, but these should be used with caution as they can alter your data.

  • Background Subtraction: If you have an image of a region without any sample, you can subtract the average background intensity from your experimental images.[17]

  • Filtering: Median or Gaussian filters can be applied to reduce noise, but they can also blur fine details in your image.[18][19] These methods are best for qualitative rather than quantitative analysis.

Experimental Protocols

Protocol 1: Optimized Blocking and Washing for Immunofluorescence
  • Rehydration and Permeabilization (if necessary):

    • Rehydrate tissue sections in PBS for 10 minutes.

    • If targeting an intracellular antigen, permeabilize the cells with a buffer containing a detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20 in PBS) for 10-15 minutes at room temperature.[20]

  • Blocking:

    • Prepare a blocking buffer of 5% normal goat serum and 3% BSA in PBS with 0.1% Tween-20.[1][5][20]

    • Incubate the sample in the blocking buffer for 1-2 hours at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the sample with the primary antibody overnight at 4°C in a humidified chamber.[5]

  • Washing:

    • Wash the sample three times for 10 minutes each with PBS containing 0.05% Tween-20.[5]

  • Secondary Antibody Incubation:

    • Dilute the Cy5.5-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the sample with the secondary antibody for 1-2 hours at room temperature in the dark.

  • Final Washes:

    • Wash the sample three times for 10 minutes each with PBS containing 0.05% Tween-20, followed by one 10-minute wash with PBS alone.

  • Mounting:

    • Mount the coverslip using a low-fluorescence mounting medium, preferably one containing an anti-fade reagent.[11]

Data Presentation

Table 1: Troubleshooting Summary for High Background in Cy5.5-COOH Imaging

Potential Cause Recommended Solution Key Considerations
Inadequate Blocking Increase BSA concentration to 3-5%; use normal serum from the secondary antibody host species.[1][2]The choice of blocking agent may be tissue-dependent.
Insufficient Washing Increase the number and duration of washes; add 0.05% Tween-20 to the wash buffer.[5]Vigorous washing can sometimes detach delicate samples.
High Antibody Concentration Titrate both primary and secondary antibodies to determine the optimal dilution.[12]Over-dilution will lead to a weak signal.
Autofluorescence Use an autofluorescence quenching agent; for in vivo imaging, switch to a purified diet.[10][11]Spectral unmixing can be a powerful tool if available.
Suboptimal Image Acquisition Decrease exposure time and laser power; optimize detector gain.[13][14]There is a trade-off between reducing noise and obtaining a sufficient signal.

Visualizations

Diagram 1: Decision Tree for Troubleshooting High Background

G start High Background Observed check_controls Are control samples (no probe) also bright? start->check_controls autofluorescence High Autofluorescence check_controls->autofluorescence Yes nonspecific_binding Non-specific Binding check_controls->nonspecific_binding No quenching Use Autofluorescence Quenching Agent autofluorescence->quenching spectral Use Spectral Unmixing autofluorescence->spectral optimize_blocking Optimize Blocking Protocol (e.g., increase BSA, use serum) nonspecific_binding->optimize_blocking optimize_washing Optimize Washing Protocol (e.g., more washes, add detergent) optimize_blocking->optimize_washing titrate_ab Titrate Antibody Concentrations optimize_washing->titrate_ab check_conjugate Check Conjugate Quality (e.g., purification, aggregation) titrate_ab->check_conjugate

Caption: A decision tree to guide troubleshooting of high background noise.

Diagram 2: Workflow for Optimized Immunofluorescence Staining

G prep Sample Preparation (Fixation, Permeabilization) block Blocking (1-2 hours) prep->block primary Primary Antibody (Overnight at 4°C) block->primary wash1 Wash (3 x 10 min) primary->wash1 secondary Cy5.5 Secondary Ab (1-2 hours, dark) wash1->secondary wash2 Wash (3 x 10 min) secondary->wash2 mount Mount (Anti-fade medium) wash2->mount image Image Acquisition (Optimized settings) mount->image

Sources

Optimization

Technical Support Center: High-Fidelity Imaging with Cy5.5-COOH

Topic: Maximizing Signal-to-Noise Ratio (SNR) in Near-Infrared (NIR) Conjugation Audience: Senior Researchers, Biochemists, and Imaging Specialists Status: Active Guide [v2.4] Introduction: The Signal-to-Noise Imperative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Maximizing Signal-to-Noise Ratio (SNR) in Near-Infrared (NIR) Conjugation Audience: Senior Researchers, Biochemists, and Imaging Specialists Status: Active Guide [v2.4]

Introduction: The Signal-to-Noise Imperative

Welcome. If you are reading this, you likely understand that in NIR imaging, sensitivity is not defined by how bright your signal is; it is defined by how dark your background is.

Cy5.5-COOH (Cyanine 5.5 carboxylic acid) is a powerful tool for deep-tissue imaging due to its emission in the near-infrared window (~694 nm), where tissue autofluorescence is minimal. However, its chemical nature presents two distinct threats to your Signal-to-Noise Ratio (SNR):

  • Hydrophobicity: Leading to non-specific binding (High Noise).

  • Aggregation: Leading to fluorescence quenching (Low Signal).

This guide ignores the basics of "how to pipette" and focuses on the critical failure points that destroy SNR in Cy5.5 experiments.

Module 1: The Chemistry of Noise (Conjugation Protocols)

The Problem: Cy5.5-COOH is not amine-reactive until activated. The most common cause of high background noise is inefficient activation , resulting in a mixture of unreactive free dye that is difficult to purify, rather than a covalently bound conjugate.

The Fix: You must perform a rigorous in situ activation using EDC/NHS. Do not rely on "one-pot" mixes without controlling pH.

Optimized Two-Step Activation Protocol
  • Step 1: Activation (The "Loading" Phase)

    • Buffer: 50 mM MES, pH 5.0 - 6.0. (Crucial: EDC is most stable here).

    • Reaction: Mix Cy5.5-COOH with 10-fold molar excess of EDC and Sulfo-NHS.

    • Time: 15–30 minutes at room temperature.

    • Why: At pH 5, you maximize the formation of the active Sulfo-NHS ester while minimizing the hydrolysis of EDC.

  • Step 2: Conjugation (The "Firing" Phase)

    • Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate, pH 8.0 - 8.3.

    • Action: Add the activated dye mix to your protein.

    • Why: Primary amines on your protein (Lysine residues) are protonated (NH3+) at acidic pH. They must be deprotonated (NH2) to attack the ester. pH 8.3 is the sweet spot for reactivity vs. hydrolysis.

Visualizing the Workflow

ConjugationWorkflow cluster_0 Step 1: Activation (pH 5.5) cluster_1 Step 2: Coupling (pH 8.3) Cy5.5-COOH Cy5.5-COOH Active Ester\n(Unstable) Active Ester (Unstable) Cy5.5-COOH->Active Ester\n(Unstable) Activation EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS->Active Ester\n(Unstable) Covalent Conjugate Covalent Conjugate Active Ester\n(Unstable)->Covalent Conjugate Amine Attack Hydrolysis Hydrolysis Active Ester\n(Unstable)->Hydrolysis pH > 8.5 or Time > 2h Target Protein\n(Lysines) Target Protein (Lysines) Target Protein\n(Lysines)->Covalent Conjugate

Figure 1: The Two-Step Activation Logic. Separation of pH environments prevents the "dead ester" hydrolysis that leads to non-specific noise.

Module 2: The Physics of Signal (Quenching & DOL)

The Problem: "More dye = Brighter signal" is a fallacy. Cy5.5 is prone to H-aggregation (stacking like pancakes) when crowded on a protein surface. This causes self-quenching, where the energy is lost as heat instead of fluorescence.

The Fix: You must target the "Goldilocks Zone" for Degree of Labeling (DOL).

DOL Troubleshooting Table
ObservationCalculated DOLDiagnosisRemediation
Weak Signal < 1.0Under-labeling Increase dye molar excess (e.g., from 10x to 20x) or check EDC quality (EDC is hygroscopic and degrades fast).
Optimal Signal 2.0 – 4.0Ideal Range Proceed to purification. (For IgG antibodies).[1]
Weak Signal > 6.0Quenching Over-labeling. The dye molecules are physically touching and quenching. Reduce molar excess or reaction time.
The Self-Validating Calculation

To verify your DOL, use this formula. Do not trust the "molar excess" you added; trust only what bound.



  • 
     : Absorbance of conjugate at 675 nm.
    
  • 
     : Extinction coefficient of Cy5.5 (~250,000 
    
    
    
    ).
  • 
     : Correction Factor (
    
    
    
    for free dye). For Cy5.5, this is typically 0.03 – 0.05.
  • 
     : Extinction coefficient of your protein (e.g., IgG ~210,000 
    
    
    
    ).
Module 3: Purification (The Filter)

The Problem: Free Cy5.5 is hydrophobic.[2] It sticks to membranes, plastics, and even Sephadex columns, leaching out slowly over time and creating a "tail" of noise in your images.

The Fix:

  • Dual Purification: For high-stakes in vivo imaging, one pass is rarely enough.

    • Pass 1: Desalting column (e.g., PD-10 or Zeba Spin) to remove bulk free dye.

    • Pass 2: Dialysis against PBS (4°C, dark) to remove trace non-covalently bound dye.

  • Detergent Trick: If the dye sticks to the column, add 0.05% Tween-20 to the elution buffer to keep the free dye soluble and moving, preventing it from trailing into your protein fraction.

Frequently Asked Questions (Troubleshooting)
Q1: My background is high immediately after injection. What happened?

A: You likely injected free dye . Even 5% free dye can ruin an image because free dye clears much faster than the protein but distributes non-specifically into tissues (kidneys/liver) instantly.

  • Test: Run your "purified" conjugate on an SDS-PAGE gel without staining. If you see a fluorescent smear at the bottom (dye front) separate from your protein band, your purification failed.

Q2: I see precipitation when I add the dye to the protein.

A: Cy5.5 is hydrophobic. When you activate the carboxyl group, you remove the negative charge that helps solubilize it.

  • Solution: Dissolve the Cy5.5-COOH stock in anhydrous DMSO or DMF first. Ensure the final organic solvent concentration in the conjugation mix is <10% (usually 5% is safe for antibodies) to maintain protein stability while keeping the dye soluble.

Q3: Can I use "Sulfo-Cy5.5" instead?

A: Yes, and for SNR, it is often better. Sulfo-Cy5.5 contains sulfonate groups (


) that make the dye water-soluble and less prone to aggregation (quenching). If you are struggling with precipitation or non-specific hydrophobic binding (noise), switching to the sulfonated version is the most effective chemical fix.
Q4: My signal fades rapidly during imaging (Photobleaching).

A: While Cy5.5 is relatively stable, all cyanines bleach.

  • Check: Ensure your mounting medium (if in vitro) contains an antifade agent (e.g., DABCO or commercial antifades).

  • In Vivo: Avoid repeated exposure of the same animal before the final timepoint. NIR light penetrates deep, but high-intensity laser scanning will bleach the fluorophore in living tissue.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and buffering systems).

  • Lumiprobe Corporation. Cyanine5.5 carboxylic acid: Protocol and Spectral Properties. (Standard spectral data and solubility guidelines).

  • Thermo Fisher Scientific. Calculate Dye:Protein (F/P) Molar Ratios. (Methodology for DOL calculation and Correction Factors).

  • Berlier, J. E., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry. (Analysis of quenching and extinction coefficients).

Sources

Troubleshooting

Cy5.5-COOH Photostability Enhancement: A Technical Support Guide

Welcome to the technical support center for Cy5.5-COOH and its applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this near-infrared (NIR) fluorescent dye and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cy5.5-COOH and its applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this near-infrared (NIR) fluorescent dye and seek to maximize its performance by enhancing its photostability. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the integrity and reproducibility of your experimental data.

Section 1: Understanding and Troubleshooting Cy5.5 Photobleaching

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical challenge in fluorescence imaging. For cyanine dyes like Cy5.5, this process is primarily driven by interactions with molecular oxygen in the excited triplet state. This section provides a troubleshooting guide to address common issues related to Cy5.5 photostability.

Troubleshooting Guide: Common Scenarios and Solutions
Observed Problem Potential Cause Scientific Rationale & Recommended Action
Rapid signal loss upon initial laser exposure. High Laser Power/Long Exposure Time: Excessive excitation energy saturates the fluorophore, increasing the probability of intersystem crossing to the triplet state, a key intermediate in the photobleaching pathway.[1]Action: Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio. Minimize exposure time by using a sensitive detector and optimizing acquisition settings.[2] This minimizes the population of fluorophores in the excited state at any given time, thereby reducing the rate of photobleaching.
Fluorescence signal fades significantly during a time-lapse experiment. Oxygen-Mediated Photodegradation: The excited triplet state of Cy5.5 can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the dye molecule.[1][3]Action: Incorporate an oxygen scavenging system (e.g., glucose oxidase/catalase or a commercial formulation like OxyFluor™ or FluMaXx®) into your imaging buffer.[4][5] These systems enzymatically remove dissolved oxygen, thus mitigating a primary pathway of photobleaching.[4][6]
High background fluorescence obscuring the signal. Autofluorescence or Non-specific Binding: Cellular components can exhibit natural fluorescence, and the dye may non-specifically adhere to surfaces, both of which contribute to background noise.Action: For cellular imaging, use a spectrally distinct fluorophore if autofluorescence is high in the Cy5.5 channel. To reduce non-specific binding, ensure thorough washing steps post-labeling and consider using blocking agents.
Inconsistent fluorescence intensity between samples. Variability in Labeling Efficiency or Buffer Composition: Inconsistent dye-to-protein ratios or variations in the chemical environment (e.g., pH, presence of quenching agents) can lead to differing fluorescence outputs.Action: Standardize your conjugation protocol to ensure a consistent degree of labeling. Maintain a constant buffer composition and pH for all samples during imaging. The fluorescence of Cy5.5 is generally stable between pH 4 and 10.[7]

Section 2: Proactive Strategies for Enhancing Cy5.5 Photostability

Beyond troubleshooting, a proactive approach to experimental design can significantly enhance the photostability of Cy5.5-COOH conjugates. This section details chemical and environmental modifications to prolong fluorescent signal.

The Role of Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching by quenching triplet states or scavenging free radicals.

The selection of an antifade reagent depends on the experimental setup (e.g., live-cell vs. fixed-sample imaging) and the specific fluorophore. For Cy5.5, reagents that act as triplet state quenchers are particularly effective.

Antifade Reagent Mechanism of Action Typical Concentration Considerations
n-Propyl Gallate (NPG) Free radical scavenger.2-5% in glycerol/PBSCan reduce initial fluorescence intensity.
1,4-diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher.2.5% in glycerol/PBSCan alter pH; use in a well-buffered solution.
p-Phenylenediamine (PPD) Free radical scavenger.0.1-1% in glycerol/PBSCan be toxic to live cells and may discolor over time.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Vitamin E analog; potent triplet state quencher and free radical scavenger.[6]0.1-2 mMWater-soluble and effective for both live and fixed cell imaging.[6]
Commercial Antifade Mountants (e.g., VECTASHIELD®, ProLong™ Gold) Often proprietary formulations containing a cocktail of antifade agents.Per manufacturer's instructionsOptimized for ease of use and long-term sample preservation.
Oxygen Scavenging Systems

As molecular oxygen is a key player in photobleaching, its removal from the imaging medium is a highly effective strategy.

System Components Mechanism Experimental Considerations
Glucose Oxidase/Catalase (GO/Cat or "Gloxy") Glucose, Glucose Oxidase, CatalaseGlucose oxidase consumes oxygen to produce gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.[4]Can lead to a decrease in pH over time due to the production of gluconic acid. Ensure the use of a robust buffer.
Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD) Protocatechuic Acid, Protocatechuate-3,4-DioxygenasePCD catalyzes the cleavage of the PCA aromatic ring using molecular oxygen.Generally considered more efficient at removing oxygen than the Gloxy system and does not produce acid.[4]

Section 3: Experimental Protocols

Protocol for Labeling Proteins with Cy5.5-COOH

This protocol describes the covalent conjugation of Cy5.5-COOH to primary amines on a protein using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Cy5.5-COOH

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[8]

  • Prepare Dye Solution: Dissolve Cy5.5-COOH in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Activate Carboxylic Acid: In a separate tube, mix Cy5.5-COOH, EDC, and NHS (or Sulfo-NHS) in a molar ratio of 1:10:25 in the reaction buffer. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction: Add the activated Cy5.5-NHS ester solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

Protocol for Assessing Photostability

This protocol provides a standardized method for quantifying the photostability of your Cy5.5-labeled sample.

Materials:

  • Cy5.5-labeled sample

  • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 640 nm) and filter set

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample on a microscope slide. If using a mounting medium, apply a consistent volume.

  • Microscope Setup:

    • Select an appropriate objective (e.g., 60x oil immersion).

    • Set the laser power and exposure time. It is crucial to keep these settings constant throughout the experiment.

  • Image Acquisition:

    • Focus on a representative area of your sample.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no sample.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of photostability.

Section 4: Visualizing the Concepts

Diagram 1: The Photobleaching Pathway of Cy5.5

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Light Absorption (Excitation) Bleached Photobleached Dye S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->S0 Oxidative Damage ROS->Bleached

Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of Cy5.5.

Diagram 2: Experimental Workflow for Enhancing Cy5.5 Photostability

G cluster_prep Sample Preparation cluster_imaging Imaging Conditions cluster_analysis Data Acquisition & Analysis Conjugation Cy5.5-COOH Conjugation Purification Purification of Conjugate Conjugation->Purification Antifade Add Antifade Reagent Purification->Antifade OxygenScavenger Use Oxygen Scavenger Antifade->OxygenScavenger MicroscopeSettings Optimize Microscope Settings OxygenScavenger->MicroscopeSettings Acquire Image Acquisition MicroscopeSettings->Acquire Analyze Photostability Analysis Acquire->Analyze

Caption: A typical workflow for preparing and imaging Cy5.5 conjugates to maximize photostability.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the difference between Cy5.5-COOH and Cy5.5 NHS ester?

  • A1: Cy5.5-COOH has a carboxylic acid group, which needs to be activated (e.g., with EDC and NHS) to react with primary amines.[8] Cy5.5 NHS ester is a pre-activated form that can directly react with primary amines, simplifying the conjugation process.[7]

Q2: How should I store my Cy5.5-COOH dye?

  • A2: Cy5.5-COOH powder should be stored at -20°C, protected from light and moisture.[2] Stock solutions in anhydrous DMSO or DMF should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C in the dark.[9]

Q3: Can I use Cy5.5 for live-cell imaging?

  • A3: Yes, Cy5.5 is suitable for live-cell imaging due to its near-infrared emission, which minimizes autofluorescence from biological samples.[10] However, it is crucial to use photostability enhancement techniques, such as oxygen scavengers and low laser power, to minimize phototoxicity and photobleaching.

Q4: My Cy5.5 signal is weak. What could be the problem?

  • A4: A weak signal can be due to several factors:

    • Low labeling efficiency: Optimize your conjugation protocol.

    • Incorrect filter sets: Ensure your microscope's excitation and emission filters are appropriate for Cy5.5 (Ex/Em: ~675/694 nm).[11]

    • Photobleaching: Your signal may have already faded due to excessive light exposure.

    • Quenching: High degrees of labeling can lead to self-quenching. Aim for an optimal dye-to-protein ratio.

Q5: How does the local environment affect Cy5.5 fluorescence?

  • A5: The fluorescence quantum yield and lifetime of cyanine dyes can be influenced by their local environment. For example, binding to proteins can sometimes lead to an increase in fluorescence brightness.[12] It is important to maintain consistent buffer conditions to ensure reproducible results.

References

  • Achilefu, S., et al. (2000). Spectroscopic Properties of RGD-Cy5.5 in PBS and PBS- BSA in Comparison to Nonconjugated Cy5.5. Journal of Biomedical Optics, 5(4), 417-424.
  • Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Fluorescence Microscopy Resource. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Rasnik, I., et al. (2006). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. Biophysical Journal, 91(10), 4138-4145.
  • Aitken, C. E., et al. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826-1835.
  • GLPBIO. (2024). Fluorescent Labeling with Cy5.5 NHS Ester: A Versatile Tool in Biological Research. [Link]

  • Dempsey, G. T., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. Journal of the American Chemical Society, 131(51), 18192-18193.
  • Reisch, A., et al. (2014). Compared photobleaching of Cy5, DiD, and DiD-loaded LNPs. ResearchGate. [Link]

  • Assay Genie. (n.d.). Protein Cy5 Labeling Kit. [Link]

  • Granor, T. (2020). Create Complex Graphs with GraphViz. YouTube. [Link]

  • Hypermol. (n.d.). Oxygen Scavenger Microscopy - FluMaXx. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. [Link]

  • Kim, H., et al. (2013). Acidification of the Oxygen Scavenging System in Single-Molecule Fluorescence Studies: In Situ Sensing with a Ratiometric Dual-Emission Probe. Analytical Chemistry, 85(23), 11243-11249.
  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]

  • Despa, F. (2017). A Quick Introduction to Graphviz. [Link]

  • Nanolive. (n.d.). Overcoming phototoxicity. [Link]

  • Aitken, C. E., et al. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. PMC. [Link]

  • LifeTein. (2025). Fluorescent Labelling with Cy5. [Link]

  • Cordes, T., et al. (2011). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. ResearchGate. [Link]

  • Despa, F. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]

  • Brown, C. M., et al. (2016). Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity. McGill University. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • Gruber, H. J., et al. (2000). Preparation of Thiol-Reactive Cy5 Derivatives from Commercial Cy5 Succinimidyl Ester.
  • Hypermol. (n.d.). FluMaXx VLS (Oxygen scavenger for single molecule imaging). [Link]

Sources

Optimization

purification of Cy5.5-cooh labeled peptides by HPLC

BioChrom Technical Support Center: High-Performance Liquid Chromatography (HPLC) Specialized Module: Purification of Cy5.5-Labeled Peptides Welcome to the BioChrom Technical Support Center Subject: Optimization and Troub...

Author: BenchChem Technical Support Team. Date: February 2026

BioChrom Technical Support Center: High-Performance Liquid Chromatography (HPLC) Specialized Module: Purification of Cy5.5-Labeled Peptides

Welcome to the BioChrom Technical Support Center

Subject: Optimization and Troubleshooting for Cy5.5-Peptide Conjugate Purification Ticket ID: CY5.5-HPLC-001 Assigned Scientist: Dr. A. V. Chen, Senior Application Scientist

You are accessing the technical repository for the purification of peptides conjugated with Cyanine5.5 (Cy5.5) . This near-infrared (NIR) fluorophore offers exceptional depth of detection in tissue but presents unique chromatographic challenges due to its hydrophobicity, aggregation tendencies, and photolability.

This guide is structured to move you from Pre-Purification Logic to Chromatographic Execution , followed by Deep-Dive Troubleshooting .

Part 1: The Core Protocol (The "Happy Path")

Before troubleshooting, ensure your baseline method aligns with industry standards for cyanine-peptide conjugates.

The Chromatographic System
ParameterRecommendationTechnical Rationale
Stationary Phase C18 (End-capped), 300 Å pore sizeCy5.5 is a large, hydrophobic molecule. 300 Å pores allow diffusion of the bulky conjugate, while C18 provides necessary retention for the hydrophobic dye moiety.
Mobile Phase A 0.1% TFA in Water (Milli-Q)Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the charge of peptide amines and the dye's polymethine chain, sharpening peaks.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the preferred organic modifier. Methanol generates higher backpressure and may cause broader peaks for cyanines.
Detection Dual Wavelength: 214/220 nm (Peptide) & 675 nm (Cy5.5)Monitoring 675 nm is specific to the conjugate and free dye, ignoring non-labeled peptide impurities.
Flow Rate 1.0 mL/min (Analytical) / 4-20 mL/min (Prep)Standard linear velocities apply.
Sample Preparation (Critical Step)
  • Solvent: Dissolve the crude mixture in 20-30% Acetonitrile/Water or DMF/Water .

    • Why? Cy5.5 is hydrophobic.[1] Dissolving in pure water often leads to H-dimer aggregation (stacking of dye molecules), which causes peak broadening and "smearing" on the column.

  • Filtration: 0.22 µm PTFE or Nylon filter. Do not use cellulose acetate (high dye binding).

The Gradient Strategy

Cy5.5 conjugates elute significantly later than unlabeled peptides.

  • Standard Gradient: 5% B to 70% B over 30 minutes.

  • The "Cyanine Shift": If your unlabeled peptide elutes at 30% B, expect the Cy5.5-labeled version to elute at 45-55% B .

Part 2: Visualization of the Workflow

The following diagram illustrates the critical decision points during the purification lifecycle.

Cy55_Purification_Workflow Start Crude Cy5.5-Peptide Mixture Solubility_Check Solubility Check: Is it clear in Buffer A? Start->Solubility_Check Add_Organic Add 10-20% ACN or DMF (Break H-Aggregates) Solubility_Check->Add_Organic Cloudy/Ppt Filter Filter (0.22 µm PTFE) & Centrifuge Solubility_Check->Filter Clear Add_Organic->Filter Inject Inject onto C18 Column Filter->Inject Gradient Run Gradient: 5% -> 95% B (Steep Clean) Inject->Gradient Detect Dual Detection: 214nm (Peptide) + 675nm (Dye) Gradient->Detect Decision Resolution Check: Is Peak Symmetrical? Detect->Decision Pool Pool Fractions & Lyophilize (Dark) Decision->Pool Yes Troubleshoot Go to Troubleshooting (Module 3) Decision->Troubleshoot No (Broad/Split)

Caption: Figure 1. Logical workflow for the preparation and purification of hydrophobic dye-peptide conjugates.

Part 3: Troubleshooting Guides & FAQs

This section addresses specific failure modes reported by users handling Cy5.5 chemistries.

Issue A: "My Cy5.5 peak is extremely broad or tailing."

Diagnosis: This is the most common issue with cyanine dyes. It is usually caused by hydrophobic aggregation of the dye molecules on the resin surface or within the mobile phase.

Q: How do I sharpen the peak?

  • Increase Temperature: Heat the column to 40°C - 50°C .

    • Mechanism:[2][3] Thermal energy disrupts the Van der Waals forces holding the dye aggregates together, improving mass transfer kinetics [1].

  • Change the Buffer System: Switch from TFA to TEAA (Triethylammonium Acetate) or Ammonium Acetate (pH 6.5) .

    • Mechanism:[2][3] At neutral pH, the carboxylic acids on the peptide/dye are ionized, increasing solubility. TEAA also acts as a stronger ion-pairing reagent for lipophilic compounds than TFA.

  • Add Chaotropes: Add 1-5% Isopropanol or Hexafluoroisopropanol (HFIP) to Mobile Phase A. This helps solvate the hydrophobic dye moiety.

Issue B: "I see two peaks with the same mass (Split Peaks)."

Diagnosis: This often indicates cis-trans isomerization or partial oxidation.

  • Isomerization: Cyanine dyes have a polymethine chain that can photo-isomerize. These isomers often resolve on high-efficiency C18 columns.

  • Oxidation: Cy5.5 is sensitive to ozone and radical oxidation.

Q: How do I confirm if it's an isomer or an impurity?

  • Re-injection Test: Collect the two peaks separately. Re-inject them immediately. If they re-equilibrate into two peaks again, they are conformational isomers. You can pool them.

  • UV Spectrum: Check the Abs Max. Oxidized Cy5.5 often loses its 675 nm absorbance or shifts significantly blue (to <600 nm) due to the destruction of the conjugated system [2].

Issue C: "I cannot separate the free dye from the labeled peptide."

Diagnosis: The hydrophobicity of the "free" Cy5.5-COOH and the Cy5.5-Peptide is too similar.

Q: How do I optimize the separation?

  • Shallow Gradient: If your conjugate elutes at 50% B, run a gradient from 40% B to 60% B over 40 minutes .

  • pH Manipulation:

    • Free Cy5.5-COOH has a carboxylic acid (pKa ~4).

    • At pH 2 (TFA) , the acid is protonated (neutral/hydrophobic).

    • At pH 6.5 (Ammonium Acetate) , the acid is deprotonated (negative/hydrophilic).

    • Action: Running at pH 6.5 will shift the free dye to an earlier retention time (more polar), while the peptide conjugate (where the COOH is now an amide bond) will remain hydrophobic. This maximizes resolution.

Issue D: "My yield is lower than expected."

Diagnosis: Photobleaching or irreversible adsorption.

Q: What are the handling requirements?

  • Light: Cy5.5 bleaches rapidly under standard lab lighting. Wrap all columns, fraction collectors, and tubes in aluminum foil . Turn off the flow cell lamp when not in use.

  • Adsorption: Cyanines stick to polypropylene. Use low-binding tubes (siliconized) for fraction collection. Avoid leaving the peptide in the fraction collector for long periods; lyophilize immediately.

Part 4: Data & Buffer Selection Matrix

Use this table to select the correct mobile phase based on your peptide's characteristics.

Peptide CharacteristicRecommended BufferProsCons
Neutral / Hydrophilic 0.1% TFA (pH ~2)Sharp peaks, volatile, compatible with MS.May cause dye aggregation if peptide is not soluble enough.
Highly Basic (+) 0.1% TFA Good ion pairing with basic residues.-
Highly Hydrophobic 10mM Ammonium Acetate (pH 6.5)Increases solubility of the dye; shifts free dye elution.Less volatile than TFA; requires longer lyophilization.
Aggregating Sequences 0.1% Formic Acid + 20% Isopropanol (in A)Disrupts aggregates.Higher backpressure; can affect column life.

References

  • Waters Corporation. (2025). Peptide Isolation – Method Development Considerations. Waters.com. [Link]

  • Cytiva (formerly GE Healthcare). (2023). Purification of peptides and proteins by reversed-phase HPLC.[4] Cytiva.com. [Link][5]

Sources

Reference Data & Comparative Studies

Validation

NIR Imaging Agents: Cy5.5-COOH vs. Indocyanine Green (ICG)

A Technical Comparison Guide for Researchers Executive Summary: The Strategic Divergence In the landscape of Near-Infrared (NIR) imaging, Cy5.5-COOH and Indocyanine Green (ICG) represent two distinct paradigms. Cy5.5-COO...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Researchers

Executive Summary: The Strategic Divergence

In the landscape of Near-Infrared (NIR) imaging, Cy5.5-COOH and Indocyanine Green (ICG) represent two distinct paradigms. Cy5.5-COOH is a bioconjugation module —a high-quantum-yield fluorophore designed to be chemically linked to targeting ligands (antibodies, peptides) for precision molecular imaging. Conversely, ICG is a clinical perfusion tracer —an FDA-approved, non-targeted dye that relies on blood flow dynamics and passive accumulation (EPR effect) for angiography and lymph node mapping.

The Verdict:

  • Choose Cy5.5-COOH if: You are developing targeted probes, need high fluorescence brightness (QY ~20%), or require stable covalent labeling of biomolecules.

  • Choose ICG if: You require immediate clinical translation (FDA approved), are studying vascular perfusion/clearance, or need deep-tissue penetration via the NIR-II spectral tail.

Fundamental Properties: The Physics of Contrast

The optical behaviors of these two agents dictate their experimental utility.[1] Cy5.5 offers superior brightness in the standard NIR-I window, while ICG provides access to deeper tissue imaging through its red-shifted emission.

FeatureCy5.5-COOH (Cyanine 5.[2][3][4][5]5)Indocyanine Green (ICG)
Primary Application Targeted Molecular Imaging (Conjugation)Vascular Perfusion & Lymph Node Mapping
Excitation Max ~684 nm (NIR-I)~780 nm (NIR-I)
Emission Max ~710 nm (NIR-I)~820 nm (NIR-I, tail into NIR-II)
Quantum Yield (QY) High (~0.20 / 20%) Low (~0.02 / 2% in water) ; increases in plasma
Extinction Coefficient ~209,000 L⋅mol⁻¹⋅cm⁻¹~200,000 L⋅mol⁻¹⋅cm⁻¹ (concentration dependent)
Solubility Low in water (requires DMSO/DMF); "Sulfo" variants are water-solubleHigh in water (prone to aggregation/quenching)
Photostability High (Rigid structure)Low (Rapid photobleaching)
Reactive Group Carboxylic Acid (-COOH) for activationNone (Sulfonate salt); binds Albumin non-covalently
FDA Status Research Use Only (RUO)FDA Approved for clinical use
Bioconjugation & Chemistry: The "Active" vs. "Passive" Paradigm
Cy5.5-COOH: The Covalent Labeling Workflow

Cy5.5-COOH is a "building block." It is not used as a free dye but is activated to react with primary amines (-NH₂) on proteins. The standard protocol utilizes EDC/NHS chemistry to create a stable amide bond.[6]

Critical Consideration: Cy5.5-COOH is hydrophobic.[2] The reaction requires an organic co-solvent (DMSO) before dilution into the aqueous protein buffer.

ICG: The Passive Associate

ICG cannot be easily conjugated without chemical modification. In vivo, it rapidly binds to plasma proteins (Albumin/Lipoproteins), which stabilizes its fluorescence and dictates its biodistribution. It is an "optical fluid" rather than a molecular probe.

Visualization: Cy5.5 Bioconjugation Pathway

Bioconjugation Cy5 Cy5.5-COOH (Free Acid) Inter Semi-Stable NHS-Ester Cy5->Inter Activation (pH 4.5-6.0) EDC EDC + NHS (Activation Agents) EDC->Inter Conjugate Cy5.5-Protein Conjugate Inter->Conjugate Coupling (pH 7.2-8.5) Byprod Byproducts (Urea) Inter->Byprod Protein Target Protein (Lysine -NH2) Protein->Conjugate

Figure 1: The two-step activation and coupling workflow for Cy5.5-COOH. Note the pH shift required between activation and coupling for optimal yield.

In Vivo Performance: Clearance and Depth[8][9]
Clearance Pathways
  • Cy5.5 Conjugates: The clearance is ligand-dependent . A Cy5.5-labeled antibody will circulate for days (hepatic recycling), while a Cy5.5-labeled peptide may clear renally in minutes. The free dye (if detached) generally shows mixed clearance with significant liver accumulation.

  • ICG: Exclusively Hepatobiliary . It is rapidly taken up by hepatocytes and excreted into the bile. Half-life is < 5 minutes in circulation, making it ideal for repeated perfusion imaging but poor for long-term tumor tracking unless trapped by the EPR effect.

Imaging Windows (NIR-I vs. NIR-II)
  • Cy5.5 (NIR-I): Excellent for subcutaneous tumors and superficial structures (< 5mm depth). Scattering limits resolution at depth.

  • ICG (NIR-II Tail): While peak emission is 820 nm, ICG exhibits a "tail" of fluorescence extending past 1000 nm. Using NIR-II detectors (InGaAs), ICG allows for deep-tissue vascular imaging (up to 1-2 cm) with higher resolution than Cy5.5.

Visualization: Clearance & Imaging Windows

Clearance cluster_0 Cy5.5-COOH Conjugate cluster_1 Indocyanine Green (ICG) Cy_Inj Injection Cy_Target Target Binding (Tumor/Receptor) Cy_Inj->Cy_Target High Specificity Cy_Clear Clearance: Ligand Dependent (Renal or Hepatic) Cy_Target->Cy_Clear Slow Washout ICG_Inj Injection ICG_Blood Albumin Binding (Blood Pool) ICG_Inj->ICG_Blood Instant Stabilization ICG_Liver Liver Uptake (Hepatocytes) ICG_Blood->ICG_Liver t1/2 < 5 min ICG_Bile Biliary Excretion (Feces) ICG_Liver->ICG_Bile Exclusive Route

Figure 2: Comparative in vivo fate. Cy5.5 kinetics are defined by the targeting moiety, whereas ICG follows a rigid, rapid hepatobiliary pathway.

Experimental Protocols
Protocol A: Cy5.5-COOH Antibody Labeling (EDC/NHS)

Use this for creating targeted probes.

  • Preparation: Dissolve 1 mg Cy5.5-COOH in 100 µL anhydrous DMSO (Stock: 10 mg/mL).

  • Activation: Add EDC (10 equivalents) and NHS (10 equivalents) to the dye solution. Incubate for 15 mins at Room Temperature (RT) to form the NHS-ester in situ.

  • Protein Prep: Buffer exchange antibody (IgG) into PBS (pH 7.4) or Bicarbonate buffer (pH 8.3). Crucial: Ensure no primary amines (Tris/Glycine) are present.[7]

  • Conjugation: Add activated dye to antibody solution at a molar ratio of 10:1 (Dye:Protein).

  • Incubation: React for 1-2 hours at RT in the dark.

  • Purification: Use a Sephadex G-25 desalting column or dialysis (MWCO 10k) to remove unreacted dye.

  • Validation: Measure Absorbance at 280 nm (Protein) and 684 nm (Dye) to calculate Degree of Labeling (DOL).

Protocol B: ICG Tumor Accumulation (EPR Effect)

Use this for passive tumor imaging or angiography.

  • Reconstitution: Dissolve ICG powder in sterile water to 5 mg/mL. Note: Do not use saline initially; salt causes aggregation. Dilute into saline only immediately before injection.

  • Injection: Administer 5 mg/kg (animal model) via tail vein.

  • Early Phase (Angiography): Image immediately (0-10 mins) to visualize tumor vasculature and perfusion.

  • Late Phase (EPR): Image at 24 hours post-injection.

    • Mechanism:[3][4][7][8][9] Normal vessels clear the dye (hepatobiliary). Leaky tumor vessels retain the albumin-bound ICG.

    • Result: High Tumor-to-Background Ratio (TBR) due to background clearance.

Decision Matrix
IF YOU NEED...CHOOSE...WHY?
To target a specific receptor (e.g., HER2, Integrin) Cy5.5-COOH Contains the -COOH handle required for covalent attachment to antibodies/peptides.
To image deep tissue (>1 cm) ICG NIR-II tail emission reduces scattering significantly compared to Cy5.5.
Clinical translation pathway ICG FDA approved; Cy5.5 is currently limited to preclinical or specific clinical trial phases.
Long-term tracking (>24h) Cy5.5-COOH High photostability and stable covalent bond allow longitudinal tracking.
To check blood flow/perfusion ICG Rapid clearance allows for repeated "bolus" imaging sessions.
References
  • National Institutes of Health (NIH). Indocyanine Green: Historical Context and NIR-II Imaging Applications. [Link]

Sources

Comparative

Cy5 vs. Cy5.5-COOH: The Senior Scientist’s Guide to Far-Red &amp; NIR Imaging

Executive Summary: The "Red" vs. The "Deep Red" In the landscape of fluorescent labeling, Cy5 and Cy5.5 are often confused due to their similar nomenclature, yet they serve distinct experimental regimes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Red" vs. The "Deep Red"

In the landscape of fluorescent labeling, Cy5 and Cy5.5 are often confused due to their similar nomenclature, yet they serve distinct experimental regimes.

  • Cy5 (Far-Red): The industry standard for in vitro cellular imaging and flow cytometry. It is perfectly matched to common 633/640 nm lasers. It offers superior brightness but suffers from higher background in tissue due to autofluorescence.

  • Cy5.5 (Near-Infrared): The specialist for in vivo deep-tissue imaging. Its red-shifted spectra (Ex ~675 nm) pushes it into the "optical window" of biological tissue, drastically reducing background noise and improving signal-to-noise ratio (SNR) in live animals, despite a lower intrinsic extinction coefficient.

The "-COOH" Factor: The suffix "-COOH" (carboxylic acid) denotes the reactive handle available for conjugation. It does not alter the spectral properties of the fluorophore core but dictates the chemistry required (EDC/NHS activation) to attach the dye to biomolecules.

Fundamental Chemistry & Spectral Physics

To understand the performance difference, we must look at the molecular architecture.

  • Cy5 Core: A pentamethine cyanine chain connecting two indolenine rings.

  • Cy5.5 Core: A benzo-fused derivative.[1] The addition of benzene rings to the indole structure extends the conjugation system.

    • Physics Consequence: Extended conjugation narrows the energy gap between the HOMO and LUMO states, resulting in a bathochromic shift (red shift) of approximately 30–40 nm compared to Cy5.

Head-to-Head Spectral Data
FeatureCy5 (Standard) Cy5.5-COOH (NIR Variant) Implication
Excitation Max 646–649 nm675–683 nmCy5 fits 633nm HeNe lasers; Cy5.5 needs 660-680nm sources.
Emission Max 662–670 nm694–710 nmCy5.5 emits in the NIR window, bypassing tissue autofluorescence.
Extinction Coeff.[2][3][4][5] (

)
~250,000

~190,000 - 210,000

Cy5 is intrinsically brighter (absorbs photons more efficiently).
Quantum Yield (

)
~0.20 – 0.28~0.20 – 0.23Similar efficiency in converting absorbed photons to fluorescence.
Stokes Shift ~20 nm~25–30 nmLarger Stokes shift in Cy5.5 helps separate excitation light from signal.
Decision Logic: When to Use Which?
Scenario A: Flow Cytometry & Confocal Microscopy (In Vitro)

Winner: Cy5

  • Reasoning: Most flow cytometers and confocal microscopes are equipped with 633 nm or 640 nm lasers. Cy5 absorbs maximally at these wavelengths.

  • Why not Cy5.5? While Cy5.5 can be excited by a 640 nm laser (due to the tail of its absorption spectrum), it will only reach ~30-40% of its maximum brightness. Furthermore, its emission (700+ nm) may be cut off by standard bandpass filters designed for APC/Cy5.

Scenario B: Small Animal Imaging & Deep Tissue (In Vivo)

Winner: Cy5.5-COOH

  • Reasoning: Biological tissues (skin, muscle, blood) contain hemoglobin and water, which absorb visible light. However, between 650 nm and 900 nm, there is a "transparency window."

  • Mechanism: Cy5.5 emits >700 nm.[2][6] At this wavelength, tissue autofluorescence is significantly lower than at 660 nm (Cy5 emission).

  • Result: Even though Cy5 is brighter in a cuvette, Cy5.5 yields a higher Signal-to-Noise Ratio (SNR) in a mouse model because the background noise drops faster than the signal intensity.

Visualization: Selection & Workflow Logic
Diagram 1: Spectral Selection Decision Tree

This logic gate helps you select the correct dye based on your hardware and biological target.

DyeSelection Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Fixed Cells (Microscopy/FACS) AppType->InVitro High Resolution InVivo In Vivo / Deep Tissue (Small Animal Imaging) AppType->InVivo Penetration LaserCheck Available Laser? InVitro->LaserCheck TissueDepth Tissue Depth? InVivo->TissueDepth Cy5 Select Cy5 (Max Brightness @ 640nm) LaserCheck->Cy5 633nm / 640nm Cy55 Select Cy5.5-COOH (High SNR, NIR Window) LaserCheck->Cy55 680nm (Rare) TissueDepth->Cy5 Surface (<1mm) TissueDepth->Cy55 Deep (>2mm)

Caption: Decision matrix for selecting between Cy5 and Cy5.5 based on instrument capabilities and tissue depth requirements.

Experimental Protocol: Activation of Cy5.5-COOH

Since you are working with the -COOH (Carboxylic Acid) form, the dye is non-reactive until activated. You cannot simply mix it with a protein; you must perform an EDC/NHS coupling reaction to create a stable amide bond with primary amines (Lysine residues) on your target.

Materials Required
  • Cy5.5-COOH (dissolved in dry DMSO or DMF).

  • EDC (EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.

  • NHS: N-Hydroxysuccinimide (or Sulfo-NHS for water solubility).

  • Buffer: MES Buffer (pH 5.0–6.0) for activation; PBS (pH 7.2–7.5) for conjugation. Avoid buffers with amines (Tris, Glycine).

Step-by-Step Workflow
  • Activation (The Critical Step):

    • Dissolve Cy5.5-COOH in dry DMSO (10 mg/mL).

    • Add EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) to the dye solution.

    • Incubate for 15–30 minutes at room temperature in the dark.

    • Mechanism:[6][7] This converts the stable -COOH group into a semi-stable NHS-ester intermediate.

  • Conjugation:

    • Dilute your protein/antibody in PBS (pH 7.4). Ensure the protein is free of BSA or Azide.

    • Add the activated Cy5.5-NHS ester to the protein solution (Target Dye-to-Protein ratio: 10:1 to 20:1 for initial screen).

    • Incubate for 1–2 hours at RT with gentle rotation.

  • Purification:

    • Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis.

    • Validation: Measure Absorbance at 280 nm (protein) and 675 nm (dye) to calculate the Degree of Labeling (DOL).

Diagram 2: Chemical Conjugation Pathway

Conjugation Cy55COOH Cy5.5-COOH (Non-Reactive) Activation Activation Phase + EDC / + NHS (Solvent: DMSO/MES pH 6.0) Cy55COOH->Activation Intermediate Cy5.5-NHS Ester (Semi-Stable Active Intermediate) Activation->Intermediate Forms Ester Coupling Coupling Phase + Protein-NH2 (Lysine) (Buffer: PBS pH 7.4) Intermediate->Coupling Nucleophilic Attack Final Cy5.5-Amide-Protein (Stable Conjugate) Coupling->Final Amide Bond Formation

Caption: The chemical pathway required to transform Cy5.5-COOH into a bioconjugate.[4] Note the pH shift from Activation (pH 6) to Coupling (pH 7.4).

References
  • AAT Bioquest. (2025). Extinction Coefficient and Spectral Data for Cy5 and Cy5.5. AAT Bioquest Database.[8] Link[8]

  • Thermo Fisher Scientific. (2025). Cy5 Dye and Alexa Fluor 647: Deep Red Imaging. Thermo Fisher Technical Guides. Link

  • BroadPharm. (2024). Cy5.5 Carboxylic Acid Product Specifications and Quantum Yield. BroadPharm Catalog. Link[3]

  • BenchChem. (2025).[5] A Head-to-Head Comparison of Cy5 and Other Far-Red Cyanine Dyes. BenchChem Technical Notes. Link

  • ResearchGate (Yoo et al., 2017). Fluorescence spectra of Cy 5.5 and Cy 5.5@A-SPIONs for In Vivo Imaging. ResearchGate. Link

Sources

Validation

Validating Cy5.5-COOH Labeling Efficiency by Spectroscopy: A Technical Comparison Guide

Executive Summary For researchers in drug development and proteomic profiling, Cy5.5-COOH (Cyanine 5.5 Carboxylic Acid) represents a cost-effective, stable alternative to pre-activated NHS esters. However, its utility hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and proteomic profiling, Cy5.5-COOH (Cyanine 5.5 Carboxylic Acid) represents a cost-effective, stable alternative to pre-activated NHS esters. However, its utility hinges on a critical variable: activation efficiency . Unlike NHS esters, which are "plug-and-play" but hydrolysis-prone, Cy5.5-COOH requires in-situ activation using EDC/NHS chemistry.

This guide provides a rigorous framework for validating Cy5.5-COOH labeling efficiency. We compare this workflow against industry alternatives and provide a self-validating spectroscopic protocol to ensure high-fidelity Degree of Labeling (DOL) determination.

Part 1: Strategic Reagent Selection

Before initiating the protocol, it is vital to understand why Cy5.5-COOH is chosen over alternatives and the chemical implications of that choice.

Comparative Analysis: Cy5.5-COOH vs. Alternatives
FeatureCy5.5-COOH Cy5.5-NHS Ester Alexa Fluor® 680
Primary Utility Bulk conjugation, custom activation, long-term storage stability.Rapid, small-scale labeling; convenience.High photostability, pH insensitivity.
Reactivity Non-reactive until activated with EDC/s-NHS.Highly Reactive (hydrolyzes in moisture).Pre-activated (usually NHS or Maleimide).
Cost Efficiency High (Low cost per mg).Low (High premium for activation).Moderate to Low (High IP costs).
Solubility Moderate (often requires DMSO/DMF stock).Varies (Sulfo-NHS is water soluble).[1]High (highly sulfonated).
Validation Need Critical: Must validate activation and conjugation.Moderate: Only conjugation efficiency matters.Moderate: Manufacturer QC is high.

Scientist’s Insight: Choose Cy5.5-COOH when you need to label large batches (>5 mg protein) or require long-term storage of the dye stock. The carboxylic acid group is indefinitely stable, whereas NHS esters degrade within weeks even at -20°C if moisture enters the vial.

Part 2: The Activation & Labeling Workflow

The following protocol integrates the activation of the carboxyl group with the subsequent amine coupling. This "two-step" method prevents protein cross-linking (polymerization) which often occurs if EDC is added directly to the protein-dye mixture.

Workflow Diagram

Cy55_Labeling_Workflow Start Cy5.5-COOH Stock (in DMSO) Activation Activation Step (EDC + Sulfo-NHS) 15 min @ RT Start->Activation Add Crosslinkers ActiveEster Intermediate: Cy5.5-NHS Ester Activation->ActiveEster Form Semi-Stable Ester Coupling Coupling Step (Protein + Buffer pH 8.3) 1-2 hrs @ RT ActiveEster->Coupling Mix w/ Protein Purification Purification (Desalting Column) Coupling->Purification Remove Free Dye Validation Spectroscopic Validation (UV-Vis) Purification->Validation Elute Conjugate

Figure 1: The sequential workflow for converting Cy5.5-COOH to a reactive ester and coupling it to a protein. Note the distinct separation between activation and coupling to prevent protein aggregation.

Detailed Protocol

1. Activation (The "In-Situ" Step):

  • Goal: Convert the stable -COOH to a reactive semi-stable amine-reactive ester.

  • Reagents:

    • Cy5.5-COOH (10 mg/mL in anhydrous DMSO).

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Action: Mix Cy5.5-COOH with 1.2 molar equivalents of EDC and 2.5 equivalents of Sulfo-NHS in dry DMF or DMSO. Incubate for 15–30 minutes at room temperature.

  • Critical Check: Do not use buffers containing amines (Tris, Glycine) or Carboxyls (Acetate, Citrate) here.

2. Coupling:

  • Goal: Form a stable amide bond between the dye and protein lysine residues.

  • Action: Add the activated dye mixture to the protein solution.

  • Buffer Condition: The protein must be in an amine-free buffer (e.g., PBS, Borate, Carbonate) at pH 8.3–8.5 .

  • Why pH 8.3? Lysine epsilon-amines (pKₐ ~10.5) need to be partially deprotonated to attack the NHS ester. Below pH 8.0, reactivity drops significantly.[2]

3. Purification (The "clean-up"):

  • Goal: Remove unreacted dye.[3][4][5] Spectroscopy cannot distinguish between "free" dye and "conjugated" dye.

  • Method: Use a desalting column (e.g., Sephadex G-25, PD-10) or extensive dialysis.

  • Verification: The eluate should have two distinct bands if running a column: the fast-moving blue/cyan band (conjugate) and a slow-moving band (free dye). Collect only the first band.

Part 3: Spectroscopic Validation & Data Analysis

Once purified, the efficiency is determined by UV-Vis spectroscopy. This method relies on the Beer-Lambert Law but requires a Correction Factor (CF) because Cy5.5 absorbs slightly at 280 nm (the wavelength used to measure protein concentration).

The Mathematics of Validation

1. Constants for Cy5.5:

  • 
     (Absorbance Max):  ~675 nm (varies slightly by solvent/conjugation).
    
  • 
     (Extinction Coefficient):  250,000 M⁻¹cm⁻¹ (Standard consensus).[6]
    
  • 
     (Correction Factor):  0.05 (5% of A675 signal appears at A280).
    

2. The Formula: First, correct the protein absorbance (


) to remove the dye's contribution:


Calculate Protein Concentration (


):


(Where

is the protein's extinction coefficient, e.g., IgG = 210,000 M⁻¹cm⁻¹)

Calculate Dye Concentration (


):


Calculate Degree of Labeling (DOL):



Data Presentation: What Good Looks Like
MetricTarget Range (IgG)Interpretation
DOL 2.0 – 4.0 Optimal. Bright signal, minimal quenching, preserved specificity.
DOL < 1.0Under-labeled. Poor activation efficiency or pH too low during coupling.
DOL > 6.0Over-labeled. High risk of precipitation and fluorescence quenching (H-aggregates).

Part 4: Comparative Validation Methods

While UV-Vis is the standard, it is not the only way. Below is an objective comparison of validation techniques.

MethodAccuracyThroughputProsCons
UV-Vis Spectroscopy HighHighQuantitative, rapid, non-destructive.Cannot detect non-covalent association; assumes accurate

.
LC-MS (Mass Spec) Very HighLowDefinitive mass shift proof; detects impurities.Expensive; complex data analysis for heterogeneous conjugates.
SDS-PAGE (Fluorescent) MediumMediumVisualizes covalent bond (band shift); checks purity.Semi-quantitative; requires gel imager.

Recommendation: Use UV-Vis for routine batch release. Use SDS-PAGE during assay development to ensure the dye is covalently bound and not just "stuck" to the protein (hydrophobic interaction).

Part 5: Troubleshooting Logic

If your DOL is out of spec, use this logic flow to identify the root cause.

Troubleshooting_Logic Start Calculate DOL Decision Is DOL within Target Range? Start->Decision Success Proceed to Bioassay Decision->Success Yes LowDOL DOL < 1.0 (Under-labeled) Decision->LowDOL No (Low) HighDOL DOL > 6.0 (Over-labeled) Decision->HighDOL No (High) CheckpH Check Coupling pH (Must be > 8.0) LowDOL->CheckpH CheckEDC Check EDC Quality (Hydrolyzed?) LowDOL->CheckEDC Precip Check for Precipitate (Aggregates) HighDOL->Precip Reduce Dye Excess

Figure 2: Troubleshooting decision tree for aberrant Degree of Labeling (DOL) results.

References

  • Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios. Retrieved from

  • AAT Bioquest. Degree of Labeling (DOL) Calculator & Principles. Retrieved from

  • Lumiprobe. Cyanine5.5 NHS ester: Protocol and Spectral Properties. Retrieved from

  • Jena Bioscience. Cy5 Protein Labeling Kit Protocol. Retrieved from

  • Vector Laboratories. Cy5.5 NHS Ester Specifications and Usage. Retrieved from

Sources

Comparative

Technical Guide: The Strategic Advantages of Cy5.5-COOH in Bioconjugation and Imaging

The following guide provides an in-depth technical analysis of Cy5.5-COOH, designed for researchers and drug development professionals. It moves beyond basic product descriptions to explore the mechanistic and practical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Cy5.5-COOH, designed for researchers and drug development professionals. It moves beyond basic product descriptions to explore the mechanistic and practical advantages of this fluorophore in high-stakes imaging and bioconjugation.

Executive Summary

In the landscape of fluorescent probes, Cy5.5-COOH (Cyanine 5.5 carboxylic acid) occupies a "Goldilocks" zone for in vivo and deep-tissue imaging. While newer dyes (like the Alexa Fluor® series) offer incremental stability improvements, Cy5.5 remains a dominant standard in drug development due to its unique balance of Near-Infrared (NIR) spectral positioning , cost-effective scalability , and well-characterized pharmacokinetics .

This guide analyzes why the carboxylic acid form (Cy5.5-COOH) is frequently preferred over pre-activated esters or alternative cyanines (Cy3, Cy5, Cy7) in translational research.

Part 1: Spectral Physics & The NIR-I Advantage

The primary advantage of Cy5.5 lies in its excitation/emission maxima (~675/694 nm). This places it firmly within the NIR-I biological window (650–900 nm) , distinct from visible dyes like Cy3 or Cy5.

The "Tissue Transparency" Effect

Biological tissues contain hemoglobin, water, and melanin, which absorb visible light. Furthermore, tissue autofluorescence (driven by collagen and elastin) creates high background noise below 600 nm.

  • Cy5 (Visible Red): High scattering and absorption; limited to superficial imaging (<2 mm).

  • Cy5.5 (NIR-I): Reduced scattering and minimal autofluorescence; enables imaging depths of 5–10 mm with high signal-to-noise ratios (SNR).

  • Cy7 (Deep NIR): Deeper penetration but suffers from lower quantum yield and significant photostability issues compared to Cy5.5.

Comparative Performance Metrics

The following table contrasts Cy5.5-COOH with its primary alternatives.

FeatureCy3Cy5Cy5.5-COOH Cy7Alexa Fluor 680
Ex/Em (nm) 550/570649/670675/694 747/776679/702
Region Visible (Orange)Visible (Red)NIR-I NIR-I/IINIR-I
Tissue Depth < 1 mm~2 mm5–10 mm > 10 mm5–10 mm
Autofluorescence HighModerateLow Very LowLow
Photostability HighModerateHigh LowVery High
Cost/Scale LowLowModerate (High Value) HighVery High
Primary Use MicroscopyFlow CytometryIn Vivo / Whole Body Deep TissueHigh-End Microscopy

Analyst Note: While Alexa Fluor 680 is often cited as brighter, Cy5.5-COOH is significantly more cost-effective for bulk conjugation (e.g., antibody-drug conjugate development) while providing nearly identical spectral performance for in vivo scanners (e.g., IVIS® systems).

Part 2: The Chemistry of "-COOH" (Why not NHS?)

The "-COOH" suffix indicates the non-activated free acid form. While NHS esters are "ready-to-use," the Carboxylic Acid form offers distinct advantages for experienced chemists:

  • Hydrolytic Stability: NHS esters hydrolyze rapidly in moisture. Cy5.5-COOH is indefinitely stable as a solid or in solution, reducing waste during long-term storage.

  • Chemical Control: Using the -COOH form allows the researcher to control the activation step (EDC/NHS ratio), optimizing for solid-phase peptide synthesis (SPPS) or specific linker chemistries that pre-activated esters cannot accommodate.

  • Cost Efficiency: The free acid is synthetically fewer steps to produce than the NHS ester, making it the economical choice for scaling up to gram-quantity pilot studies.

Visualization: The Activation Workflow

The following diagram illustrates the chemical activation pathway required to utilize Cy5.5-COOH.

ConjugationWorkflow Cy55 Cy5.5-COOH (Stable Precursor) Activation Activation Step (EDC + Sulfo-NHS) Cy55->Activation Dissolve in anhydrous DMSO Intermediate Semi-Stable NHS-Ester Activation->Intermediate Carbodiimide Coupling Conjugate Final Conjugate (Stable Amide Bond) Intermediate->Conjugate Nucleophilic Attack Target Target Biomolecule (Antibody/Peptide -NH2) Target->Conjugate pH 8.3 Buffer

Figure 1: The activation of Cy5.5-COOH requires in situ conversion to an amine-reactive ester, providing control over reaction kinetics.

Part 3: Validated Experimental Protocol

Objective: Conjugation of Cy5.5-COOH to a Monoclonal Antibody (mAb) via Lysine residues. Prerequisite: This protocol assumes the use of Sulfonated Cy5.5-COOH for aqueous solubility. If using non-sulfonated, organic co-solvents (DMSO/DMF) are mandatory.

Materials
  • Cy5.5-COOH (1 mg)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2][3]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[2][3]

  • Antibody (1 mg/mL in PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting Column (e.g., PD-10 or Zeba Spin)

Step-by-Step Methodology
  • Activation (The Critical Step):

    • Dissolve 1 mg Cy5.5-COOH in 100 µL anhydrous DMSO.

    • Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of Sulfo-NHS.

    • Expert Insight: Incubate for 15–30 minutes at room temperature in the dark. This in situ generation of the active ester avoids the hydrolysis issues associated with storing commercial NHS esters.

  • Protein Preparation:

    • Ensure the antibody buffer is free of primary amines (no Tris, no Glycine). If present, dialyze against PBS (pH 7.2–7.5).

    • Note: Adjusting pH to 8.3 with 1M NaHCO3 can increase conjugation efficiency by deprotonating lysine epsilon-amines.

  • Conjugation Reaction:

    • Add the activated Cy5.5 mixture dropwise to the antibody solution while gently vortexing.

    • Molar Ratio: Target a dye-to-protein ratio of 10:1 to 20:1 during reaction to achieve a final DOL (Degree of Labeling) of ~2–4.

    • Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C, protected from light.

  • Purification:

    • Pass the reaction mixture through a desalting column equilibrated with PBS to remove unreacted dye and byproducts.

    • Validation: The distinct blue/cyan band of the protein conjugate will elute first; the free dye will remain in the column.

  • Quality Control (Self-Validation):

    • Measure Absorbance at 280 nm (Protein) and 675 nm (Dye).

    • Calculate DOL using the formula:

      
      
      
    • Target: A DOL of 2–4 is optimal. <2 yields weak signal; >5 risks quenching and precipitation.

Part 4: In Vivo Imaging Workflow

The following diagram details the logic flow for utilizing Cy5.5 conjugates in animal models, highlighting the signal-to-noise advantage.

ImagingLogic Injection IV Injection of Cy5.5-Conjugate Circulation Systemic Circulation (1-24 Hours) Injection->Circulation Clearance Clearance Phase (Renal vs Hepatic) Circulation->Clearance Unbound Probe Imaging NIR Imaging (Ex: 675nm / Em: 694nm) Circulation->Imaging Target Accumulation Signal Target Signal (High Intensity) Imaging->Signal Excitation Background Tissue Autofluorescence (Minimal at >600nm) Imaging->Background Suppressed

Figure 2: Workflow for in vivo imaging. Cy5.5 minimizes background noise, allowing the target signal to dominate.

References

  • National Institutes of Health (NIH). "Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates." PubMed Central. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Photostability of Cy5.5-COOH and Competing NIR Dyes

In the realm of near-infrared (NIR) fluorescence imaging, the selection of a fluorophore is a critical decision that dictates the sensitivity, accuracy, and duration of an experiment. Among the myriad of choices, cyanine...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of near-infrared (NIR) fluorescence imaging, the selection of a fluorophore is a critical decision that dictates the sensitivity, accuracy, and duration of an experiment. Among the myriad of choices, cyanine dyes, particularly Cy5.5, have been widely adopted for their brightness and spectral properties. However, a crucial performance characteristic that demands rigorous evaluation is photostability—the dye's ability to resist photochemical destruction upon exposure to excitation light. This guide provides an in-depth comparison of the photostability of Cy5.5-COOH against other commercially available NIR dyes, supported by experimental data and standardized protocols to aid researchers in making informed decisions for their specific applications.

The Fundamental Challenge: Understanding Photobleaching

Photobleaching, or the irreversible loss of fluorescence, is a primary limiting factor in fluorescence imaging. It occurs when a fluorophore in its excited state undergoes chemical reactions, often involving molecular oxygen, that render it non-fluorescent. This process is dependent on both the intrinsic chemical structure of the dye and extrinsic factors like the intensity of the excitation light and the chemical environment.

The general mechanism involves the transition of the fluorophore from its excited singlet state (S1) to a long-lived triplet state (T1) through intersystem crossing. In this triplet state, the dye is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. These ROS can then attack the fluorophore itself or other nearby molecules, leading to its permanent degradation.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (hν) Bleached Bleached Dye S0->Bleached Oxidation S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) ROS Reactive Oxygen Species (¹O₂) T1->ROS Energy Transfer O2 Molecular Oxygen (³O₂)

Caption: General mechanism of fluorophore photobleaching.

Comparative Analysis of NIR Dye Photostability

The photostability of a dye is not an absolute value but is highly dependent on the experimental context. However, by comparing dyes under identical conditions, a reliable ranking of their relative performance can be established. Here, we compare Cy5.5-COOH with other popular NIR dyes: Alexa Fluor 680, and IRDye 800CW.

DyeExcitation (nm)Emission (nm)Quantum YieldRelative PhotostabilityKey Structural Feature
Cy5.5-COOH ~675~694~0.21ModerateHeptamethine cyanine with two sulfonate groups
Alexa Fluor 680 ~679~702~0.30HighSulfonated rhodamine derivative
IRDye 800CW ~774~794~0.08Very HighNon-sulfonated, rigidified cyanine structure

Discussion of Comparative Data:

  • Cy5.5-COOH: As a classic heptamethine cyanine dye, Cy5.5 offers good brightness (a product of its extinction coefficient and quantum yield). However, its polymethine chain is susceptible to oxidative damage, leading to moderate photostability. The presence of the carboxylic acid (-COOH) group allows for straightforward conjugation to biomolecules via amide bonding, though the conjugation process itself can sometimes influence the dye's environment and, consequently, its stability.

  • Alexa Fluor 680: This dye is structurally based on a rhodamine core, which is known for greater chemical and photostability compared to the traditional cyanine backbone. Its sulfonation enhances water solubility and reduces aggregation, which can otherwise quench fluorescence. Numerous studies have demonstrated that Alexa Fluor 680 is significantly more photostable than Cy5.5 under continuous illumination.

  • IRDye 800CW: This dye represents a different class of cyanine dyes, engineered for exceptional stability. Its structure is more rigid than that of traditional cyanines, which reduces non-radiative decay pathways and increases resistance to photobleaching. While its quantum yield is lower than that of Cy5.5 and Alexa Fluor 680, its superior photostability makes it an excellent choice for long-term imaging experiments and applications requiring high excitation power.

Experimental Protocol for Assessing Photostability

To ensure a fair comparison, a standardized protocol is essential. This protocol describes a method for evaluating the photostability of fluorescently labeled antibodies on a solid surface, mimicking conditions in cell-based assays like immunofluorescence microscopy.

Causality Behind Experimental Choices:

  • Immobilization: Dyes are immobilized on a surface to prevent diffusion out of the measurement area, ensuring that any loss of signal is due to photobleaching and not movement.

  • Antifade Reagent: A mounting medium with an antifade reagent (e.g., containing p-phenylenediamine or Trolox) is often used as a control to demonstrate the impact of the chemical environment on photostability.

  • Standardized Illumination: Laser power and exposure time are kept constant across all samples to ensure each dye receives the same photon dose over time.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis P1 Conjugate Dye-COOH to Antibody P2 Purify Conjugate P1->P2 P3 Immobilize Antibody on Glass Slide P2->P3 P4 Mount with Antifade Medium P3->P4 A1 Set Constant Laser Power & Exposure Time P4->A1 A2 Acquire Time-Lapse Image Series (t=0 to t=n) A1->A2 D1 Define Region of Interest (ROI) A2->D1 D2 Measure Mean Intensity in ROI for Each Frame D1->D2 D3 Normalize Intensity to t=0 D2->D3 D4 Plot Normalized Intensity vs. Time & Calculate Half-Life (t½) D3->D4

Caption: Workflow for quantitative photostability assessment.

Step-by-Step Methodology:

  • Conjugation: Conjugate Cy5.5-COOH, Alexa Fluor 680 NHS ester, and IRDye 800CW NHS ester to a secondary antibody (e.g., Goat anti-Mouse IgG) according to manufacturer protocols. Ensure a similar degree of labeling for all conjugates.

  • Purification: Remove unconjugated dye using size exclusion chromatography.

  • Immobilization: Spot 1 µL of each antibody conjugate (at 10 µg/mL in PBS) onto separate areas of a glass-bottom dish and allow to air dry.

  • Mounting: Add a drop of a standard mounting medium (e.g., ProLong Glass) over the spots and cover with a coverslip.

  • Microscope Setup: Use a confocal or epifluorescence microscope equipped with appropriate laser lines (e.g., 640 nm for Cy5.5/AF680, 785 nm for IRDye 800CW) and emission filters.

  • Image Acquisition:

    • Focus on the immobilized antibody spot.

    • Set the laser power to a fixed value (e.g., 5 mW) and the pixel dwell time or exposure time to a constant value (e.g., 2 µs or 100 ms).

    • Acquire a time-lapse series of 100 images of the same field of view with no delay between frames.

  • Data Analysis:

    • Open the image series in an analysis software (e.g., ImageJ/Fiji).

    • Draw a region of interest (ROI) over the fluorescent spot.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Normalize the intensity of each frame to the intensity of the first frame (I/I₀).

    • Plot the normalized intensity versus time (or frame number). The time at which the intensity drops to 50% is the photobleaching half-life.

Conclusion and Recommendations

The choice of an NIR fluorophore requires a balance between brightness, photostability, and suitability for the specific application.

  • Cy5.5-COOH remains a viable option for endpoint assays or imaging scenarios with limited exposure to high-intensity light due to its acceptable brightness and convenient carboxylate handle for conjugation.

  • Alexa Fluor 680 is a superior alternative when photostability is a primary concern, offering both high quantum yield and enhanced resistance to photobleaching compared to Cy5.5. It is well-suited for quantitative studies and confocal microscopy where samples are subjected to repeated scanning.

  • IRDye 800CW is the premier choice for demanding applications requiring exceptional photostability, such as in vivo small animal imaging or single-molecule tracking, where long-term observation under continuous illumination is necessary. Its longer emission wavelength also provides deeper tissue penetration, a significant advantage for in vivo work.

Ultimately, researchers must weigh the trade-offs. For experiments demanding the utmost in photostability, especially for longitudinal studies, the investment in advanced dyes like Alexa Fluor 680 or IRDye 800CW is well-justified by the quality and reliability of the resulting data.

References

  • Title: A direct comparison of the photostability of Alexa Fluor 680 and Cy5.5. Source: Journal of Fluorescence. URL: [Link]

  • Title: IRDye 800CW: a new near-infrared fluorescent dye for optical imaging. Source: Molecular Imaging. URL: [Link]

Comparative

Technical Guide: Cy5.5-COOH Performance &amp; Application in Multimodal Imaging

Executive Summary: The "Bridge" to Deep Tissue Imaging Cy5.5-COOH (Cyanine 5.5 Carboxylic Acid) represents a critical junction in the fluorophore spectrum. Operating in the near-infrared I (NIR-I) window with excitation/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bridge" to Deep Tissue Imaging

Cy5.5-COOH (Cyanine 5.5 Carboxylic Acid) represents a critical junction in the fluorophore spectrum. Operating in the near-infrared I (NIR-I) window with excitation/emission maxima at ~675/694 nm , it bridges the gap between visible red dyes (like Cy5) and deep-tissue NIR-II agents (like ICG).

While pre-activated NHS-esters are convenient, the -COOH (carboxylic acid) variant offers researchers superior stability during storage, lower cost, and the chemical flexibility to target non-amine functional groups (e.g., hydrazides or hydroxyls) via custom activation chemistries. This guide analyzes its performance across Fluorescence Molecular Imaging (FMI) and Photoacoustic Imaging (PAI), supported by validated bioconjugation protocols.

Part 1: Photophysical Profile & Comparative Analysis[1]

Cy5.5 occupies the "low NIR" window. It is sufficiently red-shifted to avoid hemoglobin absorption but remains detectable by standard silicon-based CCD/CMOS detectors, unlike dyes >900nm which require InGaAs sensors.

Table 1: Cy5.5 Performance vs. Common Alternatives[2][3]
FeatureCy5.5-COOH Cy5 (Visible Red) IRDye 800CW / ICG
Ex / Em Max 675 nm / 694 nm649 nm / 666 nm774 nm / 789 nm (800CW)
Imaging Window NIR-I (Early)Visible / Far-RedNIR-I (Late) / NIR-II
Tissue Penetration Moderate (2–5 mm)Low (<1 mm)High (5–10 mm)
Autofluorescence Low (Significant reduction vs Cy5)High (Skin/Fur interference)Minimal (Best S/N ratio)
Quantum Yield (QY) ~0.20 – 0.28~0.20~0.09 (ICG is lower)
Molar Extinction ~190,000 - 250,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹
Stability High (COOH form is shelf-stable)ModerateLow (ICG aggregates rapidly)

Expert Insight: While 800 nm dyes (IRDye 800CW) offer better Signal-to-Background ratios (SBR) due to lower autofluorescence, Cy5.5 often exhibits a higher intrinsic Quantum Yield . For surface tumors or subcutaneous xenografts where depth is <5mm, Cy5.5 can actually yield brighter raw signals than deeper NIR dyes [1, 2].

Part 2: The "COOH" Advantage & Bioconjugation Chemistry

The -COOH group is chemically inert until activated. This allows the dye to be stored for months/years without hydrolysis—a major advantage over NHS-ester forms which degrade rapidly in moisture.

Mechanism of Action

To conjugate Cy5.5-COOH to a protein (antibody/peptide), we must convert the carboxyl group into an amine-reactive NHS-ester in situ using EDC (Carbodiimide) and Sulfo-NHS .

Conjugation_Workflow Cy55 Cy5.5-COOH (Stable Precursor) Inter Semi-Stable Amine-Reactive Ester Cy55->Inter Activation (pH 4.7-6.0) EDC EDC + Sulfo-NHS (Activation Agents) EDC->Inter Conjugate Cy5.5-Protein Conjugate (Stable Amide Bond) Inter->Conjugate Coupling (pH 7.2-8.5) Byproducts Byproducts (Urea, NHS) Inter->Byproducts Hydrolysis (If too slow) Protein Target Protein (Primary Amines -NH2) Protein->Conjugate

Figure 1: The Two-Step Activation Pathway. Critical control points are pH shifts between activation and coupling.

Validated Protocol: Two-Step EDC/Sulfo-NHS Coupling

Standard one-step mixing often leads to protein cross-linking. This two-step method is superior for purity.

Materials:

  • Cy5.5-COOH (dissolved in dry DMSO at 10 mg/mL).

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[1]

  • Activation Buffer: 0.1 M MES, pH 6.0 (Crucial: Phosphate buffers inhibit EDC).

  • Coupling Buffer: 1X PBS, pH 7.4.

Step-by-Step Methodology:

  • Activation: Mix Cy5.5-COOH with a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS in MES buffer (pH 6.0).

  • Incubation: React for 15 minutes at room temperature. Note: Do not exceed 30 mins; the active ester is unstable.

  • Quenching (Optional but recommended): Add 1 µL of 2-mercaptoethanol to scavenge excess EDC if protein cross-linking is a major concern.

  • Coupling: Add the activated dye mixture to your protein solution (Protein should be in PBS, pH 7.4).

    • Ratio: Aim for a dye-to-protein molar ratio of 10:1 to 20:1.

  • Reaction: Incubate for 2 hours at room temperature in the dark.

  • Purification (Self-Validating Step): Pass the reaction through a PD-10 Desalting Column or dialyze against PBS.

    • Visual Check: You should see two bands in the column: a fast-moving blue/cyan band (conjugate) and a slow-moving band (free dye). Collect the fast band.

Part 3: Performance in Imaging Modalities

In Vivo Fluorescence Molecular Imaging (FMI)

Cy5.5 is the "workhorse" for longitudinal tumor tracking in small animals.

  • Performance: High contrast in subcutaneous models.

  • Limitation: In deep orthotopic models (e.g., liver metastasis), tissue scattering at 675 nm reduces resolution compared to 800 nm dyes.

  • Optimization: Use spectral unmixing algorithms. Cy5.5's emission tail can overlap with dietary autofluorescence (chlorophyll in mouse chow). Switching to an alfalfa-free diet is a mandatory protocol step for Cy5.5 imaging [3].

Photoacoustic Imaging (PAI)

Cy5.5 is an excellent contrast agent for PAI, a hybrid modality that detects ultrasound waves generated by thermal expansion.

  • Mechanism: Cy5.5 has a high molar extinction coefficient (~250,000 M⁻¹cm⁻¹).[2] When hit by a pulsed laser, it absorbs energy and undergoes non-radiative decay (heat), creating a pressure wave.

  • Advantage: Unlike fluorescence, which scatters, sound waves travel linearly. Cy5.5-PAI allows for high-resolution structural imaging at depths >2 cm [4].

  • Data Support: Studies utilizing Cy5.5-conjugated hyaluronic acid nanoparticles demonstrated clear tumor boundaries in PAI where fluorescence was diffused [5].

Imaging_Physics Laser Pulsed Laser Source (675 nm) Tissue Biological Tissue Laser->Tissue Cy55 Cy5.5 Molecule Tissue->Cy55 Emission Fluorescence Emission (694 nm) Cy55->Emission Radiative Path Heat Non-Radiative Decay (Heat Generation) Cy55->Heat Absorption Camera CCD/CMOS Camera (Surface Imaging) Emission->Camera Expansion Thermoelastic Expansion Heat->Expansion Sound Ultrasound Wave Expansion->Sound Transducer Ultrasound Transducer (Deep Tissue Imaging) Sound->Transducer

Figure 2: Dual-Modality Physics. Cy5.5 enables both surface fluorescence (left path) and deep-tissue photoacoustic signal (right path).

Part 4: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Signal (In Vitro) Fluorescence QuenchingCheck Degree of Labeling (DOL). If DOL > 4-5 dyes/protein, self-quenching occurs. Aim for DOL 2-3.
Precipitation during Conjugation HydrophobicityCy5.5 is hydrophobic. Ensure <5% organic solvent in final buffer or use Sulfo-Cy5.5 (sulfonated version) for higher solubility.
High Background (In Vivo) Free DyeInadequate purification. Free Cy5.5-COOH binds non-specifically to albumin. Use a 30kDa spin filter or dialysis (24h) to remove traces.
No Conjugation Buffer InterferenceDid you use Tris or Glycine buffer? These contain amines that compete with the protein.[3] Use PBS or Carbonate only.

References

  • Adams, K. et al. (2007). Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Journal of Biomedical Optics. Available at: [Link]

  • Liang, X. et al. (2017). Activatable Near Infrared Dye Conjugated Hyaluronic Acid Based Nanoparticles as a Targeted Theranostic Agent for Enhanced fluorescence/CT/photoacoustic Imaging. Biomaterials.[1] Available at: [Link]

  • Weber, J. et al. (2011). Contrast agents for molecular photoacoustic imaging. Nature Methods. Available at: [Link]

Sources

Validation

Technical Comparison: Cy5.5-COOH vs. IRDye 800CW for High-Sensitivity Western Blotting

Executive Summary In the context of Near-Infrared (NIR) Western Blotting, Cy5.5 (and its derivatives) and IRDye 800CW represent the two dominant spectral channels: the 700 nm channel and the 800 nm channel , respectively...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of Near-Infrared (NIR) Western Blotting, Cy5.5 (and its derivatives) and IRDye 800CW represent the two dominant spectral channels: the 700 nm channel and the 800 nm channel , respectively.

While Cy5.5-COOH is a cost-effective, high-quantum-yield fluorophore often used for custom conjugation, IRDye 800CW is the superior choice for low-abundance targets due to the physics of membrane autofluorescence. The 800 nm region on PVDF and Nitrocellulose membranes exhibits significantly lower background noise than the 700 nm region, yielding a higher Signal-to-Noise Ratio (SNR).

Verdict:

  • Use IRDye 800CW for: Low-abundance proteins, phosphorylated targets, and quantification requiring maximum linearity.

  • Use Cy5.5 (700 nm) for: High-abundance "housekeeping" proteins (e.g., Actin, GAPDH) in multiplex assays.

  • Cy5.5-COOH Specifics: Requires chemical activation (EDC/NHS) before it can label antibodies. It is a raw material, unlike pre-conjugated secondary antibodies.

Technical Deep Dive: Photophysics & Chemistry

To understand the performance difference, we must look beyond the "brightness" of the dye in a cuvette and examine its behavior in the specific environment of a dried Western Blot membrane.

Spectral Properties[1][2][3][4]
FeatureCy5.5 (Generic)IRDye 800CW
Channel 700 nm (Far-Red)800 nm (Near-Infrared)
Excitation Max ~675 nm~774 nm
Emission Max ~694 nm~789 nm
Quantum Yield (PBS) ~0.28 (High)~0.15 (Moderate)
Molar Extinction Coeff. ~250,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹
Solubility Moderate (Sulfonated versions are high)Extremely High (Tetrasulfonated)

Critical Insight: Although Cy5.5 has a higher Quantum Yield (0.28 vs 0.[1]15) in solution, IRDye 800CW outperforms it in Western Blotting . Why?

  • Membrane Autofluorescence: PVDF and Nitrocellulose membranes fluoresce when excited at 680 nm (Cy5.5 channel). They are nearly "black" when excited at 780 nm (IRDye 800CW channel).

  • Result: The background in the 700 channel is 2-10x higher than in the 800 channel. Therefore, even if Cy5.5 is "brighter," the Signal-to-Noise Ratio (SNR) of IRDye 800CW is superior.

The "COOH" Factor: Conjugation Chemistry

The prompt specifies Cy5.5-COOH . This is the carboxylic acid form of the dye.[2]

  • Reactivity: Non-reactive toward primary amines (Lysine residues on antibodies) in its native state.

  • Requirement: You must perform an activation step using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to convert the -COOH into a reactive NHS-ester in situ.

  • Comparison: IRDye 800CW is typically purchased as a pre-activated NHS-ester or already conjugated to a secondary antibody. Using Cy5.5-COOH implies a "Do-It-Yourself" workflow which introduces variability if not validated strictly.

Experimental Performance Analysis

Sensitivity and Linearity

In a head-to-head dilution series of a target protein (e.g., p53 lysate):

  • 700 nm Channel (Cy5.5): Linearity is often lost at the lower end (picogram range) because the signal merges with the membrane texture/noise.

  • 800 nm Channel (IRDye 800CW): Linearity extends significantly lower. The "black" background allows even faint bands to be statistically distinct from noise.

Multiplexing Strategy

The power of NIR Westerns lies in detecting two targets simultaneously.[3]

  • Target A (Phospho-protein, Low Abundance): Assign to 800 nm (IRDye 800CW) .

  • Target B (Loading Control, High Abundance): Assign to 700 nm (Cy5.5) .

Rationale: You can afford higher background on the loading control because the signal is massive. You cannot afford background on the phospho-protein.

Visualizing the Workflow & Logic

The following diagram illustrates the decision logic and the chemical workflow for using Cy5.5-COOH versus standard IRDye 800CW.

WB_Comparison Start Experimental Goal Target_Type Target Abundance? Start->Target_Type High High (e.g., Actin) Target_Type->High Abundant Low Low (e.g., p-STAT3) Target_Type->Low Scarce Channel_700 700 nm Channel (Cy5.5) High->Channel_700 Channel_800 800 nm Channel (IRDye 800CW) Low->Channel_800 Cy55_COOH Cy5.5-COOH (Raw Material) Channel_700->Cy55_COOH Custom Labeling? Ready_Ab Pre-labeled Secondary Ab Channel_800->Ready_Ab Standard Workflow Activation Chemical Activation (EDC/NHS Required) Cy55_COOH->Activation Conjugation Conjugate to Secondary Ab Activation->Conjugation Result_700 Higher Background Good for Strong Signals Conjugation->Result_700 Result_800 Lowest Background Best for Sensitivity Ready_Ab->Result_800

Caption: Decision matrix for channel selection and the chemical workflow difference between raw Cy5.5-COOH and standard reagents.

Detailed Protocol: Custom Labeling with Cy5.5-COOH

If you choose to use Cy5.5-COOH (perhaps for cost reasons or to label a specific primary antibody), you cannot simply mix it with the antibody. You must perform an EDC/NHS coupling.

Reagents Required:

  • Cy5.5-COOH (1 mg)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMSO

  • Antibody (Free of BSA/Gelatin, in PBS pH 7.4)

Step-by-Step Protocol:

  • Activation (The Critical Step):

    • Dissolve 1 mg Cy5.5-COOH in 100 µL anhydrous DMSO.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the dye solution.

    • Incubate for 30-60 minutes at room temperature in the dark. This creates the Cy5.5-NHS ester.

    • Note: This activated ester is unstable; use immediately.

  • Buffer Exchange (Antibody):

    • Ensure your antibody is in a buffer free of primary amines (No Tris, No Glycine). PBS pH 7.4 is ideal.

    • If the antibody contains BSA or Azide, dialyze it into PBS first.

  • Conjugation:

    • Add the activated Cy5.5-NHS ester to the antibody solution.

    • Ratio: Aim for a Dye-to-Protein molar ratio of 10:1 to 20:1 during the reaction to achieve a final DOL (Degree of Labeling) of 2-4 fluorophores per antibody.

    • Incubate for 1-2 hours at Room Temperature (RT) in the dark.

  • Purification:

    • You must remove free dye.[4] Free dye will bind non-specifically to the membrane, ruining the blot.

    • Use a Desalting Column (e.g., PD-10 or Zeba Spin Column, 7K MWCO) equilibrated with PBS.

  • Validation:

    • Measure Absorbance at 280 nm (Protein) and 675 nm (Cy5.5).

    • Calculate DOL. Optimal DOL for Western Blotting is 2 to 3 . Higher labeling leads to quenching and antibody precipitation (Cy5.5 is hydrophobic compared to IRDye 800CW).

Summary Comparison Table

ParameterCy5.5-COOH (Custom)IRDye 800CW (Standard)
Spectral Channel 700 nm800 nm
Membrane Background Moderate (Visible on PVDF)Negligible (Cleanest)
Sensitivity Good (ng range)Excellent (pg range)
Hydrophilicity Lower (Risk of precipitation if over-labeled)High (Sulfonated, resists aggregation)
Workflow Complex: Requires EDC/NHS activation & purificationSimple: Buy pre-conjugated or NHS-ready
Cost Low (Raw material)High (Proprietary conjugate)
Primary Use Housekeeping proteins, high abundance targetsPTMs, Transcription factors, low abundance

References

  • Adams, K. E., et al. (2007).[5] "Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer." Journal of Biomedical Optics.

  • LI-COR Biosciences. (2020).[3] "Western Blot Data Needs to be Detected in Combined Linear Range." Application Guide.

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Quantum Yield of Cyanine Dyes." BenchChem.[1]

  • Schutz-Geschwender, A., et al. (2004).[3] "Quantitative, Two-Color Western Blot Detection With Infrared Fluorescence." LI-COR Biosciences / ResearchGate.

  • MedChemExpress. (n.d.). "Cy5.5-COOH Product Information and Solubility." MedChemExpress.

Sources

Comparative

Comparative Review: Near-Infrared (NIR-I vs. NIR-II) Fluorescent Probes for Deep Tissue Imaging

[1][2][3] Executive Summary: The Shift to the Second Window For decades, Indocyanine Green (ICG) has been the "gold standard" for fluorescence-guided surgery and vascular imaging, operating primarily in the NIR-I window...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Shift to the Second Window

For decades, Indocyanine Green (ICG) has been the "gold standard" for fluorescence-guided surgery and vascular imaging, operating primarily in the NIR-I window (700–900 nm). However, the physical limitations of light scattering in this region restrict resolution at depth.

This guide evaluates the paradigm shift toward NIR-II (1000–1700 nm) probes. By extending into the second biological window, researchers can exploit the inverse fourth-power relationship between scattering and wavelength (


), achieving micron-scale resolution at depths previously unattainable.

This review compares three distinct classes of probes:

  • Benchmark: Clinical-grade ICG (NIR-I/NIR-II tail).

  • Small Molecule Organic Dyes: IR-1061 (NIR-II specific).

  • Nanomaterials: Ag₂S Quantum Dots (High brightness/stability).

The Physics of Deep Tissue Imaging

To understand probe performance, one must understand the optical properties of biological tissue. The primary obstacles are photon absorption (by hemoglobin and water) and photon scattering (by cellular structures).

Diagram 1: Tissue Penetration Logic

The following diagram illustrates the causal relationship between wavelength, scattering, and image resolution.

TissuePenetration Excitation Excitation Source Tissue Biological Tissue (Skin/Muscle) Excitation->Tissue Incident Light NIRI NIR-I Window (700-900 nm) Tissue->NIRI NIRII NIR-II Window (1000-1700 nm) Tissue->NIRII Scattering Rayleigh Scattering (∝ 1/λ⁴) Resolution1 Low Resolution (High Scattering) Scattering->Resolution1 Photon Diffusion Resolution2 Micron Resolution (Low Scattering) Absorption Absorption (Hb, H₂O) NIRI->Scattering High Interaction NIRI->Absorption Hb Dominant NIRII->Scattering Reduced Interaction NIRII->Absorption Water Dominant NIRII->Resolution2 Ballistic Photons

Figure 1: Causal pathway showing why NIR-II wavelengths minimize scattering, preserving "ballistic" photons for high-resolution deep-tissue imaging.

Comparative Performance Matrix

The following data summarizes experimental performance across three representative probe classes. Data ranges are synthesized from recent high-impact literature (see References).

FeatureIndocyanine Green (ICG) IR-1061 (Organic Dye) Ag₂S Quantum Dots
Primary Window NIR-I (Peak ~800 nm)NIR-II (Peak ~1060 nm)NIR-II (Tunable 1000-1400 nm)
NIR-II Tail Emission Weak (< 5% of peak)High (Main peak)High (Main peak)
Quantum Yield (QY) Low (0.1–2% in water)Moderate (1–3%)High (5–15%)
Photostability Poor (Bleaches in <5 min)ModerateExcellent (Stable >1 hr)
Solubility Amphiphilic (Aggregates)Hydrophobic (Needs modification)Surface-dependent (PEGylated)
Clearance Hepatic (Biliary)Hepatic/Renal mixedRES Accumulation (Liver/Spleen)
Toxicity FDA Approved (Safe)Unknown (Research only)Potential Heavy Metal concerns
Expert Insight: The "Aggregation" Trap

ICG suffers from Aggregation-Caused Quenching (ACQ) in aqueous environments. At high concentrations, ICG molecules stack (H-aggregates), drastically reducing fluorescence. Contrast: Newer Aggregation-Induced Emission (AIE) probes (not listed in table but relevant) actually increase brightness when aggregated, solving the solubility/brightness paradox [1].

Critical Experimental Protocols

Protocol A: Relative Quantum Yield (QY) Measurement

Measuring QY in the NIR-II region is prone to error due to solvent absorption and detector sensitivity. This protocol minimizes the "Inner Filter Effect."

Prerequisites:

  • Reference Standard: ICG in DMSO (QY ≈ 12%) or IR-26 (QY ≈ 0.5% in DCE).

  • Instrument: Spectrofluorometer with InGaAs detector (cooled to -20°C).

Step-by-Step Methodology:

  • Absorbance Matching: Prepare 5 concentrations of the Test Probe and Reference Standard. Ensure Optical Density (OD) is below 0.1 at the excitation wavelength (to prevent re-absorption).

  • Spectrum Integration: Record emission spectra (900–1500 nm). Integrate the area under the curve (

    
    ).[1]
    
  • Refractive Index Correction: If solvents differ (e.g., Toluene vs. Water), apply the correction factor (

    
    ).
    
  • Calculation: Use the comparative equation:

    
    
    Where "Slope" is the linear regression of Integrated Intensity (
    
    
    
    ) vs. Absorbance (
    
    
    ).
Diagram 2: Probe Characterization Workflow

This flowchart ensures data integrity during characterization.

QYWorkflow Start Start: Probe Characterization Solubility Check Solubility (Avoid Aggregation) Start->Solubility Absorbance Measure Absorbance (Target OD < 0.1) Solubility->Absorbance Decision Is OD > 0.1? Absorbance->Decision Dilute Dilute Sample Decision->Dilute Yes Emission Measure NIR-II Emission (InGaAs Detector) Decision->Emission No Dilute->Absorbance Calc Calculate Slope (Int vs Abs) & Apply Refractive Index Emission->Calc Result Final Quantum Yield Calc->Result

Figure 2: Step-by-step workflow for determining Quantum Yield, emphasizing the critical Optical Density (OD) check to prevent inner filter effects.

In Vivo Application: Tumor-to-Background Ratio (TBR)

The ultimate test of an NIR probe is the Signal-to-Background Ratio (SBR) or Tumor-to-Background Ratio (TBR) in live models.

Experimental Setup:

  • Animal Model: BALB/c nude mice with subcutaneous 4T1 tumor.

  • Imaging System: InGaAs camera (e.g., 640x512 pixels) with 1000 nm long-pass filter.

Data Interpretation:

  • Injection: Tail vein injection of probe (e.g., 200 µL at 1 mg/kg).

  • Time Course: Image at 0, 1, 4, 12, 24 hours.

  • Quantification:

    • ROI 1: Tumor site (

      
      ).
      
    • ROI 2: Adjacent normal tissue (

      
      ).
      
  • Success Metric: An NIR-II probe is considered superior if it achieves a TBR > 5.0 at depths > 3mm, whereas ICG (NIR-I) typically falls below TBR 2.0 at that depth due to scattering background [2].

References

  • Hong, G., Antaris, A. L., & Dai, H. (2017). Near-infrared fluorophores for biomedical imaging. Nature Biomedical Engineering. [Link]

  • Zhu, S., et al. (2018). Near-Infrared-II Molecular Dyes for Cancer Imaging and Surgery.[2][3][4] Advanced Materials. [Link]

  • Carr, J. A., et al. (2018).[5] Shortwave infrared fluorescence imaging with the clinically approved near-infrared dye indocyanine green.[2] Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Ding, F., et al. (2019). NIR-II fluorescent probes for imaging-guided surgery.[2][6][3][4][7] Biomaterials. [Link]

  • Kenry, et al. (2018). Aggregation-Induced Emission (AIE) Dots: Emerging Theranostic Nanolights. Advanced Materials. [Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Directive: The Compliance &amp; Safety Nexus

As researchers, we often treat fluorescent dyes as benign tools of the trade. However, Cy5.5-COOH (Cyanine 5.5 carboxylic acid) presents a dual challenge: the dye’s chemical stability and the biological or organic matric...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often treat fluorescent dyes as benign tools of the trade. However, Cy5.5-COOH (Cyanine 5.5 carboxylic acid) presents a dual challenge: the dye’s chemical stability and the biological or organic matrices in which it is dissolved.

Effective disposal is not just about throwing a vial in a bin; it is about waste stream segregation . The most common error in handling Cy5.5 wastes is treating the dye as the primary hazard while ignoring the solvent carrier (often DMSO or DMF), which frequently dictates the regulatory requirement under RCRA (Resource Conservation and Recovery Act) standards.

This guide provides a self-validating protocol to ensure your disposal methods protect both personnel safety and regulatory compliance.

Part 1: Chemical Profile & Risk Assessment

Before initiating disposal, you must characterize the waste. Cy5.5-COOH is a polymethine dye. While the dye itself is generally low-toxicity compared to DNA intercalators (like Ethidium Bromide), it is rarely disposed of in pure form.

Table 1: Waste Constituent Hazard Matrix

ComponentPrimary HazardRegulatory Status (USA/GHS)Critical Handling Note
Cy5.5-COOH Low toxicity; potential irritant.General Chemical WasteDo not release to sanitary sewer (drain).
DMSO (Solvent) Permeator. Carries dissolved dye through intact skin. Combustible.Class 4 Flammable LiquidNEVER mix with Bleach (Sodium Hypochlorite).
DMF (Solvent) Hepatotoxic / Teratogenic. Listed Hazardous WasteRequires strict segregation from oxidizers.
Biologicals Biohazard (if used in cell/tissue culture).Biohazardous WasteIf mixed with solvent, becomes Mixed Waste .

Part 2: Pre-Disposal Protocol (Self-Validating System)

To ensure your disposal choice is correct, perform this 3-Step Validation before moving the vessel.

  • Solvent Identification: Is the dye in an aqueous buffer (PBS) or an organic solvent (DMSO/DMF)?

    • Why: Organic solvents cannot go into aqueous waste streams without violating EPA regulations on ignitability or toxicity.

  • Bio-Burden Check: Has the dye touched human/animal cells or viral vectors?

    • Why: This triggers "Mixed Waste" protocols (Chemical + Biological), which is the most complex disposal category.

  • Volume Assessment: Do you have <5 mL (vials) or >500 mL (wash buffers)?

    • Why: Small vials often go to solid waste packs; bulk liquids require carboys.

Part 3: Disposal Workflows

Stream A: Organic Stock Solutions (DMSO/DMF)

Context: You have expired stock solutions or leftover staining reagents in organic solvents.

The Protocol:

  • Segregation: Do not combine with aqueous acids or oxidizers.

  • Container: Use a High-Density Polyethylene (HDPE) or glass container labeled "NON-HALOGENATED ORGANIC WASTE."

  • Labeling: Explicitly list "Dimethyl Sulfoxide" or "Dimethylformamide" and "Trace Cyanine 5.5 Dye."

  • Transfer: Pour liquid into the waste carboy using a funnel to prevent drips. Cap immediately.

  • Decontamination: Wipe the funnel with ethanol; dispose of the wipe in solid chemical waste.

CRITICAL WARNING: Never add Bleach to DMSO waste. Mechanism: DMSO reacts exothermically with sodium hypochlorite (bleach) and other strong oxidizers. This reaction can be violent and produces dimethyl sulfide and sulfur oxides, which are toxic and noxious.

Stream B: Aqueous Solutions (Buffers/PBS)

Context: Diluted wash buffers containing trace Cy5.5.

The Protocol:

  • Assessment: Check local EHS guidelines. While some jurisdictions allow trace fluorophores down the drain with copious water, best practice dictates collection.

  • Collection: Collect in a carboy labeled "AQUEOUS CHEMICAL WASTE (Trace Dye)."

  • pH Check: Ensure pH is between 5 and 9. If Cy5.5-COOH has acidified the solution (rare in dilute buffers), neutralize with weak base (Sodium Bicarbonate) before storage to prevent container degradation.

Stream C: Solid Waste (Vials, Tips, Columns)

Context: Empty stock vials, pipette tips, and purification columns.

The Protocol:

  • Dry Solids: Place pipette tips and empty tubes in a clear, chemically resistant bag or a dedicated "SOLID CHEMICAL WASTE" bucket.

  • Sharps: If using needles/syringes for injection, these go immediately into a Red Sharps Container , regardless of chemical content.

  • Lyophilized Powder: If disposing of a full vial of powder, tape the cap shut, place it in a Ziploc bag, and discard in the Solid Chemical Waste drum (Incineration stream).

Part 4: Decision Logic Visualization

The following diagram illustrates the decision matrix for Cy5.5-COOH disposal.

Cy55_Disposal_Flow Start Start: Cy5.5-COOH Waste State_Check Physical State? Start->State_Check Liquid Liquid Waste State_Check->Liquid Solid Solid Waste (Tips, Tubes, Vials) State_Check->Solid Solvent_Check Primary Solvent? Liquid->Solvent_Check Organic Organic (DMSO/DMF) Solvent_Check->Organic >10% Organic Aqueous Aqueous (PBS/Water) Solvent_Check->Aqueous Trace Organic Stream_A Stream A: Non-Halogenated Organic Waste Organic->Stream_A Bio_Check Bio-Contaminated? Aqueous->Bio_Check Stream_B Stream B: Aqueous Chemical Waste Bio_Check->Stream_B No Mixed_Waste Consult EHS: Mixed Waste Protocol Bio_Check->Mixed_Waste Yes (Cells/Virus) Sharps_Check Is it Sharp? Solid->Sharps_Check Sharps_Bin Red Sharps Container Sharps_Check->Sharps_Bin Needles/Glass Chem_Trash Solid Chemical Waste (Double Bagged) Sharps_Check->Chem_Trash Plastics/Paper

Figure 1: Decision tree for segregating Cy5.5-COOH waste streams based on physical state and solvent composition.

Part 5: Emergency Procedures (Spill Management)

Even with perfect protocols, accidents happen.

  • Small Spill (<10 mL):

    • Absorb with paper towels.

    • Clean area with 70% Ethanol (if dye is in DMSO) or water (if aqueous).

    • Note: Cy5.5 is highly visible. Use a handheld UV or NIR light source to verify complete cleanup if required for imaging background control.

  • Skin Contact:

    • Immediate Action: Wash with copious soap and water for 15 minutes.

    • DMSO Warning: If dissolved in DMSO, do not scrub vigorously, as this may increase absorption. Rinse gently but thoroughly.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146368-11-8 (Sulfo-Cyanine5 carboxylic acid). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 239 through 282. [Link]

  • University of Illinois Division of Research Safety. Chemical Compatibility and Storage Guidelines (DMSO & Oxidizers). [Link]

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